2-Hydroxy-5-methylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-7-5(8)3-6-4/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJNWPBBFIRYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174787 | |
| Record name | 2-Hydroxy-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20721-17-9 | |
| Record name | 2-Hydroxy-5-methylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020721179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-methylpyrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-5-METHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX039G48ZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylpyrazine, also known as 5-Methylpyrazin-2(1H)-one. The document covers its chemical and physical properties, synthesis and purification, analytical characterization, and known biological activities, with a focus on its potential role in modulating bacterial quorum sensing.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with the chemical formula C₅H₆N₂O. It exists in tautomeric equilibrium with its pyrazinone form, 5-Methylpyrazin-2(1H)-one. The available and predicted physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available, many properties are predicted and should be confirmed through empirical testing.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | - |
| Molecular Weight | 110.11 g/mol | --INVALID-LINK-- |
| CAS Number | 20721-17-9 | --INVALID-LINK-- |
| Synonyms | 5-Methylpyrazin-2(1H)-one, 5-Methyl-2-pyrazinol | --INVALID-LINK-- |
| Appearance | Brown to black solid | --INVALID-LINK-- |
| Melting Point | 68-69 °C | --INVALID-LINK-- |
| Boiling Point | (Predicted) | - |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 11.72 ± 0.40 (Predicted) | --INVALID-LINK-- |
| Solubility | Information not readily available | - |
Synthesis and Purification
Proposed Synthesis of this compound
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxylic acid [1]
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, combine a 40% aqueous solution of methylglyoxal and 2-aminomalonamide.
-
Cool the mixture to approximately 5°C using an ice bath.
-
Slowly add a 40% aqueous solution of sodium hydroxide dropwise while maintaining the internal temperature at 5°C.
-
After the addition is complete, continue stirring at 5°C for 6 hours.
-
Neutralize the reaction mixture to pH 6 with a 10% hydrochloric acid solution to precipitate the crude 3-hydroxy-5-methylpyrazine-2-carboxamide.
-
Filter the solid, wash with water, and dry.
-
To the crude carboxamide, add a 50% sulfuric acid solution and reflux the mixture for 12 hours to hydrolyze the amide to a carboxylic acid.
-
Cool the reaction mixture to room temperature to precipitate 3-hydroxy-5-methylpyrazine-2-carboxylic acid.
-
Filter the solid, wash with water, and dry.
Step 2: Synthesis of this compound (Proposed)
-
The 3-hydroxy-5-methylpyrazine-2-carboxylic acid obtained from Step 1 can be decarboxylated by heating. The precise temperature and conditions would need to be optimized, but heating the solid above its melting point in a suitable high-boiling solvent or neat could induce decarboxylation.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Purification Protocol
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.
-
Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed for purification.
Analytical Characterization
Spectroscopic Data (Predicted)
¹H NMR (in CDCl₃):
-
δ ~2.3 ppm (s, 3H): Methyl protons (-CH₃)
-
δ ~7.5-7.8 ppm (m, 2H): Aromatic protons on the pyrazine ring
-
δ >10 ppm (br s, 1H): Hydroxyl proton (-OH) or amide proton (N-H) in the pyrazinone tautomer.
¹³C NMR (in CDCl₃):
-
δ ~20 ppm: Methyl carbon (-CH₃)
-
δ ~120-140 ppm: Aromatic carbons
-
δ >150 ppm: Carbonyl carbon in the pyrazinone tautomer
FTIR (KBr pellet):
-
~3400 cm⁻¹ (broad): O-H stretching vibration
-
~3000-3100 cm⁻¹: Aromatic C-H stretching
-
~1650 cm⁻¹ (strong): C=O stretching of the pyrazinone tautomer
-
~1600, 1480 cm⁻¹: C=C and C=N stretching of the aromatic ring
Mass Spectrometry:
-
Molecular Ion (M⁺): m/z = 110
-
Major Fragments: Loss of CO (m/z = 82), and subsequent fragmentation of the pyrazine ring.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of this compound.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or the compound itself if sufficiently volatile, GC-MS can be used.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium
-
Injection: Split/splitless inlet.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C).
-
Detection: Electron ionization (EI) mass spectrometry.
Biological Activity and Mechanism of Action
Pyrazinone derivatives are known to be involved in bacterial cell-to-cell communication, a process known as quorum sensing (QS). In many pathogenic bacteria, QS regulates the expression of virulence factors and biofilm formation. While the specific role of this compound is not well-documented, it is plausible that it could act as a modulator of QS pathways.
Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa is a well-studied model organism for quorum sensing. It possesses a complex QS network involving multiple signaling molecules. Pyrazinones have been identified as potential QS signaling molecules in various bacteria. The diagram below illustrates a simplified overview of the P. aeruginosa QS network, indicating a potential point of interaction for pyrazinone-like molecules.
Experimental Protocol: Biofilm Inhibition Assay
To assess the potential of this compound as a quorum sensing inhibitor, a biofilm inhibition assay can be performed.
Detailed Methodology
-
Bacterial Culture Preparation: Inoculate a suitable broth medium (e.g., Luria-Bertani broth) with an overnight culture of P. aeruginosa and grow to the mid-logarithmic phase.
-
Plate Preparation: In a 96-well microtiter plate, add the bacterial culture to each well.
-
Compound Addition: Add serial dilutions of this compound (dissolved in a suitable solvent like DMSO, with a solvent control) to the wells. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at an optimal temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to allow for biofilm formation.
-
Washing: Carefully remove the culture medium and wash the wells gently with a buffer (e.g., phosphate-buffered saline) to remove planktonic (free-floating) bacteria.
-
Staining: Add a solution of crystal violet (e.g., 0.1%) to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the stain that has bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader. A reduction in absorbance in the presence of the compound indicates biofilm inhibition.
Conclusion
This compound is a pyrazinone derivative with potential applications in the modulation of bacterial quorum sensing. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on available information and established knowledge of related compounds. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and confirm its biological activity and mechanism of action, particularly in the context of developing novel anti-virulence agents for drug development.
References
An In-depth Technical Guide on 2-Hydroxy-5-methylpyrazine (CAS: 20721-17-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methylpyrazine, also known by its tautomeric form 5-methylpyrazin-2(1H)-one, is a heterocyclic organic compound with the chemical formula C₅H₆N₂O. As a substituted pyrazine, it belongs to a class of compounds that are of significant interest in the fields of flavor chemistry, materials science, and pharmacology. Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its physicochemical properties, synthesis, spectroscopic data, and potential biological activities, presented in a format tailored for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 20721-17-9 | |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [2] |
| Synonyms | 5-Methylpyrazin-2(1H)-one, 5-Methyl-2-pyrazinol | [3] |
| Melting Point | 68-69 °C | |
| Boiling Point | 376.2 °C at 760 mmHg (Predicted) | |
| Density | 1.22 g/cm³ (Predicted) | |
| Monoisotopic Mass | 110.04801 Da | [1] |
| XlogP (Predicted) | -0.3 | [1] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
Mass Spectrometry (MS): Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented in Table 2.[1] These values are crucial for identifying the compound in mass spectrometry analyses.
| Adduct | m/z |
| [M+H]⁺ | 111.05529 |
| [M+Na]⁺ | 133.03723 |
| [M-H]⁻ | 109.04073 |
| [M]⁺ | 110.04746 |
Table 2: Predicted m/z Values for this compound Adducts [1]
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While specific ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available, data from structurally similar compounds can be used for preliminary characterization. For instance, the spectra of other pyrazine and pyridine derivatives can offer clues to the expected chemical shifts and vibrational modes. Researchers are advised to obtain experimental spectra on their own synthesized or acquired samples for unambiguous identification.
Synthesis of this compound
Several synthetic routes for the preparation of pyrazine derivatives have been reported. Two potential pathways for the synthesis of this compound or its precursors are described below.
One-Pot Synthesis from 1,3-Dihydroxyacetone
A green and efficient one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine has been reported, which could potentially be adapted.[4] This method involves the reaction of biomass-derived 1,3-dihydroxyacetone with diammonium phosphate.
Experimental Protocol (Illustrative Adaptation): A detailed protocol for the direct synthesis of this compound via this method is not available. However, a general procedure based on the synthesis of a related compound is as follows:
-
Dissolve 1,3-dihydroxyacetone and diammonium phosphate in a mixture of dioxane and water.
-
Adjust the pH of the solution to approximately 8.0–9.1.
-
Heat the reaction mixture at 90 °C for 1 hour.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and isolate the product through extraction and purification (e.g., column chromatography).
Caption: One-pot synthesis of this compound.
Synthesis from Methylglyoxal and 2-Amino Malonamide
A patent describes a method for preparing 2-methyl-5-pyrazine formate, which involves the initial formation of a 3-hydroxy-5-methylpyrazine derivative from methylglyoxal and 2-amino malonamide.[5]
Experimental Protocol (General Outline):
-
React methylglyoxal with 2-amino malonamide in an alkaline solution to generate 3-hydroxy-5-methylpyrazine-2-formamide.
-
Hydrolyze the formamide derivative to obtain 3-hydroxy-5-methylpyrazine-2-carboxylic acid.
-
Further chemical modifications would be necessary to arrive at this compound.
Caption: Synthesis route from methylglyoxal.
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited, the broader class of pyrazine derivatives has been extensively investigated for its pharmacological potential.
Antimicrobial Activity
Pyrazine derivatives have been reported to possess antibacterial and antifungal properties. The evaluation of the antimicrobial activity of novel pyrazine compounds is typically performed using standard microbiological assays.
Experimental Protocol (General Antimicrobial Susceptibility Testing):
-
Microbroth Dilution Method:
-
Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate the wells of a microtiter plate with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Add the different concentrations of the test compound to the wells.
-
Incubate the plates under appropriate conditions (e.g., 35±1 °C for 18-24 hours for bacteria).[6]
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[6][7]
-
-
Agar Well Diffusion Method:
-
Prepare an agar plate inoculated with the test microorganism.
-
Create wells in the agar using a sterile borer.
-
Add a solution of the test compound at a known concentration to each well.
-
Incubate the plate under suitable conditions.
-
Measure the diameter of the zone of inhibition around each well to assess the antimicrobial activity.[8]
-
Cytotoxic and Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of pyrazine derivatives against various cancer cell lines, suggesting their potential as anticancer agents.[9][10][11][12] The MTT assay is a common method to evaluate in vitro cytotoxicity.
Experimental Protocol (MTT Assay for Cytotoxicity):
-
Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and the half-maximal inhibitory concentration (IC₅₀) value.
Caption: Workflow for MTT cytotoxicity assay.
Signaling Pathways
Currently, there is no published information directly implicating this compound in specific signaling pathways. However, given the role of other pyrazine derivatives as kinase inhibitors, it is plausible that this compound could also interact with cellular signaling cascades.[9] Further research, such as molecular docking studies and in vitro kinase assays, is required to elucidate its mechanism of action and identify potential molecular targets.
Conclusion
This compound is a pyrazine derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. While there is a lack of comprehensive experimental data for this specific compound, the information available for related pyrazines suggests that it may possess interesting biological activities. This technical guide serves as a starting point for researchers, providing the known physicochemical properties, potential synthetic routes, and general protocols for evaluating its biological effects. Future research should focus on obtaining detailed spectroscopic characterization, optimizing its synthesis, and conducting thorough in vitro and in vivo studies to explore its pharmacological potential and mechanism of action.
References
- 1. PubChemLite - this compound (C5H6N2O) [pubchemlite.lcsb.uni.lu]
- 2. 2-Hydroxymethyl-5-methylpyrazine-4-oxide | C6H8N2O2 | CID 13023005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 6. turkjps.org [turkjps.org]
- 7. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxy-5-methylpyrazine
This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylpyrazine, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and potential biological significance, with a focus on its molecular characteristics.
Core Molecular Information
This compound, also known by its tautomeric form 5-methylpyrazin-2(1H)-one, is a substituted pyrazine. Pyrazines are a class of aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of the ring. The addition of a hydroxyl and a methyl group to the pyrazine core modifies its chemical and biological properties.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H6N2O | [1] |
| Molecular Weight | 110.11 g/mol | [2] |
| Monoisotopic Mass | 110.04801 Da | [1] |
| Predicted XlogP | -0.3 | [1] |
Synthesis and Experimental Protocols
One possible synthetic approach could involve the condensation of a 1,2-dicarbonyl compound with an amino acid derivative. For instance, the synthesis of 2-hydroxymethyl-5-methylpyrazine has been achieved via a one-pot reaction from 1,3-dihydroxyacetone and diammonium phosphate.[3][4] A similar strategy could potentially be adapted for the synthesis of this compound.
A hypothetical workflow for a generic pyrazine synthesis is outlined below.
Spectroscopic Data
Detailed spectroscopic data for this compound is not explicitly available. However, based on the analysis of similar compounds, the expected spectral characteristics can be inferred. For comparison, the 1H NMR spectrum of the related compound 2-Hydroxy-5-methylpyridine shows signals in the aromatic region corresponding to the ring protons and a singlet for the methyl group protons.[5]
Predicted Collision Cross Section (CCS)
Predicted CCS values for various adducts of this compound have been calculated and are presented in the table below. These values are useful in mass spectrometry-based analyses.[1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 111.05529 | 117.4 |
| [M+Na]+ | 133.03723 | 127.5 |
| [M-H]- | 109.04073 | 117.7 |
| [M+NH4]+ | 128.08183 | 137.2 |
| [M+K]+ | 149.01117 | 125.3 |
Tautomerism
It is crucial for researchers to recognize that this compound can exist in tautomeric equilibrium with 5-methyl-1H-pyrazin-2-one.[1] Tautomers are structural isomers that readily interconvert, and this phenomenon can significantly influence the compound's reactivity and spectroscopic properties.[6] The equilibrium between the hydroxy and the keto forms can be influenced by factors such as solvent and temperature.[6]
Biological Activity and Drug Development
The broader class of pyrazine derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[7][8][9] For instance, some pyrazine-containing compounds have been investigated for their potential as urease inhibitors, antioxidants, and antimicrobial agents.[10][11]
While specific studies on the biological activity of this compound are limited, its structural similarity to other biologically active pyrazines suggests it could be a valuable scaffold for medicinal chemistry and drug discovery efforts. The pyrazine ring is a key component in several approved drugs, such as the proteasome inhibitor Bortezomib.[12] The exploration of derivatives of this compound could lead to the discovery of novel therapeutic agents.
The potential involvement of pyrazine compounds in various biological pathways can be conceptualized as follows:
References
- 1. PubChemLite - this compound (C5H6N2O) [pubchemlite.lcsb.uni.lu]
- 2. GSRS [precision.fda.gov]
- 3. One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxy-5-methylpyridine(1003-68-5) 1H NMR [m.chemicalbook.com]
- 6. Tautomer - Wikipedia [en.wikipedia.org]
- 7. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.knaw.nl [pure.knaw.nl]
- 9. Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis [mdpi.com]
- 10. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Occurrence of 2-Hydroxy-5-methylpyrazine in Foods
Introduction
This compound, also known by its tautomeric form 5-methyl-2(1H)-pyrazinone, is a heterocyclic aromatic compound that contributes to the complex flavor profiles of a wide array of thermally processed foods. As a member of the pyrazine family, it is primarily formed during the Maillard reaction and Strecker degradation, which are non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. These reactions are fundamental to the development of characteristic aromas and tastes in foods such as roasted coffee, cocoa, baked goods, and roasted nuts. This technical guide provides a comprehensive overview of the natural occurrence of this compound in foods, its formation pathways, analytical methodologies for its detection and quantification, and a summary of available quantitative data for related pyrazine compounds.
Natural Occurrence
Pyrazines are widely distributed in thermally treated food products. While specific quantitative data for this compound is limited in the existing literature, the presence of numerous other pyrazine derivatives in roasted, baked, and fried foods is well-documented. Foods known to contain a significant amount of pyrazines include:
-
Roasted Coffee Beans: The roasting process provides ideal conditions for the Maillard reaction, leading to the formation of a rich profile of pyrazines that are crucial to the characteristic coffee aroma. Studies have identified various alkylpyrazines in roasted coffee.[1][2][3]
-
Cocoa and Chocolate Products: Fermentation and roasting of cocoa beans are key steps in chocolate production that generate a complex mixture of flavor compounds, including a variety of pyrazines.[4][5][6][7]
-
Baked Goods: The crust of bread and other baked products is a prime site for Maillard browning and, consequently, pyrazine formation.[8][9][10]
-
Roasted Nuts: The roasting of nuts such as peanuts, almonds, and pecans leads to the development of characteristic nutty and roasted flavors, to which pyrazines are major contributors.[11][12][13][14]
Formation Pathways
The primary route for the formation of this compound and other pyrazines in food is the Maillard reaction . This complex series of reactions is initiated by the condensation of a reducing sugar and an amino acid.
The Maillard Reaction
The Maillard reaction can be broadly divided into three stages:
-
Initial Stage: A reducing sugar reacts with an amino compound to form a Schiff base, which then cyclizes to form a glycosylamine. This undergoes an Amadori or Heyns rearrangement to form a ketosamine or aldosamine, respectively.[15][16][17]
-
Intermediate Stage: The Amadori or Heyns products undergo dehydration and fragmentation to form a variety of reactive intermediates, including dicarbonyl compounds like glyoxal, methylglyoxal, and diacetyl. The Strecker degradation of amino acids by these dicarbonyl compounds produces Strecker aldehydes and α-aminoketones.[16][17][18]
-
Final Stage: The reactive intermediates from the intermediate stage condense and polymerize to form a wide range of heterocyclic compounds, including pyrazines, as well as brown nitrogenous polymers and copolymers known as melanoidins.[15][16]
The formation of the pyrazine ring occurs through the condensation of two α-aminoketone molecules. The specific substituents on the pyrazine ring are determined by the nature of the initial amino acids and sugars, as well as the reaction conditions such as temperature, pH, and water activity.
Quantitative Data
While a significant body of research exists on the quantification of various pyrazines in food, there is a notable lack of specific quantitative data for this compound. The following table summarizes the concentration ranges of some of the most commonly reported pyrazines in different food matrices to provide a context for the expected levels of pyrazine compounds.
| Food Matrix | 2,5-Dimethylpyrazine | 2,3,5-Trimethylpyrazine | 2,3,5,6-Tetramethylpyrazine | Reference(s) |
| Roasted Cocoa Powder | 1562.0 - 1678.0 ppb | 10840.0 - 12540.0 ppb | 12670.0 - 15070.0 ppb | [4] |
| Fermented Cocoa Beans | 154.8 µ g/100g | 23.0 µ g/100g | 19.8 µ g/100g | [5] |
Note: The concentrations are reported as found in the cited literature and may have been determined using different analytical methods and roasting/processing conditions.
Experimental Protocols
The analysis of pyrazines in food matrices typically involves extraction of the volatile compounds followed by separation and detection, most commonly using Gas Chromatography-Mass Spectrometry (GC-MS).
General Workflow for Pyrazine Analysis
A typical experimental workflow for the quantification of pyrazines in a food sample includes the following steps:
-
Sample Preparation: The food sample is homogenized. This may involve grinding, milling, or blending to increase the surface area for efficient extraction.[19][20]
-
Extraction: Volatile and semi-volatile compounds, including pyrazines, are extracted from the food matrix. Common techniques include:
-
Headspace Solid-Phase Microextraction (HS-SPME): A simple, solvent-free technique where a coated fiber is exposed to the headspace above the sample to adsorb volatile analytes.[12][21]
-
Liquid-Liquid Extraction (LLE): The sample is extracted with an organic solvent.
-
Solid-Phase Extraction (SPE): The sample extract is passed through a solid sorbent to isolate the analytes of interest.[22][23]
-
-
Gas Chromatography (GC) Separation: The extracted analytes are injected into a GC system where they are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Mass Spectrometry (MS) Detection and Quantification: The separated compounds are introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This allows for the identification and quantification of individual pyrazines.[24][25][26][27][28]
Biological Activity
The biological activities of many individual pyrazine compounds are still under investigation. Some studies have suggested that certain pyrazines may possess antimicrobial and antioxidant properties.[6][29][30][31][32] However, specific research on the biological or signaling pathways of this compound is very limited.
Conclusion and Future Research
This compound is a naturally occurring flavor compound in many thermally processed foods, formed predominantly through the Maillard reaction. While its presence is inferred from the analysis of related pyrazine compounds, there is a clear gap in the scientific literature regarding its specific concentration in various food matrices. Future research should focus on:
-
Developing and validating sensitive and selective analytical methods for the routine quantification of this compound in a wide range of foods.
-
Elucidating the specific reaction kinetics and precursor molecules that favor the formation of this compound during food processing.
-
Investigating the potential biological activities and toxicological profile of this compound to better understand its implications for human health.
A deeper understanding of the occurrence and formation of this and other pyrazines will enable food scientists to better control and optimize flavor development in food products and provide valuable information for researchers in the fields of food chemistry, nutrition, and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. eprints.ums.edu.my [eprints.ums.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Monitoring of Volatile Compounds Losses in the Oven during Baking and Toasting of Gluten-Free Bread Doughs: A PTR-MS Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Volatile Profile of Nuts, Key Odorants and Analytical Methods for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "Characterization of the Volatile Compounds in Raw and Roasted Georgia " by Yi Gong, Adrian Kerrihard et al. [digitalcommons.montclair.edu]
- 14. researchgate.net [researchgate.net]
- 15. futurelearn.com [futurelearn.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 22. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. scholars.direct [scholars.direct]
- 28. scholars.direct [scholars.direct]
- 29. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pure.knaw.nl [pure.knaw.nl]
- 31. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
The Formation of 2-Hydroxy-5-methylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation mechanism of 2-Hydroxy-5-methylpyrazine, a heterocyclic compound of interest in various scientific domains. This document outlines the core chemical pathways, presents available quantitative data, details experimental protocols for related syntheses, and provides visual representations of the underlying chemical logic.
Core Formation Mechanisms: The Maillard Reaction and Directed Synthesis
The formation of this compound is primarily understood through two main contexts: its emergence as a product of the Maillard reaction and its targeted synthesis from specific precursors.
The Maillard Reaction Pathway
The Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars, is a significant source of pyrazines in thermally processed foods and other biological systems. While a definitive, step-by-step pathway exclusively for this compound is not extensively detailed in current literature, a plausible mechanism can be inferred from the established principles of pyrazine formation.
The key intermediates in this pathway are α-dicarbonyl compounds, such as methylglyoxal, which are formed from the degradation of sugars. These reactive dicarbonyls then condense with an amino source, typically an amino acid or ammonia, to form α-aminocarbonyls. The subsequent condensation of two α-aminocarbonyl molecules, or an α-aminocarbonyl with another reactive carbonyl species, leads to the formation of a dihydropyrazine ring, which then oxidizes to the aromatic pyrazine.
The formation of a hydroxy pyrazine specifically suggests a pathway involving the condensation of two α-dicarbonyl molecules with an amino source, such as ammonia.
Below is a diagram illustrating a proposed general pathway for the formation of pyrazines from Maillard reaction intermediates.
An In-Depth Technical Guide to the Maillard Reaction Pathway for 2-Hydroxy-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Maillard reaction pathway leading to the formation of 2-Hydroxy-5-methylpyrazine, a heterocyclic compound of interest in various fields, including flavor chemistry and pharmaceutical research. This document details the key precursors, reaction mechanisms, experimental protocols, and data presentation relevant to the synthesis and characterization of this molecule.
Core Concepts: The Maillard Reaction and Pyrazine Formation
The Maillard reaction is a non-enzymatic browning reaction that occurs between an amino group (from an amino acid, peptide, or protein) and a carbonyl group (from a reducing sugar or other carbonyl compounds) upon heating. This complex cascade of reactions is responsible for the development of color and flavor in a wide variety of cooked foods. Pyrazines are a significant class of volatile compounds formed during the Maillard reaction, contributing to roasted, nutty, and toasted aromas.
The formation of substituted pyrazines, including this compound, involves the interaction of specific precursors and the progression through key intermediate stages.
The Genesis of this compound: A Proposed Pathway
The formation of this compound is primarily understood through the lens of the Reuben G. Jones synthesis, which describes the condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base.[1]
Key Precursors:
-
α-Dicarbonyl Compound: Methylglyoxal is the key α-dicarbonyl precursor for the carbon backbone of this compound.[1][2] Methylglyoxal is a common intermediate product in the Maillard reaction, formed from the degradation of sugars.[3][4]
-
Nitrogen Source: The nitrogen atoms in the pyrazine ring can be sourced from either an α-aminoamide or ammonia. For the synthesis of this compound, alanine amide is the most probable α-aminoamide precursor, providing both a nitrogen atom and the methyl group at the 5-position. Alternatively, the reaction can proceed with ammonia as the nitrogen source, with the methyl group originating from the methylglyoxal precursor.
Proposed Reaction Pathway:
The proposed pathway involves the condensation of methylglyoxal with a nitrogen source to form a dihydropyrazine intermediate, which then tautomerizes to the more stable aromatic 2-hydroxypyrazine.
Tautomerism of this compound:
It is crucial to note that 2-hydroxypyrazines exist in tautomeric equilibrium with their corresponding 2-pyrazinone form. In most conditions, the pyrazinone tautomer is the more stable and predominant form. Therefore, the final product is more accurately described as 5-methyl-2(1H)-pyrazinone.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the scientific literature detailing the yields of this compound from Maillard reaction model systems under varying conditions. However, studies on the formation of other pyrazines provide a basis for understanding the factors that would influence its formation.[5]
Table 1: Factors Influencing Pyrazine Formation (General)
| Parameter | Effect on Pyrazine Yield | Reference |
| Temperature | Generally increases with temperature, up to an optimal point. | [5] |
| pH | Alkaline conditions generally favor pyrazine formation. | [6] |
| Reactant Ratio | The molar ratio of α-dicarbonyl to amino compound significantly impacts yield. | |
| Water Activity | Lower water activity can promote the reaction. |
Further research is required to quantify the yield of this compound under controlled experimental conditions.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound in a laboratory setting, based on established principles of Maillard reaction studies.
Synthesis in a Model System
This protocol describes a model system for the synthesis of this compound from methylglyoxal and alanine amide.
Materials:
-
Methylglyoxal (40% aqueous solution)
-
Alanine amide hydrochloride
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Methanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve alanine amide hydrochloride (e.g., 10 mmol) in 100 mL of 0.1 M phosphate buffer (pH 8.0).
-
Reaction Initiation: While stirring, add methylglyoxal (40% aqueous solution, e.g., 10 mmol) to the flask.
-
Heating: Heat the reaction mixture to a specific temperature (e.g., 100-140°C) under reflux for a defined period (e.g., 1-3 hours). The optimal temperature and time should be determined experimentally.
-
Extraction: After cooling to room temperature, extract the reaction mixture three times with 50 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a primary technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature gradient program is typically used, for example, starting at 40°C, holding for 2 minutes, then ramping to 250°C at 5°C/min.
-
Injection: Splitless injection is often preferred for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Data Analysis: Identification is based on the retention time and comparison of the mass spectrum with a reference spectrum or library data. The fragmentation pattern is key to structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is essential for the unambiguous structural confirmation of the synthesized compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR are standard. 2D NMR experiments like COSY and HSQC can be used for more detailed structural assignment.
-
Expected ¹H NMR Signals: Protons on the pyrazine ring, the methyl group, and the N-H proton (if in the pyrazinone form).
-
Expected ¹³C NMR Signals: Carbons of the pyrazine ring, the methyl group, and the carbonyl carbon (if in the pyrazinone form).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound.
References
- 1. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flavour chemistry of methylglyoxal and glyoxal - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key precursors and synthetic routes for producing 2-Hydroxy-5-methylpyrazine, a significant heterocyclic compound with applications in flavor chemistry and as a potential building block in pharmaceutical synthesis. This document details established synthetic methodologies, presents quantitative data for reaction optimization, and includes detailed experimental protocols.
Core Synthesis Strategy: The Reuben G. Jones Reaction
The most direct and widely recognized method for synthesizing 2-hydroxypyrazines, including the 5-methyl derivative, is the Reuben G. Jones synthesis. This reaction involves the base-catalyzed condensation of a 1,2-dicarbonyl compound with an α-aminoamide.
Key Precursors:
-
1,2-Dicarbonyl Compound: For the synthesis of this compound, the key dicarbonyl precursor is Methylglyoxal (also known as pyruvaldehyde).
-
α-Aminoamide: The corresponding amino-functionalized precursor is Alaninamide , the amide derivative of the amino acid alanine.
The overall reaction proceeds through a cyclocondensation mechanism, forming the pyrazine ring. The reaction is typically carried out at low temperatures in an alkaline medium.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound from methylglyoxal and alaninamide is not extensively detailed in publicly available literature, a reliable experimental procedure can be adapted from established protocols for similar pyrazinone syntheses. The following is a representative protocol based on the principles of the Reuben G. Jones synthesis and related patented procedures.
Protocol: Synthesis of this compound via Cyclocondensation
Materials:
-
Methylglyoxal (40% aqueous solution)
-
Alaninamide hydrochloride
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with cooling bath (e.g., acetone/dry ice)
-
Thermometer
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve alaninamide hydrochloride (1.0 equivalent) in methanol.
-
Cool the solution to a temperature between -10°C and 0°C using a cooling bath.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.0 equivalents) in water.
-
Slowly add the sodium hydroxide solution to the cooled alaninamide hydrochloride solution via the dropping funnel, ensuring the temperature does not rise above 5°C.
-
To this basic solution, add a 40% aqueous solution of methylglyoxal (1.1 equivalents) dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, and then let it slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture to pH 6-7 with hydrochloric acid.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data and Reaction Parameters
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters and their typical ranges, derived from analogous syntheses.
| Parameter | Typical Value/Range | Notes |
| Temperature | -10°C to 5°C (initial) | Low temperature is crucial to control the exothermic reaction and minimize side products. |
| pH | > 10 (initial) | A strongly basic medium is required to deprotonate the amino group of the alaninamide. |
| Solvent | Methanol, Ethanol, Water | Methanol is commonly used to dissolve the reactants. |
| Reaction Time | 12 - 24 hours | Reaction time may vary based on temperature and reactant concentrations. |
| Stoichiometry | Near-equimolar amounts of methylglyoxal and alaninamide | A slight excess of the dicarbonyl compound is sometimes used. |
| Yield | 40-70% (expected) | Yields can be optimized by careful control of reaction parameters. |
Visualization of the Synthetic Pathway
The following diagrams illustrate the key reaction pathway and a conceptual experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
This guide provides a foundational understanding for the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity levels. Researchers are encouraged to consult the primary literature for more detailed studies on the Reuben G. Jones synthesis and its modern adaptations.
Olfactory threshold of 2-Hydroxy-5-methylpyrazine
An In-Depth Technical Guide on the Olfactory Threshold of Pyrazines with a Focus on 2-Hydroxy-5-methylpyrazine
This technical guide provides a comprehensive overview of the olfactory threshold of pyrazines, with a specific focus on the available data and methodologies relevant to this compound. This document is intended for researchers, scientists, and drug development professionals working in the fields of sensory science, flavor chemistry, and pharmacology.
Olfactory Threshold of Pyrazines
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the aroma of many foods and beverages, often associated with roasted, nutty, and earthy notes.[1][2] Their low odor thresholds make them important targets in flavor and fragrance research.[3]
Table 1: Olfactory Detection Thresholds of Selected Pyrazine Derivatives in Water
| Compound | Odor Detection Threshold (ppb in water) | Reference |
| 2-Methylpyrazine | 60,000 | [4] |
| 2-Ethylpyrazine | 6,000 | [4] |
| 2,3-Dimethylpyrazine | 2,500 | [4] |
| 2-Ethyl-5-methylpyrazine | 100 | [5] |
| 2-Ethyl-3-methoxypyrazine | 0.4-0.425 | [5] |
| 2-methoxy-3-methyl-5-(2-methylbutyl)pyrazine | 0.00001 | [3] |
| 5-isopentyl-2,3-dimethyl-pyrazine | 6.00 ppm (6000 ppb) | [3] |
Experimental Protocols for Olfactory Threshold Determination
The determination of olfactory thresholds is a critical aspect of sensory analysis. The following are detailed methodologies for key experiments cited in the literature for pyrazine analysis.
Gas Chromatography-Olfactometry (GC-O)
Gas chromatography-olfactometry (GC-O) is a powerful technique used to identify aroma-active compounds in a sample.[6][7] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7]
Experimental Workflow:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix. This can be achieved through methods such as simultaneous distillation-extraction (SDE) or headspace solid-phase microextraction (HS-SPME).[8][9]
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the column.
-
Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a mass spectrometer (MS) for chemical identification, while the other is directed to an olfactometry port.
-
Olfactory Detection: A trained sensory panelist or assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.
-
Data Analysis: The data from the MS and the olfactometry port are combined to create an aromagram, which links specific chemical compounds to their corresponding odors.
3-Alternative Forced-Choice (3-AFC) Method
The 3-Alternative Forced-Choice (3-AFC) method is a widely used sensory test for determining detection thresholds.[6]
Experimental Protocol:
-
Panelist Selection and Training: A panel of assessors is selected and trained to recognize the specific odorant being tested.
-
Sample Preparation: A series of dilutions of the target compound in a suitable solvent (e.g., water or a dilute alcohol solution) is prepared.[6] The concentrations should span the expected threshold level.
-
Test Presentation: In each trial, three samples are presented to the panelist. Two of the samples are blanks (solvent only), and one contains the diluted odorant.[6] The position of the odorant-containing sample is randomized.
-
Panelist Task: The panelist is required to identify which of the three samples is different from the other two.
-
Data Analysis: The results from all panelists are collected, and the concentration at which 50% of the panelists can correctly identify the odorant-containing sample is determined to be the detection threshold.[10]
Olfactory Signaling Pathway
The perception of odor begins with the interaction of an odorant molecule with olfactory receptors in the nasal cavity. The following diagram illustrates the generally accepted signal transduction pathway for olfaction.
This guide provides a foundational understanding of the olfactory thresholds of pyrazines and the methodologies used for their determination. Further research is required to establish a definitive olfactory threshold for this compound. The provided data on related compounds and the detailed experimental protocols offer a strong starting point for such investigations.
References
- 1. leffingwell.com [leffingwell.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazines [leffingwell.com]
- 5. Odor Detection Thresholds & References [leffingwell.com]
- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 8. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]
- 9. imreblank.ch [imreblank.ch]
- 10. researchgate.net [researchgate.net]
Potential Biological Activity of 2-Hydroxy-5-methylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the potential biological activity of 2-Hydroxy-5-methylpyrazine. Due to a notable scarcity of direct research on this specific compound, this document supplements the available data with findings from closely related pyrazine derivatives to offer a broader perspective on its potential pharmacological profile. The guide includes available quantitative data, outlines general experimental protocols relevant to the field, and presents logical workflows for future research.
Introduction to this compound
This compound, a heterocyclic organic compound, belongs to the pyrazine family. Pyrazines are known for their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects. While many pyrazine derivatives have been extensively studied, this compound remains a largely unexplored molecule in the scientific literature. This guide aims to consolidate the limited existing data and provide a framework for future investigation into its potential therapeutic applications.
Quantitative Data
The available quantitative data for the biological activity of this compound is currently limited to acute toxicity.
Table 1: Acute Toxicity Data for this compound
| Compound | Test Species | Route of Administration | LD50 | Source |
| This compound | Mouse | Intraperitoneal | 1300 mg/kg | Toxicology and Applied Pharmacology, 1970 |
LD50: Median lethal dose.
Potential Biological Activities (Inferred from Related Pyrazine Derivatives)
Given the lack of specific studies on this compound, this section explores potential biological activities based on research conducted on structurally similar pyrazine compounds. It is crucial to note that these are potential areas for investigation and have not been confirmed for this compound itself.
Antimicrobial Activity
Numerous pyrazine derivatives have demonstrated antimicrobial properties. For instance, pyrazine carbohydrazide-based hydrazones have been evaluated for their antibacterial and antifungal activities.
Antioxidant Activity
Several studies have reported the antioxidant potential of pyrazine derivatives. These compounds may exert their effects through various mechanisms, including radical scavenging and metal chelation.
Cytotoxicity and Antitumor Potential
A study on pyrazine-2-diazohydroxide, a related compound, showed that its degradation product, 2-hydroxypyrazine, was not cytotoxic to A204 rhabdomyosarcoma cells[1]. This suggests that the core 2-hydroxypyrazine structure may have low intrinsic cytotoxicity. However, other pyrazine derivatives have been investigated for their antitumor activities.
Experimental Protocols
As specific experimental data for the biological activities of this compound are not available, this section provides generalized protocols for key assays that could be employed in future research.
Acute Toxicity (LD50) Determination (Intraperitoneal)
This protocol is a general guideline for determining the median lethal dose (LD50) of a substance administered intraperitoneally to mice.
Objective: To determine the single dose of this compound that is lethal to 50% of a test population of mice.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, DMSO)
-
Male and female mice (e.g., Swiss albino), typically 6-8 weeks old
-
Syringes and needles for intraperitoneal injection
-
Animal cages with appropriate bedding, food, and water
Procedure:
-
Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.
-
Animal Grouping: Randomly assign animals to different dose groups, including a control group receiving only the vehicle. Each group should consist of an equal number of male and female animals (typically 5-10 per group).
-
Administration: Administer a single intraperitoneal injection of the prepared dose to each animal.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for 14 days.
-
Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Human cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (concentration that inhibits 50% of cell growth).
Visualizations
Logical Workflow for Investigating Biological Activity
The following diagram illustrates a logical workflow for the systematic investigation of the biological activities of a novel compound like this compound.
Caption: A logical workflow for the biological evaluation of this compound.
Future Directions and Conclusion
The biological activity of this compound remains a nascent field of study. The single available data point on its acute toxicity in mice provides a starting point for safety assessment. However, a significant research gap exists regarding its potential antimicrobial, antioxidant, anti-inflammatory, and antitumor activities.
Future research should focus on a systematic in vitro screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and in various antioxidant assays. Positive hits from these initial screens would warrant more in-depth mechanistic studies to elucidate the underlying signaling pathways.
References
A Comprehensive Review of Toxicological Data for 2-Hydroxy-5-methylpyrazine
Introduction
2-Hydroxy-5-methylpyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family. Pyrazines are widely found in nature and are significant contributors to the aroma and flavor of many cooked and roasted foods. Due to their organoleptic properties, numerous pyrazine derivatives are used as flavoring agents in the food industry. The safety of these substances is of paramount importance, and their toxicological profiles are evaluated by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA).
This technical guide summarizes the available toxicological data for pyrazines structurally related to this compound to provide a scientifically grounded safety assessment. The review covers repeated dose toxicity and genotoxicity, with detailed experimental protocols and a proposed metabolic pathway.
Toxicological Data (Read-Across Approach)
The toxicological data presented below is primarily based on studies conducted on 2-ethyl-3,(5 or 6)-dimethylpyrazine and other alkylated pyrazines, which are considered appropriate surrogates for this compound due to their structural similarity and predicted shared metabolic pathways.
Repeated Dose Oral Toxicity
A key study for assessing the subchronic oral toxicity of pyrazine derivatives is a 90-day feeding study in rats conducted with 2-ethyl-3,(5 or 6)-dimethylpyrazine.
Table 1: Summary of 90-Day Repeated Dose Oral Toxicity Study on a Structurally Related Pyrazine
| Test Substance | Species | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Reference |
| 2-ethyl-3,(5 or 6)-dimethylpyrazine | Rat | 90 days | 12.5 mg/kg bw/day | Oser, 1969a (as cited in Burdock, 2008)[1][2] |
Genotoxicity
Genotoxicity studies are crucial for assessing the potential of a substance to cause genetic mutations or chromosomal damage. Data for structurally similar pyrazines from bacterial reverse mutation assays (Ames test) and in vitro chromosome aberration tests are summarized below.
Table 2: Summary of Genotoxicity Data for Structurally Related Pyrazines
| Assay | Test Substance/Group | Test System | Metabolic Activation (S9) | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Pyrazine derivatives | Salmonella typhimurium strains | With and without | Non-mutagenic | Ishidate et al., 1984[3][4][5][6][7] |
| In Vitro Chromosome Aberration Test | Pyrazine derivatives | Chinese Hamster Lung (CHL) cells | With and without | Some clastogenic potential noted for certain pyrazines at high concentrations | Ishidate et al., 1984[3][4][5][6][7] |
| General Toxicity Screening | Various pyrazine derivatives | Rats | Not applicable | No toxic effects at levels several hundred times probable human intake | Posternak et al., 1975[8][9] |
It is important to note that while some in vitro clastogenic activity has been observed for some pyrazines at high, cytotoxic concentrations, the overall weight of evidence from in vivo studies and their long history of safe use in food suggests a lack of genotoxic concern at current intake levels.[1]
Experimental Protocols
The following sections describe the detailed methodologies for the key types of toxicological studies cited, based on established OECD guidelines that are standard practice in the field.
90-Day Repeated Dose Oral Toxicity Study in Rodents (based on OECD Guideline 408)
This study is designed to characterize the potential adverse effects of a substance following prolonged and repeated oral exposure.
-
Test System: Albino rats, typically of the Sprague-Dawley or Wistar strain, are used. Animals are young and healthy, and are acclimated to laboratory conditions before the study begins.
-
Group Size: A minimum of 10 male and 10 female animals are used for each dose group and the control group.
-
Dose Administration: The test substance is administered orally, typically mixed in the diet, dissolved in drinking water, or by gavage. At least three dose levels (low, mid, and high) and a concurrent control group (receiving the vehicle only) are used. The highest dose is selected to induce some toxic effects but not mortality.
-
Duration: The study duration is 90 days.
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.
-
Body Weight and Food/Water Consumption: Body weight and food consumption are recorded weekly. Water consumption is also monitored.
-
Ophthalmological Examination: Eyes are examined before the start of the study and at termination.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological parameters (e.g., hemoglobin, hematocrit, red and white blood cell counts) and clinical biochemistry parameters (e.g., electrolytes, liver enzymes, kidney function tests).
-
Urinalysis: Urine is collected at termination for analysis of parameters such as volume, specific gravity, pH, protein, and glucose.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy, which includes examination of the external surface of the body, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
-
Organ Weights: The weights of major organs (e.g., liver, kidneys, brain, spleen, heart, adrenal glands, gonads) are recorded.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are preserved for microscopic examination. Tissues from the lower dose groups may also be examined if treatment-related effects are observed in the high-dose group.
-
Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)
This in vitro assay is used to detect gene mutations induced by a test substance.
-
Test System: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are specifically designed to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The assay is performed both in the absence and presence of an exogenous metabolic activation system (S9 mix), which is typically derived from the liver of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254). This is to mimic mammalian metabolism, as some substances only become mutagenic after being metabolized.
-
Procedure:
-
Plate Incorporation Method: The test substance, bacterial culture, and (if required) S9 mix are combined in molten top agar and poured onto a minimal glucose agar plate.
-
Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
-
-
Dose Levels: At least five different analyzable concentrations of the test substance are used, with appropriate vehicle and positive controls.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.
In Vitro Mammalian Chromosome Aberration Test (based on OECD Guideline 473)
This in vitro assay is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells, or human peripheral blood lymphocytes, are used.
-
Metabolic Activation: The test is conducted both with and without an S9 metabolic activation system.
-
Procedure:
-
Cell cultures are exposed to the test substance at several concentrations for a defined period.
-
Following exposure, the cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.
-
The cells are then harvested, fixed, and stained.
-
-
Dose Levels: At least three analyzable concentrations of the test substance are tested, along with vehicle and positive controls. The highest concentration should induce some level of cytotoxicity.
-
Analysis: Metaphase cells are examined microscopically for chromosomal aberrations, including both structural (e.g., breaks, gaps, deletions, exchanges) and numerical aberrations. A sufficient number of metaphase spreads (typically 100-200 per concentration) are scored.
-
Evaluation: A test substance is considered to cause chromosome aberrations if it produces a concentration-dependent increase in the number of cells with aberrations or a reproducible and significant positive response at one or more concentrations.
Metabolism and Signaling Pathways
The metabolism of pyrazines generally proceeds through oxidation of the alkyl side chains and/or hydroxylation of the pyrazine ring, followed by conjugation and excretion.[10][11] The primary enzyme system involved in the initial oxidative metabolism is the cytochrome P450 (CYP) family of enzymes in the liver.
For this compound, the metabolic pathway is predicted to involve the following steps:
-
Phase I Metabolism: The methyl group at the 5-position is susceptible to oxidation by CYP enzymes to form a primary alcohol, which can be further oxidized to a carboxylic acid. The existing hydroxyl group at the 2-position may also influence the metabolic profile.
-
Phase II Metabolism: The hydroxyl group on the pyrazine ring and any newly formed hydroxyl or carboxyl groups can undergo conjugation reactions with glucuronic acid or sulfate to form more water-soluble metabolites.
-
Excretion: The resulting water-soluble conjugates are then readily excreted in the urine.
Proposed Metabolic Pathway for this compound
Caption: Proposed metabolic pathway of this compound.
Generalized Experimental Workflow for Toxicological Assessment
Caption: Generalized workflow for the toxicological assessment of a flavoring agent.
Conclusion
Based on a read-across approach from structurally similar pyrazine derivatives, this compound is not expected to pose a significant toxicological risk at the low levels of exposure typical for a flavoring agent. The available data on related pyrazines from repeated dose toxicity studies indicate a high NOAEL, and the weight of evidence from genotoxicity studies suggests a lack of mutagenic or clastogenic potential under in vivo conditions. The predicted metabolic pathway involves efficient detoxification through oxidation and conjugation, leading to the formation of water-soluble metabolites that are readily excreted. This comprehensive review provides a robust framework for the safety assessment of this compound for its intended use in food and other applications. Further studies on the specific compound could provide more definitive data but are likely to confirm the low toxicity profile of this class of compounds.
References
- 1. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Primary mutagenicity screening of food additives currently used in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary mutagenicity screening of food additives currently used in Japan | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Primary mutagenicity screening of food additives currently used in Japan. | Semantic Scholar [semanticscholar.org]
- 6. SciELO.org - Scientific Electronic Library Online [scielo.sld.cu]
- 7. scilit.com [scilit.com]
- 8. Toxicological tests on flavouring matters. II. Pyrazines and other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicological tests on flavouring matters. II. Pyrazines and other compounds | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. Metabolism in the rat of some pyrazine derivatives having flavour importance in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of Pyrazine-Based Compounds
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 4 positions, forms the core of a diverse range of compounds with significant pharmacological importance. Its derivatives have garnered substantial attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research on pyrazine derivatives, focusing on their synthesis, quantitative biological data, and mechanisms of action, with a particular emphasis on their therapeutic potential in drug development.
Synthesis of Pyrazine Derivatives
The synthesis of the pyrazine core and its derivatives is a well-established area of organic chemistry, with several versatile methods available to researchers. One of the most common and classical approaches is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation.[1][2] This method offers a straightforward route to a wide variety of substituted pyrazines.
Another widely employed strategy involves the dehydrogenative coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines.[3] More recent and greener approaches utilize catalytic systems to achieve these transformations under milder conditions, often with higher yields and reduced environmental impact.[2][4] For instance, the use of potassium tert-butoxide in aqueous methanol at room temperature provides an efficient and environmentally benign alternative for the synthesis of pyrazine derivatives.[2][4]
The synthesis of specific, functionally rich pyrazine derivatives often requires multi-step synthetic sequences. For example, the preparation of pyrazinamide, a key anti-tuberculosis drug, typically starts from pyrazinecarboxylic acid, which undergoes acylation and amidation to yield the final product.[5][6][7]
Biological Activities of Pyrazine Derivatives
Pyrazine derivatives have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug discovery. The following sections summarize their key therapeutic applications, with a focus on their anticancer and antiviral properties.
Anticancer Activity
A significant body of research has focused on the development of pyrazine derivatives as potent anticancer agents.[8][9][10] These compounds have been shown to inhibit the proliferation of a wide variety of cancer cell lines, often with high efficacy. The anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell growth.
The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazine Derivative 49 | A549 (Lung) | 0.13 | [11] |
| Colo-205 (Colon) | 0.19 | [11] | |
| Chalcone-Pyrazine Derivative 50 | MCF-7 (Breast) | 0.18 | [11] |
| Chalcone-Pyrazine Derivative 51 | MCF-7 (Breast) | 0.012 | [11] |
| A549 (Lung) | 0.045 | [11] | |
| DU-145 (Prostate) | 0.33 | [11] | |
| Piperlongumine-Ligustrazine Derivative 43 | HCT116 (Colon) | 0.25 - 8.73 | [11] |
| [8][11][12]triazolo[4,3-a]pyrazine Derivative 17l | A549 (Lung) | 0.98 | [13] |
| MCF-7 (Breast) | 1.05 | [13] | |
| Hela (Cervical) | 1.28 | [13] | |
| Imidazo[1,2-a]pyrazine Derivative 12b | Hep-2 (Laryngeal) | 11 | [14] |
| HepG2 (Liver) | 13 | [14] | |
| MCF-7 (Breast) | 11 | [14] | |
| A375 (Melanoma) | 11 | [14] | |
| Pyrazine-tethered Pyrimidine Derivative 35 | DU-145 (Prostate) | 5 µg/mL | [15] |
Antiviral Activity
Pyrazine derivatives have also emerged as promising antiviral agents. A notable example is Favipiravir, a pyrazinecarboxamide derivative that has shown broad-spectrum activity against various RNA viruses. The antiviral efficacy of these compounds is also typically reported as IC50 values, representing the concentration required to inhibit viral replication by 50%.
The following table presents the antiviral activity of selected pyrazine derivatives.
| Compound/Derivative | Virus | IC50 (µM) | Reference |
| Pyrido[2,3-b]pyrazine Derivative 27 | Human Cytomegalovirus (HCMV) | 0.33 | [16] |
| Pyrazine-benzothiazole Conjugate 12a | SARS-CoV-2 | 0.2064 mM | [17] |
| Pyrazine-benzothiazole Conjugate 12i | SARS-CoV-2 | 0.3638 mM | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the research of pyrazine derivatives, including a general synthesis protocol and a standard biological assay.
General Synthesis of Pyrazine Derivatives via Condensation
This protocol describes a general method for the synthesis of pyrazine derivatives through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.
Materials:
-
1,2-dicarbonyl compound (e.g., benzil)
-
1,2-diamine (e.g., ethylenediamine)
-
Ethanol
-
Glacial acetic acid
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1,2-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the 1,2-diamine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[18][19][20][21][22]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well microplate
-
Pyrazine derivative test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrazine derivative test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for another 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyrazine derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Kinase Inhibition
Many pyrazine-based compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular processes like proliferation, survival, and apoptosis.[23][24] For example, some pyrazine derivatives have been shown to be potent inhibitors of receptor tyrosine kinases such as c-Met and VEGFR-2, which are often dysregulated in cancer.[13]
Below is a diagram illustrating a simplified kinase signaling pathway that can be targeted by pyrazine derivatives.
Caption: Simplified Kinase Signaling Pathway Targeted by Pyrazine Derivatives.
SHP2 Allosteric Inhibition
The SH2 domain-containing protein tyrosine phosphatase 2 (SHP2) is another important target for anticancer drug development. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-ERK signaling pathway.[12] Some pyrazine derivatives have been designed as allosteric inhibitors of SHP2, binding to a site distinct from the active site and locking the enzyme in an inactive conformation.[12]
The following diagram illustrates the general workflow for the structure-based design of SHP2 inhibitors.
Caption: Workflow for Structure-Based Design of SHP2 Inhibitors.
Conclusion and Future Perspectives
Pyrazine derivatives represent a privileged scaffold in medicinal chemistry, with a proven track record in the development of clinically relevant drugs. The continuous exploration of their chemical space, coupled with a deeper understanding of their mechanisms of action, holds great promise for the discovery of novel therapeutics for a wide range of diseases, particularly cancer and viral infections. Future research in this area will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy and minimize side effects. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of pyrazine-based drug discovery.
References
- 1. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchhub.com [researchhub.com]
- 19. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to 2-Hydroxy-5-methylpyrazine: Discovery, Identification, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 2-Hydroxy-5-methylpyrazine, a heterocyclic organic compound. It details the methodologies for its synthesis and characterization, including spectroscopic analysis. While the initial discovery and specific biological activities of this compound are not extensively documented in publicly available literature, this guide consolidates the known synthetic routes and provides detailed experimental protocols for its identification. The document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the fields of flavor chemistry, materials science, and pharmaceuticals. Their diverse biological activities make them attractive scaffolds for drug discovery. This compound, with the chemical formula C5H6N2O, is a derivative of pyrazine. This guide focuses on the technical aspects of its identification and characterization.
Synthesis of this compound and Related Compounds
Several synthetic routes for pyrazine derivatives have been reported. A common approach for the synthesis of a related compound, 3-hydroxy-5-methylpyrazine-2-carboxylic acid, involves the cyclization of methylglyoxal with 2-amino malonamide in an alkaline solution, followed by hydrolysis.[1]
A one-pot synthesis for a similar compound, 2-hydroxymethyl-5-methylpyrazine, has been achieved with a high yield of 72% from 1,3-dihydroxyacetone and diammonium phosphate.[2][3] This reaction is carried out in a dioxane and water mixture at 90°C for one hour under optimized pH conditions of 8.0–9.1.[2][3]
Experimental Protocol: Synthesis of 3-hydroxy-5-methylpyrazine-2-carboxylic acid[1]
-
Cyclization: React methylglyoxal with 2-amino malonamide in an alkaline solution (e.g., sodium hydroxide solution).
-
Hydrolysis: The resulting 3-hydroxy-5-methylpyrazine-2-formamide is then hydrolyzed. A preferred method involves refluxing in a 50% sulfuric acid solution for 12 hours.[1]
This protocol provides a foundational method for obtaining a key intermediate that is structurally related to this compound.
Identification and Characterization
The definitive identification of this compound relies on a combination of spectroscopic techniques. Below are the expected analytical data based on its structure and data from similar pyrazine compounds.
Mass Spectrometry
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound.
Table 1: Predicted Mass Spectrometry Data for this compound [4]
| Adduct | m/z |
| [M+H]+ | 111.05529 |
| [M+Na]+ | 133.03723 |
| [M-H]- | 109.04073 |
| [M]+ | 110.04746 |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) for polar molecules.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Data for 3-hydroxy-5-methylpyrazine-2-carboxylic acid in DMSO-d6 [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.15 | s | 3H | -CH₃ |
| 7.85 | s | 1H | Pyrazine ring H |
| 8.15 | s | 1H | Pyrazine ring H |
| 13.02 | br | 1H | -COOH |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d6, CDCl₃, or D₂O).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | O-H stretch (hydroxyl group) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (methyl group) |
| 1680-1640 | C=O stretch (amide-like) |
| 1600-1450 | C=C and C=N stretch (aromatic ring) |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate, or use an ATR-FTIR spectrometer for direct analysis of the solid or liquid sample.
-
Instrumentation: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Biological Activity
While many pyrazine derivatives exhibit a wide range of biological activities, including antimicrobial and antioxidant properties, specific quantitative data on the bioactivity of this compound is not extensively reported in the current literature. Studies on related compounds, such as 5-methylpyrazine carbohydrazide based hydrazones, have shown potential for urease inhibition and antioxidant activity.[3] However, direct extrapolation of these activities to this compound requires further experimental validation.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways. Research into the biological effects of this compound would be necessary to elucidate any potential mechanisms of action and interactions with cellular signaling cascades.
Visualizations
To aid in the understanding of the processes described, the following diagrams have been generated.
References
- 1. PubChemLite - this compound (C5H6N2O) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2-Hydroxymethyl-5-methylpyrazine-4-oxide | C6H8N2O2 | CID 13023005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
Methodological & Application
Green Synthesis of 2-Hydroxy-5-methylpyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of 2-Hydroxy-5-methylpyrazine, a valuable heterocyclic compound with applications in pharmaceuticals and flavor chemistry. The presented methodology emphasizes a sustainable two-step approach, starting from renewable resources and employing environmentally benign reaction conditions.
Introduction
This compound is an important structural motif found in various biologically active molecules. Traditional synthetic routes to this compound often involve harsh reagents, hazardous solvents, and multi-step procedures that are not aligned with the principles of green chemistry. This application note details a greener synthetic pathway, beginning with the one-pot synthesis of the precursor, 2-hydroxymethyl-5-methylpyrazine, from a biomass-derived starting material. This is followed by a selective green oxidation to yield the desired this compound. This approach offers a sustainable alternative with high yields and a reduced environmental footprint.
Principle of the Method
The green synthesis of this compound is achieved through a two-step process:
-
One-Pot Synthesis of 2-hydroxymethyl-5-methylpyrazine: This initial step utilizes 1,3-dihydroxyacetone, a renewable biomass derivative, and diammonium phosphate in a water-dioxane solvent system. This reaction proceeds with high efficiency and atom economy.
-
Green Oxidation of 2-hydroxymethyl-5-methylpyrazine: The precursor is then oxidized to the target compound using manganese dioxide (MnO₂) as a mild and selective oxidizing agent. This step is designed to be performed in a greener solvent or under solvent-free conditions to minimize waste.
Data Presentation
Table 1: Quantitative Data for the Green Synthesis of 2-hydroxymethyl-5-methylpyrazine
| Parameter | Value | Reference |
| Starting Material | 1,3-dihydroxyacetone, Diammonium phosphate | [1][2] |
| Solvent | Dioxane and Water mixture | [1][2] |
| pH | 8.0 - 9.1 | [1][2] |
| Temperature | 90 °C | [1][2] |
| Reaction Time | 1 hour | [1][2] |
| Yield | 72% | [1][2] |
Table 2: Proposed Quantitative Data for the Green Oxidation to this compound
| Parameter | Proposed Value/Condition | Reference Principle |
| Starting Material | 2-hydroxymethyl-5-methylpyrazine | - |
| Oxidizing Agent | Activated Manganese Dioxide (MnO₂) | [3][4] |
| Solvent | Ethyl Acetate or Solvent-free (Microwave) | [1][3] |
| Temperature | Room Temperature to 60 °C (conventional heating) | [4] |
| Reaction Time | 2 - 6 hours (conventional heating) / 15-30 seconds (microwave) | [3] |
| Proposed Yield | >85% | [3][4] |
Experimental Protocols
Step 1: One-Pot Synthesis of 2-hydroxymethyl-5-methylpyrazine
Materials:
-
1,3-dihydroxyacetone
-
Diammonium phosphate ((NH₄)₂HPO₄)
-
1,4-Dioxane
-
Deionized Water
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Hydrochloric acid (HCl) solution (for pH adjustment)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dihydroxyacetone and diammonium phosphate in a mixture of dioxane and water.
-
Adjust the pH of the reaction mixture to 8.0-9.1 using a dilute solution of NaOH or HCl as needed.
-
Heat the reaction mixture to 90 °C with constant stirring.
-
Maintain the reaction at 90 °C for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-hydroxymethyl-5-methylpyrazine.
Step 2: Green Oxidation of 2-hydroxymethyl-5-methylpyrazine to this compound
Materials:
-
2-hydroxymethyl-5-methylpyrazine (from Step 1)
-
Activated Manganese Dioxide (MnO₂)
-
Ethyl Acetate (or solvent-free)
-
Microwave reactor (for solvent-free approach)
Procedure (Option A: Conventional Heating):
-
To a solution of 2-hydroxymethyl-5-methylpyrazine in ethyl acetate, add an excess of activated manganese dioxide (typically 5-10 equivalents).
-
Stir the suspension vigorously at room temperature or heat to a gentle reflux (around 60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with fresh ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization if necessary.
Procedure (Option B: Microwave-Assisted Solvent-Free): [3]
-
In a microwave-safe vessel, thoroughly mix 2-hydroxymethyl-5-methylpyrazine with activated manganese dioxide nanoparticles.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture for short intervals (e.g., 15-30 seconds) at a suitable power level.
-
Allow the mixture to cool and extract the product with a suitable solvent (e.g., ethyl acetate).
-
Filter the extract to remove the manganese dioxide.
-
Evaporate the solvent to obtain the desired product, this compound.
Visualizations
Caption: Experimental workflow for the green synthesis of this compound.
Caption: Logical relationship of the green synthesis approach with core green chemistry principles.
References
One-Pot Synthesis of 2-Hydroxy-5-methylpyrazine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a practical, one-pot synthesis protocol for 2-hydroxy-5-methylpyrazine, a valuable heterocyclic compound with applications in medicinal chemistry and flavor science. The described method is based on the aqueous condensation of pyruvaldehyde (methylglyoxal) with an ammonia source, offering a straightforward and efficient route to the target molecule. This document provides a comprehensive experimental protocol, safety guidelines, and characterization data to facilitate the successful synthesis and verification of this compound in a laboratory setting.
Introduction
This compound, which predominantly exists in its tautomeric form as 5-methyl-2(1H)-pyrazinone, is a key heterocyclic scaffold. Its derivatives are explored in various areas of drug discovery and are also recognized as important flavor components in food chemistry. Traditional multi-step syntheses of pyrazine derivatives can be time-consuming and may result in lower overall yields. A one-pot synthesis offers a streamlined alternative, minimizing purification steps and improving overall efficiency. The protocol herein describes a plausible and accessible one-pot method for the preparation of this compound.
Reaction Scheme
The synthesis proceeds via a cyclocondensation reaction between two molecules of pyruvaldehyde and a source of ammonia. The proposed reaction mechanism involves the formation of aminocarbonyl intermediates that subsequently cyclize and dehydrate to form the stable pyrazine ring.
Caption: Proposed reaction scheme for the one-pot synthesis of this compound.
Experimental Protocol
This protocol is a proposed method based on established chemical principles for pyrazine synthesis. Optimization of reaction conditions may be required to achieve desired yields and purity.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Pyruvaldehyde (40% in H₂O) | Reagent | Sigma-Aldrich |
| Ammonium Hydroxide (28-30%) | ACS Reagent | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | VWR |
| Anhydrous Magnesium Sulfate | Reagent | Acros Organics |
| Deionized Water | - | - |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| Separatory funnel (500 mL) | - | - |
| Rotary evaporator | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of deionized water.
-
Addition of Reactants: To the stirred water, add 10.8 g (0.06 mol, assuming 40% solution) of pyruvaldehyde. Cool the mixture in an ice bath.
-
Slowly add 11.5 mL (0.09 mol) of concentrated ammonium hydroxide solution dropwise to the cooled pyruvaldehyde solution. The addition should be controlled to maintain the temperature below 20 °C.
-
Reaction: Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to a gentle reflux (approximately 90-100 °C) and maintain for 2-3 hours. The solution will typically darken in color.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for the one-pot synthesis and purification of this compound.
Data Presentation
Table 1: Physical and Spectral Properties of this compound
| Property | Value |
| CAS Number | 20721-17-9 |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 68-69 °C |
| ¹H NMR (CDCl₃, ppm) | Hypothetical, based on similar structuresδ 8.0-8.2 (s, 1H), 7.5-7.7 (s, 1H), 2.4-2.6 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | Hypothetical, based on similar structuresδ 155-158, 145-148, 130-133, 125-128, 20-22 |
Note: The provided NMR data is hypothetical and based on the analysis of structurally similar pyrazine derivatives. Actual experimental values should be determined for product verification.
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyruvaldehyde (Methylglyoxal): Harmful if swallowed and may cause an allergic skin reaction. Causes serious eye damage and is suspected of causing genetic defects.[1] Avoid inhalation and contact with skin and eyes.
-
Ammonium Hydroxide (28-30%): Causes severe skin burns and eye damage.[2][3] The vapor is corrosive and can cause respiratory irritation. Handle with care in a fume hood.
-
Dichloromethane: A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[1][2][3][4][5]
Conclusion
The described one-pot synthesis protocol offers a practical and efficient method for the laboratory-scale preparation of this compound. This application note provides researchers with the necessary details to perform the synthesis, purify the product, and verify its identity. The streamlined nature of this one-pot reaction makes it an attractive alternative to more complex, multi-step synthetic routes.
References
Application Notes and Protocols for the Analytical Detection of 2-Hydroxy-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 2-Hydroxy-5-methylpyrazine, a heterocyclic compound of interest in food chemistry, flavor analysis, and potentially as an intermediate in drug development. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are presented as comprehensive guides for researchers.
Introduction to Analytical Challenges
This compound (also known as 5-methyl-2(1H)-pyrazinone) is a polar compound containing a hydroxyl group, which presents specific challenges for analytical separation and detection. Its analysis often requires tailored sample preparation and chromatographic conditions to achieve accurate and reproducible results. For gas chromatography, the presence of an active hydrogen in the hydroxyl group can lead to poor peak shape and thermal instability, necessitating a derivatization step to improve volatility and chromatographic performance.[1] Liquid chromatography is well-suited for polar compounds, but method development is crucial to achieve adequate retention and separation from matrix interferences.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is recommended to improve its chromatographic behavior.[1][2] Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group, increasing volatility and thermal stability.
Experimental Protocol: GC-MS Analysis
Sample Preparation (Solid Phase Extraction - SPE):
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Homogenization: Homogenize 1-5 g of the solid sample or use 1-5 mL of the liquid sample.
-
Extraction: Extract the analyte with a suitable solvent such as ethyl acetate or dichloromethane. Vortex or sonicate for 15-20 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to separate solid debris.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the analyte with 5 mL of methanol or acetonitrile.
-
Solvent Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization (Silylation):
-
Reagent Preparation: Prepare a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.
-
Reaction: Reconstitute the dried extract from the SPE step in 100 µL of the derivatization reagent.
-
Incubation: Tightly cap the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[2]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumental Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical performance data for the GC-MS method. Actual validation data may vary depending on the matrix and instrumentation.
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Linearity (r²) | > 0.995 |
| Concentration Range | 1.5 - 500 ng/mL |
| Recovery | 85 - 105% |
| Precision (RSD) | < 10% |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a suitable technique for the analysis of polar compounds like this compound without the need for derivatization. A reversed-phase method is commonly employed.
Experimental Protocol: HPLC Analysis
Sample Preparation (Liquid-Liquid Extraction - LLE):
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Preparation: Take 1-5 mL of a liquid sample or a reconstituted extract of a solid sample.
-
pH Adjustment: Adjust the sample pH to neutral or slightly acidic (pH 6-7) if necessary.
-
Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Mixing: Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clear phase separation.
-
Collection: Carefully collect the organic layer.
-
Repeat: Repeat the extraction process on the aqueous layer for better recovery.
-
Evaporation and Reconstitution: Combine the organic extracts, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.
HPLC Instrumental Parameters:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (for DAD)[3] |
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical performance data for the HPLC method. Actual validation data may vary depending on the matrix and instrumentation.
| Parameter | Value |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 3 ng/mL |
| Linearity (r²) | > 0.998 |
| Concentration Range | 3 - 1000 ng/mL |
| Recovery | 90 - 110% |
| Precision (RSD) | < 5% |
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathways and Logical Relationships
The analytical process for detecting this compound involves a series of logical steps, from selecting the appropriate technique to validating the method. The choice between GC-MS and HPLC often depends on the sample matrix, the required sensitivity, and the availability of instrumentation.
Caption: Decision tree for the analytical method selection for this compound.
These application notes and protocols are intended to serve as a starting point for the development of robust and reliable analytical methods for this compound. Method optimization and validation are essential for ensuring the accuracy and precision of results for specific applications.
References
Application Note: Quantitative Analysis of 2-Hydroxy-5-methylpyrazine by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methylpyrazine is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their significant contribution to the aroma and flavor of many food products, often formed during Maillard reactions and fermentation processes. Beyond its role as a flavor component, this compound and its derivatives are of interest in pharmaceutical and drug development research due to the diverse biological activities associated with the pyrazine scaffold. Accurate and precise quantification of this compound is crucial for quality control in the food industry, flavor and fragrance development, and for pharmacokinetic and metabolic studies in drug discovery.
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of this compound. The protocol provides comprehensive procedures for sample preparation, instrument parameters, and method validation.
Experimental Protocol
Reagents and Materials
-
Standards: this compound (≥98% purity), Internal Standard (IS) such as 2-Methylpyrazine (≥99% purity) or a deuterated analog.
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc) - all HPLC or GC grade.
-
Reagents: Anhydrous sodium sulfate, deionized water.
-
Sample Matrix: A representative matrix (e.g., coffee brew, cell culture medium) for validation purposes.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Mass Spectrometer (MS): Agilent 5977A or equivalent single quadrupole mass selective detector.
-
GC Column: A non-polar or medium-polarity capillary column is recommended for good peak shape and separation. A DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is suitable.[1][2]
-
Autosampler: For automated injections.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for aqueous samples such as beverages or biological fluids.
-
Sample Aliquoting: Take 5 mL of the liquid sample in a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., 10 µL of a 100 µg/mL solution of 2-Methylpyrazine in methanol) to the sample.
-
pH Adjustment: Adjust the pH of the sample to approximately 8.0 using a suitable buffer or a dilute base to ensure the analyte is in a neutral form for efficient extraction.
-
Extraction: Add 5 mL of dichloromethane (DCM) to the tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean glass tube.
-
Repeat Extraction: Repeat the extraction process (steps 4-7) with a fresh 5 mL of DCM to maximize recovery. Combine the organic extracts.
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.
-
Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Setting |
| GC Inlet | Splitless mode |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 60°C, hold for 2 minutes |
| Ramp 1 | 10°C/min to 180°C |
| Hold 1 | 5 minutes |
| Ramp 2 | 20°C/min to 250°C |
| Hold 2 | 5 minutes |
| Mass Spectrometer | |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 minutes |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity. Based on the mass spectra of hydroxymethylpyrazines, the following ions are proposed for monitoring.[3]
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 124 (M+) | 95 | 67 |
| 2-Methylpyrazine (IS) | 94 (M+) | 67 | 40 |
Note: The exact mass spectrum of this compound should be experimentally determined by injecting a pure standard in full scan mode to confirm the characteristic ions and their relative abundances.
Method Validation
The analytical method was validated according to standard guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[4][5][6]
Linearity and Range
A calibration curve was constructed by preparing a series of standard solutions of this compound in the chosen matrix extract, ranging from 0.05 µg/mL to 10 µg/mL. Each standard also contained a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area was plotted against the analyte concentration.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of the chromatograms from the lowest concentration standards. Typically, an S/N of 3 is used for LOD and an S/N of 10 for LOQ.[6]
Accuracy and Precision
Accuracy was evaluated by performing recovery studies on spiked matrix samples at three different concentration levels (low, medium, and high). Precision was determined by calculating the relative standard deviation (%RSD) for replicate injections of the spiked samples, both within the same day (intra-day precision) and on different days (inter-day precision).
Quantitative Data Summary
The following tables summarize the representative quantitative data for the GC-MS analysis of this compound.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Equation | y = mx + c |
Table 2: Method Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | ~0.015 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
Table 3: Accuracy and Precision (Representative Data)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 0.1 (Low) | 98.5 | < 5% | < 10% |
| 1.0 (Medium) | 101.2 | < 5% | < 10% |
| 5.0 (High) | 99.8 | < 5% | < 10% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for GC-MS method validation.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The use of an internal standard and Selected Ion Monitoring ensures high accuracy and precision, making it suitable for a wide range of applications in research, quality control, and drug development. The provided protocols and validation data serve as a comprehensive guide for scientists and researchers to implement this method in their laboratories.
References
- 1. scholars.direct [scholars.direct]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. environics.com [environics.com]
Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of 2-Hydroxy-5-methylpyrazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Hydroxy-5-methylpyrazine. The method utilizes a C18 stationary phase with an isocratic mobile phase of phosphate buffer and acetonitrile, coupled with UV detection. The described protocol is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control, stability studies, and quantitative analysis of this compound in various sample matrices.
Introduction
This compound is a heterocyclic organic compound belonging to the pyrazine family. Pyrazine derivatives are significant in the pharmaceutical and food industries, known for their diverse biological activities and roles as flavor components.[1] The development of a reliable and accurate analytical method is crucial for the quality control of raw materials, monitoring of synthesis processes, and assessment of stability in finished products. This document provides a comprehensive protocol for a stability-indicating HPLC-UV method, ensuring that the analyte's quantification is not affected by the presence of degradation products.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade
-
Orthophosphoric Acid (H₃PO₄): Analytical grade
-
Sodium Hydroxide (NaOH): Analytical grade
-
Hydrochloric Acid (HCl): Analytical grade
-
Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade
-
Water: Deionized water, filtered through a 0.22 µm filter
Instrumentation
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Ultrasonic Bath: For solvent degassing and sample dissolution.
Chromatographic Conditions
The method was optimized to achieve a symmetric peak shape, adequate retention, and good resolution from potential degradation products.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Oven Temperature | 30 °C |
| Detection | UV at 272 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm nylon filter before use.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 90:10 (v/v) ratio. Degas the solution for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:
System Suitability
System suitability was assessed by injecting six replicates of a 50 µg/mL standard solution. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for peak area and retention time, a theoretical plate count of >2000, and a tailing factor of <2.
Linearity
Linearity was evaluated by analyzing seven concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy (Recovery)
The accuracy of the method was determined by performing a recovery study at three concentration levels (80%, 100%, and 120% of a target concentration of 50 µg/mL). A known amount of standard solution was spiked into a placebo matrix, and the samples were analyzed in triplicate.
Precision
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of three different concentrations (e.g., 10, 50, 90 µg/mL) on the same day.
-
Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst. The RSD for the measurements was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. LOD was established at an S/N ratio of 3:1, and LOQ was established at an S/N ratio of 10:1.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 2 °C)
-
Organic phase composition (± 2%)
Stability-Indicating Study (Forced Degradation)
To demonstrate the method's specificity and stability-indicating nature, the analyte (at 100 µg/mL) was subjected to forced degradation under various stress conditions.[2]
-
Acid Hydrolysis: 1N HCl at 80°C for 4 hours.
-
Base Hydrolysis: 1N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
Stressed samples were neutralized (if necessary), diluted with the mobile phase, and analyzed. Peak purity was assessed using a PDA detector to ensure the analyte peak was free from co-eluting degradation products.
Results and Data Presentation
The quantitative results from the method validation are summarized in the tables below for clear comparison.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Retention Time (min) | RSD ≤ 2.0% | 0.8% |
| Peak Area | RSD ≤ 2.0% | 1.1% |
| Tailing Factor | < 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 6500 |
Table 2: Linearity Data
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45210x + 1234 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Result | 0.9997 |
Table 3: Accuracy (Recovery Study)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
|---|---|---|---|---|
| 80% | 40 | 39.8 | 99.5% | 1.3% |
| 100% | 50 | 50.4 | 100.8% | 0.9% |
| 120% | 60 | 59.5 | 99.2% | 1.1% |
Table 4: Precision (%RSD)
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
|---|---|---|
| 10 | 1.4% | 1.7% |
| 50 | 0.9% | 1.2% |
| 90 | 0.7% | 1.0% |
Table 5: LOD and LOQ
| Parameter | Concentration (µg/mL) |
|---|---|
| LOD | 0.25 |
| LOQ | 0.80 |
Table 6: Forced Degradation Results
| Stress Condition | % Degradation | Observations |
|---|---|---|
| Acid (1N HCl) | ~ 15% | Major degradation peak at RRT 0.7 |
| Base (1N NaOH) | ~ 40% | Major degradation peak at RRT 0.5 |
| Oxidative (6% H₂O₂) | ~ 8% | Minor degradation peak at RRT 1.5 |
| Thermal (105°C) | No significant degradation | Analyte is stable to dry heat. |
| Photolytic (UV) | No significant degradation | Analyte is stable to light. |
RRT = Relative Retention Time
The forced degradation study showed significant degradation under acidic and basic conditions, with well-resolved degradation peaks from the main analyte peak. Peak purity analysis confirmed the spectral homogeneity of the this compound peak in all stressed samples, confirming the stability-indicating nature of the method.
Workflow Visualization
The logical flow of the experimental protocol, from preparation to final analysis, is depicted below.
Caption: Workflow diagram for the HPLC-UV method development and validation.
Conclusion
A simple, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method demonstrated excellent linearity, accuracy, and precision, and was effective in separating the parent drug from its degradation products. This validated method is well-suited for routine quality control and stability testing in the pharmaceutical industry.
References
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-Hydroxy-5-methylpyrazine. Due to the absence of publicly available experimental NMR data for this specific compound, this document presents a predicted spectral analysis based on established NMR principles and data from structurally similar compounds. A comprehensive experimental protocol for acquiring NMR spectra is also provided.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of related pyrazine and pyridine derivatives.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.5 - 7.7 | Singlet | - |
| H-6 | 7.8 - 8.0 | Singlet | - |
| -CH₃ | 2.2 - 2.4 | Singlet | - |
| -OH | 10.0 - 12.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-3 | 125 - 130 |
| C-5 | 140 - 145 |
| C-6 | 130 - 135 |
| -CH₃ | 20 - 25 |
Experimental Protocols
This section outlines a standard protocol for the preparation and analysis of a this compound sample for NMR spectroscopy.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry vial.[1][2]
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), to the vial.[1][3] DMSO-d₆ is a suitable choice for many heterocyclic compounds due to its high dissolving power.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.
-
Filtering: To remove any particulate matter that could affect the spectral quality, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.[1]
-
Sample Volume: Ensure the final sample height in the NMR tube is between 4-5 cm.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Data Acquisition
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe for both ¹H and ¹³C nuclei.
-
Lock the spectrometer on the deuterium signal of the solvent (DMSO-d₆).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical steps involved in the NMR spectral analysis of a compound like this compound.
Caption: Workflow for NMR spectral analysis.
Signaling Pathway and Data Interpretation
The interpretation of the NMR spectra relies on fundamental principles of chemical shifts and spin-spin coupling.
-
¹H NMR: The positions of the signals (chemical shifts) are influenced by the electron-donating or -withdrawing nature of the substituents. The hydroxyl group (-OH) is electron-donating, which would typically shield the ring protons, shifting them to a lower ppm value. Conversely, the nitrogen atoms in the pyrazine ring are electron-withdrawing and deshield the protons, moving them to a higher ppm value. The methyl group is weakly electron-donating. The broadness of the -OH proton signal is due to chemical exchange.
-
¹³C NMR: The chemical shifts of the carbon atoms are similarly influenced by their electronic environment. The carbon atom attached to the electronegative oxygen atom (C-2) is expected to have the highest chemical shift (most downfield). The carbon atoms adjacent to the nitrogen atoms will also be deshielded. The methyl carbon will appear at the lowest chemical shift (most upfield).
The predicted data in Tables 1 and 2, in conjunction with the experimental protocols, provide a robust framework for researchers to approach the NMR analysis of this compound and related compounds in drug discovery and development.
References
Application Notes and Protocols for Mass Spectrometry Analysis of 2-Hydroxy-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methylpyrazine is a heterocyclic organic compound of interest in various fields, including flavor chemistry and pharmaceutical research, due to the prevalence of the pyrazine ring in biologically active molecules. Understanding its fragmentation pattern in mass spectrometry is crucial for its identification and structural elucidation in complex mixtures. This document provides detailed application notes on the expected electron ionization (EI) mass spectrometry fragmentation of this compound, a protocol for its analysis, and a visualization of its fragmentation pathway.
The pyrazine ring system is known for its stability, often leading to a prominent molecular ion peak. However, the substituents on the ring, in this case, a hydroxyl and a methyl group, will direct the fragmentation pathways, leading to a characteristic mass spectrum.
Predicted Mass Spectrometry Fragmentation Pattern
Upon electron ionization, this compound (molecular weight: 110.11 g/mol ) is expected to form a molecular ion (M⁺˙) at m/z 110. The subsequent fragmentation is predicted to proceed through several key pathways, primarily dictated by the hydroxyl and methyl functional groups.
The fragmentation of pyrazines is influenced by the nature and position of their substituents. For hydroxymethylpyrazines, characteristic losses of neutral molecules are observed, which can help in the identification of isomers.[1] The presence of a hydroxyl group can lead to the loss of a water molecule (H₂O, 18 Da), a hydroxyl radical (•OH, 17 Da), or a formyl radical (•CHO, 29 Da). The methyl group can be lost as a methyl radical (•CH₃, 15 Da).
The initial molecular ion can undergo rearrangement and cleavage to produce a variety of fragment ions. The stability of the pyrazine ring suggests that fragments retaining the ring structure will be prominent.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundance is a qualitative prediction based on general fragmentation principles and data from related compounds.
| m/z | Predicted Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 110 | [C₅H₆N₂O]⁺˙ | Molecular Ion (M⁺˙) | High |
| 93 | [C₅H₅N₂]⁺ | M⁺˙ - •OH | Moderate |
| 82 | [C₄H₄N₂]⁺˙ | M⁺˙ - CO | Moderate |
| 81 | [C₄H₃N₂]⁺ | M⁺˙ - CHO | Moderate to High |
| 67 | [C₃H₃N₂]⁺ | Subsequent fragmentation of m/z 93 or 81 | Moderate |
| 54 | [C₃H₄N]⁺ | Ring cleavage | Moderate |
| 42 | [C₂H₄N]⁺ | Ring cleavage | Moderate to High |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Capillary column suitable for the analysis of polar heterocyclic compounds (e.g., DB-5ms, HP-5ms, or equivalent).
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
3. MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-300
-
Solvent Delay: 3 minutes
4. Sample Preparation:
-
Dissolve the this compound standard in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 10-100 µg/mL.
-
For unknown samples, perform an appropriate extraction and clean-up procedure to isolate the compound of interest.
5. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra to confirm the identity of the compound.
Fragmentation Pathway Visualization
The following diagram illustrates the proposed major fragmentation pathways of this compound upon electron ionization.
Caption: Proposed EI fragmentation pathway of this compound.
References
Application of 2-Hydroxy-5-methylpyrazine as a Food Flavoring Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazines are a class of heterocyclic aromatic organic compounds that contribute significantly to the flavor profiles of a wide variety of cooked and roasted foods. Their characteristic nutty, roasted, and toasted aromas are primarily formed through the Maillard reaction between amino acids and reducing sugars during heat processing. While numerous alkyl- and methoxy-pyrazines are well-characterized and widely used as food flavoring agents, specific information regarding the application of 2-Hydroxy-5-methylpyrazine is limited in publicly available scientific literature and regulatory databases.
This document aims to provide a framework for the potential application of this compound as a food flavoring agent, based on the general properties of pyrazines and established methodologies for flavor analysis. It is important to note that the information provided herein is largely extrapolated from data on structurally similar compounds and general principles of flavor science, due to the scarcity of specific data for this compound. Rigorous experimental validation is essential before any commercial application.
Hypothetical Sensory Profile and Applications
Based on the sensory characteristics of other pyrazines, this compound is anticipated to possess a flavor profile that may include nutty, roasted, and possibly caramel-like or savory notes. The presence of a hydroxyl group could potentially introduce unique sensory attributes, possibly contributing to a smoother, more rounded flavor profile compared to its non-hydroxylated counterparts.
Potential Applications:
-
Baked Goods: Enhancement of roasted and nutty notes in bread, cookies, and pastries.
-
Savory Products: Contribution to the savory and roasted character of snacks, crackers, and processed meats.[1]
-
Beverages: Addition of complexity and roasted notes to coffee, cocoa, and certain alcoholic beverages.[1]
-
Confectionery: Creation of authentic nut and roasted flavor profiles in chocolates and candies.[2]
Quantitative Data Summary
Due to the lack of specific experimental data for this compound, the following table is a template for the types of quantitative data that would need to be determined experimentally. Data for a structurally similar compound, 2-ethyl-5-methylpyrazine, is provided for illustrative purposes only and should not be considered representative of this compound.
| Parameter | This compound | 2-Ethyl-5-methylpyrazine (for comparison) | Method of Determination |
| FEMA GRAS Number | Not Established | 3154 | FEMA Expert Panel Evaluation[3] |
| JECFA Number | Not Established | 770 | Joint FAO/WHO Expert Committee on Food Additives[4] |
| Flavor Threshold in Water | To be determined | Not specified in provided results | 3-Alternative Forced Choice (3-AFC) Test[2] |
| Typical Use Level in Food | To be determined | Not specified in provided results | Sensory panel evaluation in specific food matrices |
| Odor Description | To be determined | Nutty, roasted, coffee-like, bready, earthy[1] | Gas Chromatography-Olfactometry (GC-O) |
Experimental Protocols
Protocol 1: Determination of Flavor Profile using Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and describe the characteristic aroma compounds of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., propylene glycol or ethanol).
-
Instrumentation: Utilize a gas chromatograph coupled with an olfactometry port and a mass spectrometer (GC-O-MS).
-
GC Conditions:
-
Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at a suitable rate (e.g., 5-10 °C/min) to a final temperature of 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Olfactometry:
-
A trained sensory panelist sniffs the effluent from the GC column at the olfactometry port.
-
The panelist records the time, intensity, and description of each perceived aroma.
-
-
Mass Spectrometry: Simultaneously, the MS detector identifies the chemical structure of the compounds eluting from the GC.
-
Data Analysis: Correlate the sensory data from the olfactometry with the chemical identification from the MS to establish the flavor profile of this compound.
Protocol 2: Determination of Odor Threshold using the 3-Alternative Forced Choice (3-AFC) Method
Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel.
Methodology:
-
Panel Selection and Training: Select a panel of at least 10-15 individuals screened for their sensory acuity. Train them on the 3-AFC test procedure.
-
Sample Preparation: Prepare a series of dilutions of this compound in deionized, odor-free water. The concentration steps should be in a geometric progression (e.g., decreasing by a factor of 2 or 3).
-
Test Procedure:
-
Present each panelist with three samples: two blanks (water) and one containing a specific concentration of the pyrazine. The order of presentation should be randomized.
-
Ask the panelist to identify the sample that is different from the other two.
-
-
Data Collection: Record the number of correct identifications at each concentration level.
-
Data Analysis: The odor threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample. This can be calculated using statistical methods such as the geometric mean of the last concentration missed and the first concentration correctly identified by each panelist.[2]
Protocol 3: Accelerated Shelf-Life Testing for Stability Assessment
Objective: To evaluate the stability of this compound in a food matrix under accelerated conditions.[5][6]
Methodology:
-
Product Formulation: Incorporate this compound at a typical use level into a model food system (e.g., a simple biscuit dough or a beverage). Prepare a control sample without the flavoring agent.
-
Packaging: Package the samples in the intended commercial packaging.
-
Storage Conditions: Store the samples under accelerated conditions, which typically involve elevated temperature and/or humidity. Common conditions include 35 °C/75% RH and 45 °C/75% RH.
-
Sampling and Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, and 12 weeks), withdraw samples and perform the following analyses:
-
Quantitative Analysis: Use a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of this compound.[7]
-
Sensory Evaluation: Conduct sensory panel testing (e.g., triangle test or descriptive analysis) to assess any changes in the flavor profile.[8]
-
-
Data Analysis: Plot the concentration of this compound as a function of time at each storage condition. Use this data to model the degradation kinetics and predict the shelf-life at normal storage conditions.
Signaling Pathways and Experimental Workflows
Conclusion
While this compound is not a well-documented food flavoring agent, its chemical structure suggests potential for desirable nutty and roasted sensory characteristics. The application notes and protocols provided here offer a foundational approach for researchers and scientists to systematically evaluate its flavor profile, sensory thresholds, and stability in food systems. It is imperative that any consideration of this compound for food use be preceded by thorough safety and toxicological evaluations to establish its GRAS status. The experimental workflows and protocols outlined will be instrumental in generating the necessary data for a comprehensive assessment of this compound as a novel food flavoring agent.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. femaflavor.org [femaflavor.org]
- 4. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 5. Accelerated Shelf Life Studies (ASLS) - Faster Shelf Life Testing - Eurofins Scientific [eurofins.in]
- 6. unitedfoodlabs.com [unitedfoodlabs.com]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. flavorsum.com [flavorsum.com]
Application Notes and Protocols for the Extraction of 2-Hydroxy-5-methylpyrazine from Roasted Nuts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazines are a class of volatile organic compounds that are significant contributors to the desirable aroma and flavor profiles of roasted foods, including nuts. These compounds are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. 2-Hydroxy-5-methylpyrazine is a specific pyrazine derivative that is expected to contribute to the overall sensory characteristics of roasted products. This document provides a detailed protocol for the extraction and quantification of pyrazines from roasted nuts, with a focus on this compound, utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
Note on Quantitative Data: Extensive literature searches did not yield specific quantitative data for this compound in roasted nuts. The focus of most studies has been on alkyl- and methoxy-pyrazines. The following table presents representative quantitative data for other key pyrazines commonly found in various roasted nuts to illustrate typical concentration ranges and to serve as a template for data presentation. Researchers are encouraged to develop and validate their own quantitative methods for this compound using the protocol provided below.
Table 1: Representative Concentrations of Key Pyrazines in Roasted Nuts
| Pyrazine Compound | Roasted Almonds (ng/g) | Roasted Peanuts (ng/g) | Roasted Hazelnuts (ng/g) |
| 2,5-Dimethylpyrazine | 50 - 200 | 100 - 5000 | 30 - 150 |
| 2-Methylpyrazine | 10 - 50 | 50 - 1000 | 20 - 100 |
| 2-Ethyl-5-methylpyrazine | 5 - 30 | 20 - 300 | 10 - 80 |
| Trimethylpyrazine | 5 - 20 | 50 - 800 | 15 - 70 |
Disclaimer: The data presented in this table are compiled from various literature sources for illustrative purposes and represent a range of reported concentrations. Actual concentrations can vary significantly based on nut variety, roasting conditions, and analytical methodology.
Experimental Protocols
This protocol outlines the extraction of this compound and other volatile pyrazines from roasted nuts using HS-SPME followed by analysis with GC-MS.
1. Materials and Reagents
-
Roasted nuts (e.g., almonds, peanuts, hazelnuts)
-
Analytical standard of this compound (CAS 20721-17-9)
-
Internal standard (e.g., 2-methyl-3-heptanone or a deuterated pyrazine standard)
-
Deionized water
-
Sodium chloride (NaCl), analytical grade
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
2. Equipment
-
Grinder or food processor
-
Analytical balance
-
HS-SPME autosampler
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME fiber assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility analytes like pyrazines.
3. Sample Preparation
-
Homogenize a representative sample of roasted nuts into a fine, consistent powder using a grinder. To minimize the loss of volatile compounds, it is advisable to cryo-grind the nuts using liquid nitrogen.
-
Accurately weigh 2.0 ± 0.1 g of the ground nut powder into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with a magnetic screw cap.
4. HS-SPME Procedure
-
Place the prepared vial into the HS-SPME autosampler.
-
Incubation/Equilibration: Incubate the vial at 60°C for 20 minutes with agitation. This step facilitates the release of volatile compounds from the sample matrix into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes. The volatile analytes will adsorb onto the fiber coating.
5. GC-MS Analysis
-
Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (typically 250°C) for thermal desorption of the analytes for 5 minutes in splitless mode.
-
Gas Chromatography:
-
Column: Use a polar capillary column, such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness), for good separation of pyrazines.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
6. Quantification
-
Identify this compound and other pyrazines in the sample chromatogram by comparing their retention times and mass spectra with those of the pure analytical standards.
-
Construct a calibration curve by analyzing a series of standard solutions of this compound at different concentrations.
-
Quantify the concentration of this compound in the sample by relating its peak area to the calibration curve, normalized to the peak area of the internal standard.
Mandatory Visualization
Caption: Generalized Maillard reaction pathway for pyrazine formation.
Caption: Experimental workflow for HS-SPME-GC-MS analysis of pyrazines.
Application Notes and Protocols for the Enzymatic Synthesis of Alkylpyrazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of alkylpyrazines, a class of nitrogen-containing heterocyclic compounds with significant applications in the food, flavor, and pharmaceutical industries. The focus is on the well-characterized pathway involving L-threonine dehydrogenase.
Introduction to Enzymatic Synthesis of Alkylpyrazines
Alkylpyrazines are valued for their characteristic nutty, roasted, and toasted aromas and are also investigated for their potential pharmacological activities. Traditional chemical synthesis methods often require harsh conditions and can produce undesirable byproducts. Enzymatic synthesis offers a green and highly specific alternative, operating under mild conditions with high catalytic efficiency. The primary enzymatic pathway for the biosynthesis of several key alkylpyrazines, such as 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP), originates from the amino acid L-threonine.
The key enzyme in this pathway is L-threonine 3-dehydrogenase (TDH), which catalyzes the NAD+-dependent oxidation of L-threonine to L-2-amino-acetoacetate. This intermediate is unstable and can spontaneously decarboxylate to form aminoacetone, a crucial precursor for pyrazine ring formation. Two molecules of aminoacetone can then condense to form 2,5-dimethyl-3,6-dihydropyrazine, which is subsequently oxidized to 2,5-DMP. In the presence of other precursors derived from cellular metabolism, such as those from glucose, other alkylpyrazines like TMP can be formed.[1][2][3][4]
A competing reaction catalyzed by 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) can divert the intermediate L-2-amino-acetoacetate towards glycine and acetyl-CoA.[4] Therefore, the modulation of TDH and KBL activities is a key strategy in metabolic engineering for enhancing alkylpyrazine production.
Core Enzymatic Pathway: L-Threonine to Alkylpyrazines
The central pathway for the enzymatic synthesis of 2,5-dimethylpyrazine from L-threonine is initiated by L-threonine 3-dehydrogenase (TDH).
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic synthesis of alkylpyrazines.
Table 1: Kinetic Parameters of L-Threonine Dehydrogenase (TDH)
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Escherichia coli K-12 | L-Threonine | 1.43 | 57 | 10.3 | 37 | [5] |
| Escherichia coli K-12 | NAD+ | 0.19 | 57 | 10.3 | 37 | [5] |
| Cupriavidus necator | L-Threonine | - | - | 10.0 | 75 | [6] |
| Clostridium sticklandii | L-Threonine | 18 | 234 | 9.0 | - | [7] |
| Clostridium sticklandii | NAD+ | 0.1 | 234 | 9.0 | - | [7] |
Table 2: Whole-Cell Biocatalysis for 2,5-Dimethylpyrazine (2,5-DMP) Production
| Microbial Host | Genetic Modifications | Substrate | Product Titer (mg/L) | Conversion Rate (%) | Reference |
| Recombinant E. coli | Overexpression of E. coli TDH (EcTDH) | 5 g/L L-Threonine | 438.3 ± 23.7 | - | [8] |
| Recombinant E. coli | Fusion expression of EcTDH and L. cremoris NADH oxidase (NoxE) | 5 g/L L-Threonine | - | - | [8] |
| Recombinant E. coli | EcTDH-NoxE fusion, knockout of kbl, tynA, tdcB, ilvA | 5 g/L L-Threonine | 1095.7 ± 81.3 | 76% (molar) | [8][9] |
Experimental Protocols
Protocol 1: Whole-Cell Bioconversion of L-Threonine to 2,5-Dimethylpyrazine
This protocol describes the use of recombinant E. coli cells overexpressing L-threonine dehydrogenase for the production of 2,5-DMP.
Materials:
-
Recombinant E. coli strain harboring a plasmid for TDH expression (e.g., pET vector with tdh gene).
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotic for plasmid selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
M9 minimal medium supplemented with L-threonine.
-
Phosphate buffer (e.g., 100 mM, pH 8.0).
-
Centrifuge.
-
Shaking incubator.
-
GC-MS for analysis.
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).
-
Cell Culture and Induction: Inoculate 50 mL of LB medium with the overnight culture to an initial OD_600_ of ~0.1. Grow at 37°C with shaking until the OD_600_ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate at a lower temperature (e.g., 20-30°C) for 4-16 hours to allow for protein expression.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet twice with sterile phosphate buffer (pH 8.0). Resuspend the cells in the reaction buffer to a desired cell density (e.g., OD_600_ of 20-50).
-
Whole-Cell Bioconversion: Add L-threonine to the cell suspension to a final concentration of 5-10 g/L. Incubate the reaction mixture at 30-37°C with shaking for 24-48 hours.
-
Sample Collection and Analysis: At different time points, collect aliquots of the reaction mixture. Centrifuge to remove the cells. Extract the supernatant with an organic solvent (e.g., dichloromethane or ethyl acetate). Analyze the organic extract for 2,5-DMP concentration using GC-MS.
Protocol 2: Stable Isotope Tracing to Elucidate Biosynthetic Pathways
This protocol outlines the use of ¹³C-labeled L-threonine to trace its incorporation into alkylpyrazines in Bacillus subtilis.
Materials:
-
Bacillus subtilis strain.
-
Defined minimal medium.
-
¹³C-labeled L-threonine (e.g., L-[U-¹³C_4_,¹⁵N]threonine).
-
Unlabeled L-threonine.
-
Shaking incubator.
-
GC-MS system.
Procedure:
-
Pre-culture: Grow B. subtilis in a defined minimal medium containing unlabeled L-threonine overnight at 37°C with shaking.
-
Labeling Experiment: Inoculate fresh defined minimal medium with the pre-culture. For the experimental group, replace the unlabeled L-threonine with ¹³C-labeled L-threonine at the same concentration. A control group with unlabeled L-threonine should be run in parallel.
-
Culture and Sampling: Incubate the cultures under the same conditions. Collect culture samples at various time points (e.g., 24, 48, 72 hours).
-
Sample Preparation: Separate the cells from the supernatant by centrifugation. Extract the volatile compounds from the supernatant using solid-phase microextraction (SPME) or liquid-liquid extraction with a suitable solvent.
-
GC-MS Analysis: Analyze the extracted samples by GC-MS. Compare the mass spectra of the pyrazines produced in the labeled and unlabeled cultures. The incorporation of ¹³C atoms will result in a mass shift in the molecular ion and fragment ions of the pyrazines, confirming L-threonine as the precursor.[3]
Protocol 3: Gene Knockout in Bacillus subtilis using CRISPR/Cas9
This protocol provides a general framework for deleting the kbl gene in B. subtilis to enhance the flux towards aminoacetone and subsequently 2,5-DMP.
Materials:
-
Bacillus subtilis strain 168.
-
CRISPR/Cas9 editing plasmid for B. subtilis (e.g., pJOE8999).
-
Primers for amplifying homology arms flanking the kbl gene.
-
Primers for constructing the single guide RNA (sgRNA).
-
Competent B. subtilis cells.
-
Appropriate antibiotics for selection.
Procedure:
-
Design sgRNA: Design a specific sgRNA targeting the kbl gene.
-
Construct Editing Plasmid: Clone the designed sgRNA and the homology arms (typically 500-1000 bp) flanking the kbl gene into the CRISPR/Cas9 editing plasmid. The homology arms will serve as the template for homologous recombination to replace the target gene.
-
Transformation: Transform the constructed plasmid into competent B. subtilis cells using established protocols (e.g., Spizizen method).
-
Selection and Verification: Select for transformants on plates containing the appropriate antibiotic. Verify the gene knockout by colony PCR using primers that bind outside the homology arms and sequencing of the PCR product. Successful deletion will result in a smaller PCR product compared to the wild-type.
Concluding Remarks
The enzymatic synthesis of alkylpyrazines presents a promising and sustainable alternative to chemical methods. The pathway starting from L-threonine is well-established, and the key enzyme, L-threonine dehydrogenase, has been characterized from various microbial sources. By employing metabolic engineering strategies such as overexpression of TDH and knockout of competing pathways, significant improvements in alkylpyrazine yields can be achieved. The protocols provided herein offer a foundation for researchers to explore and optimize these enzymatic pathways for the production of valuable alkylpyrazine compounds for diverse applications. Further research into novel enzymes and pathway optimization will continue to advance this exciting field.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. L-threonine dehydrogenase. Purification and properties of the homogeneous enzyme from Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google Patents [patents.google.com]
- 7. Purification and characterization of threonine dehydrogenase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Biosynthesis of 2,5-dimethylpyrazine from L-threonine by whole-cell biocatalyst of recombinant Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
Determination of 2-Hydroxy-5-methylpyrazine in Complex Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methylpyrazine is a heterocyclic compound that can be found in a variety of food products as a result of Maillard reactions and is also of interest in pharmaceutical and drug development research due to its potential biological activities. Accurate and sensitive quantification of this analyte in complex matrices such as food, beverages, and biological fluids is crucial for quality control, flavor and aroma profiling, and pharmacokinetic studies. This document provides detailed application notes and protocols for the determination of this compound using modern analytical techniques. The methodologies described herein are intended as a comprehensive starting point for method development and validation.
Analytical Strategies
The determination of this compound in complex matrices typically involves sample preparation to isolate the analyte and remove interfering substances, followed by instrumental analysis. The two primary analytical techniques suitable for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques will depend on the matrix, the required sensitivity, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. Due to the hydroxyl group, this compound may require derivatization to improve its volatility and chromatographic peak shape.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity and is well-suited for the analysis of polar compounds without the need for derivatization. This is often the preferred method for complex biological matrices.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of pyrazine derivatives in various matrices. These values should be considered as a general reference and a target for method development for this compound.
Table 1: Typical Performance of LC-MS/MS Methods for Pyrazine Analysis
| Parameter | Food Matrix (e.g., Coffee, Soy Sauce) | Biological Matrix (e.g., Plasma, Urine) |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg | 0.05 - 2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/kg | 0.2 - 5 ng/mL |
| Linearity (r²) | > 0.995 | > 0.995 |
| Recovery (%) | 85 - 110% | 90 - 115% |
| Precision (RSD%) | < 15% | < 15% |
Table 2: Typical Performance of GC-MS Methods for Pyrazine Analysis (with derivatization)
| Parameter | Food Matrix (e.g., Baked Goods, Roasted Nuts) | Environmental Matrix (e.g., Water) |
| Limit of Detection (LOD) | 0.5 - 10 µg/kg | 0.1 - 5 ng/L |
| Limit of Quantification (LOQ) | 2 - 30 µg/kg | 0.5 - 20 ng/L |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery (%) | 80 - 115% | 85 - 110% |
| Precision (RSD%) | < 20% | < 15% |
Experimental Protocols
Protocol 1: Determination of this compound in Food Matrices using LC-MS/MS
This protocol is suitable for a wide range of food matrices, including beverages, sauces, and solid foods.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment:
-
For liquid samples (e.g., coffee, soy sauce): Dilute 1 mL of the sample with 4 mL of 0.1% formic acid in water. Centrifuge at 5000 rpm for 10 minutes to remove particulates.
-
For solid samples (e.g., baked goods, cocoa powder): Homogenize 1 g of the sample with 10 mL of methanol/water (1:1, v/v). Sonicate for 20 minutes, then centrifuge at 5000 rpm for 15 minutes. Collect the supernatant.
-
-
SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 3 cc, 60 mg).
-
Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.[1]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol to remove interferences.[1]
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) is a suitable starting point.[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: To be determined by infusing a standard of this compound. A hypothetical precursor ion would be [M+H]⁺. Two to three product ions should be selected for quantification and confirmation.
Protocol 2: Determination of this compound in Biological Fluids using GC-MS
This protocol is suitable for matrices like plasma and urine and includes a derivatization step.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard and 1 mL of phosphate buffer (pH 7).
-
Extraction: Add 5 mL of ethyl acetate and vortex for 2 minutes. Centrifuge at 4000 rpm for 10 minutes.
-
Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization: Silylation
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure: To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.
3. GC-MS Analysis
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless, 1 µL.
-
MS System: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound. A full scan can be used for initial identification.
Visualizations
Caption: LC-MS/MS experimental workflow for this compound.
References
Application Notes and Protocols: The Use of 2-Hydroxy-5-methylpyrazine in Developing Savory Flavors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Hydroxy-5-methylpyrazine in the development of savory flavors. While specific quantitative sensory data for this compound is limited in publicly available literature, this document outlines its potential applications based on the known characteristics of pyrazines and provides detailed protocols for its evaluation and use in flavor formulations.
Introduction to this compound
This compound is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are well-known for their significant contribution to the desirable roasted, nutty, and savory aromas of many cooked foods.[1][2] They are primarily formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating.[3][4] The substitution pattern on the pyrazine ring dictates the specific sensory characteristics of each compound. While extensive research exists for various alkylated pyrazines, this compound is a less-documented but potentially valuable contributor to savory flavor profiles, with literature suggesting a "nutty" and "burnt" character for the closely related 2-hydroxypyrazine.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its handling, storage, and application in flavor systems.
| Property | Value | Reference |
| Chemical Formula | C₅H₆N₂O | [5] |
| Molecular Weight | 110.11 g/mol | [6] |
| Appearance | Solid | |
| CAS Number | 20721-17-9 | [6] |
| Predicted XlogP | -0.3 | [5] |
| Monoisotopic Mass | 110.04801 Da | [5] |
Table 1: Chemical and Physical Properties of this compound.
Sensory Profile and Potential Applications
Based on the general sensory characteristics of pyrazines and the limited information available for hydroxypyrazines, this compound is anticipated to contribute the following flavor notes:
-
Roasted and Toasted: Typical of many pyrazines, it likely imparts a foundational roasted character.
-
Nutty: A common descriptor for pyrazines, suggesting applications in nut-flavored products or to add a nutty dimension to savory profiles.[1]
-
Burnt/Smoky: The "burnt" characteristic can add complexity and an authentic grilled or roasted note to meat flavors.
-
Savory/Meaty: In combination with other flavor compounds, it can enhance the overall savory and meaty impression of a product.[1]
Potential Applications:
-
Meat and Poultry Flavors: To enhance roasted, grilled, and broiled notes in beef, chicken, and pork flavor formulations.
-
Savory Snacks: To impart a roasted and nutty character to products like potato chips, crackers, and roasted nuts.
-
Soups, Sauces, and Gravies: To provide a rich, roasted background note.
-
Coffee and Cocoa Flavors: To contribute to the roasted and nutty profile of coffee and chocolate products.
Experimental Protocols
The following protocols provide a framework for the evaluation and application of this compound in savory flavor development.
Protocol for Sensory Evaluation: Flavor Profile Analysis
This protocol outlines the steps for determining the sensory characteristics of this compound using a trained sensory panel.
Objective: To identify and quantify the flavor attributes of this compound.
Materials:
-
This compound
-
Deodorized water or a neutral oil (e.g., medium-chain triglycerides) as a solvent
-
Glass vials with Teflon-lined caps
-
Trained sensory panel (8-12 members)
-
Sensory evaluation software or ballots
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent. Start with a concentration of 100 ppm and create serial dilutions (e.g., 50 ppm, 10 ppm, 5 ppm, 1 ppm, 0.5 ppm, 0.1 ppm) to determine the flavor threshold and profile at different intensities.
-
Panelist Training: Familiarize the sensory panel with common savory and roasted flavor attributes using reference standards.
-
Evaluation: Present the samples to the panelists in a randomized and blind manner. Each panelist should evaluate the aroma and taste of each sample and rate the intensity of predefined attributes (e.g., roasted, nutty, burnt, smoky, savory, bitter) on a structured scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely intense).
-
Data Analysis: Analyze the data statistically to determine the mean intensity ratings for each attribute at each concentration. This will generate a flavor profile for this compound.
Protocol for Application in a Model Meat System
This protocol describes how to evaluate the impact of this compound on the flavor of a model meat system.
Objective: To assess the contribution of this compound to a savory meat flavor.
Materials:
-
Lean ground beef (e.g., 90/10)
-
This compound solution (e.g., 1000 ppm in propylene glycol)
-
Salt
-
Standard seasonings (optional, e.g., black pepper, garlic powder)
-
Mixing bowls
-
Patties press
-
Grill or pan
Procedure:
-
Base Formulation: Prepare a control batch of ground beef with salt and any standard seasonings.
-
Test Formulations: Prepare several test batches by adding different concentrations of the this compound solution to the ground beef mixture. Suggested starting levels are 1 ppm, 5 ppm, and 10 ppm based on the final product weight.
-
Sample Preparation: Form the meat mixtures into uniform patties.
-
Cooking: Cook all patties under identical conditions (e.g., grill temperature and time) to a consistent internal temperature.
-
Sensory Evaluation: Conduct a sensory evaluation with a trained panel or consumer panel to compare the flavor of the test samples to the control. Panelists should rate attributes such as overall meatiness, roasted flavor, juiciness, and off-notes.
-
Instrumental Analysis (Optional): Perform GC-MS analysis on the cooked patties to quantify the retention of this compound and the formation of other volatile compounds.
Protocol for Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound in a food matrix.
Objective: To determine the concentration of this compound in a food product.
Materials:
-
Food sample containing this compound
-
Internal standard (e.g., a deuterated pyrazine or a pyrazine with a different alkyl substitution)
-
Solvents for extraction (e.g., dichloromethane, diethyl ether)
-
Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) for headspace analysis
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Chromatographic column (e.g., DB-5ms, HP-INNOWax)
Procedure:
-
Sample Preparation:
-
Solvent Extraction: Homogenize the food sample with a suitable solvent and an internal standard. Concentrate the extract before injection.
-
Headspace SPME: Place a known amount of the homogenized food sample in a sealed vial with an internal standard. Equilibrate the vial at a specific temperature and time to allow volatile compounds to partition into the headspace. Expose the SPME fiber to the headspace for a defined period.
-
-
GC-MS Analysis:
-
Injection: Inject the solvent extract or desorb the SPME fiber into the GC inlet.
-
Separation: Use a suitable temperature program for the GC oven to separate the volatile compounds.
-
Detection: Operate the mass spectrometer in scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification.
-
-
Quantification: Create a calibration curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard.
Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway for Pyrazines
The perception of pyrazines, like other odorants, is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. The binding of a pyrazine molecule to its specific OR triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain for processing.
Caption: Olfactory signal transduction pathway for pyrazines.
Experimental Workflow for Savory Flavor Development
The following diagram illustrates a typical workflow for the development and evaluation of a savory flavor incorporating this compound.
Caption: Workflow for savory flavor development.
Conclusion
This compound holds promise as a valuable ingredient in the creation of authentic and complex savory flavors. While further research is needed to fully characterize its sensory properties and optimal applications, the protocols and information provided in these notes offer a solid foundation for researchers and flavor chemists to begin exploring its potential. Through systematic sensory and instrumental analysis, the role of this compound in enhancing the palatability of a wide range of food products can be elucidated.
References
- 1. nbinno.com [nbinno.com]
- 2. Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C5H6N2O) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 20721-17-9 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-5-methylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroxy-5-methylpyrazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than the reported 72%. What are the likely causes and how can I improve it?
A1: Low yield in the synthesis of this compound can stem from several factors. Based on established protocols, here are the key parameters to investigate:
-
Incorrect pH: The reaction is highly sensitive to pH. The optimal range for the one-pot synthesis from 1,3-dihydroxyacetone and diammonium phosphate is between 8.0 and 9.1.[1][2] A pH outside this range can lead to the formation of byproducts and reduce the yield of the desired product.
-
Solution: Carefully monitor and adjust the pH of your reaction mixture. Use a calibrated pH meter and slowly add a suitable base (e.g., sodium hydroxide solution) to reach the target range.
-
-
Suboptimal Temperature: Temperature plays a crucial role in reaction kinetics and selectivity.
-
Solution: For the one-pot synthesis, maintain a constant temperature of 90°C.[1][2] In the synthesis starting from methylglyoxal, a lower temperature of 5-10°C is preferred during the initial cyclization to minimize byproduct formation.[3] Use a controlled temperature bath or a reactor with a temperature controller to ensure stability.
-
-
Improper Solvent System: The choice of solvent can significantly impact reactant solubility and reaction rate.
-
Purity of Starting Materials: Impurities in the starting materials (1,3-dihydroxyacetone, diammonium phosphate, methylglyoxal, or 2-amino malonamide) can interfere with the reaction.
-
Solution: Use high-purity reagents. If necessary, purify the starting materials before use.
-
Q2: I am observing the formation of a significant amount of byproducts. How can I minimize them?
A2: Byproduct formation is a common challenge. The following strategies can help improve the selectivity of your reaction:
-
Temperature Control: As mentioned, temperature is critical. In the synthesis involving methylglyoxal, higher temperatures can lead to the formation of 2-formamide-3-hydroxy-6-methylpyrazine.[3]
-
Solution: Maintain the reaction temperature in the recommended range of 5-10°C for this specific route.[3]
-
-
Molar Ratio of Reactants: The stoichiometry of the reactants is important for maximizing the formation of the desired product.
-
Solution: In the synthesis from methylglyoxal and 2-amino malonamide, a molar ratio of 3:1 is suggested.[3] Carefully measure and control the amounts of your starting materials.
-
-
Reaction Time: Both insufficient and excessive reaction times can lead to a mixture of unreacted starting materials and degradation products.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: The purification strategy will depend on the nature of the impurities. Here are some common methods:
-
Recrystallization: This is an effective method for removing solid impurities.
-
Solution: For the product obtained from the methylglyoxal route, recrystallization from water is a suggested method.[3]
-
-
Extraction: Liquid-liquid extraction can be used to separate the product from soluble impurities.
-
Solution: After the reaction from methylglyoxal, butanone can be used for extraction.[3]
-
-
Chromatography: Column chromatography is a powerful technique for separating complex mixtures.
-
Solution: While not explicitly detailed in the provided search results for this specific compound, silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane) is a standard method for purifying polar organic compounds like hydroxypyrazines.
-
Frequently Asked Questions (FAQs)
Q1: What is the most efficient reported method for synthesizing this compound?
A1: The one-pot synthesis from 1,3-dihydroxyacetone and diammonium phosphate is reported to be highly efficient, with a yield of up to 72% under optimized conditions.[1][2] This method is also considered environmentally friendly.
Q2: Are there any alternative synthesis routes available?
A2: Yes, another documented route involves the cyclization reaction of methylglyoxal and 2-amino malonamide in an alkaline solution, followed by hydrolysis, halogenation, and reduction.[3] However, this is a multi-step process.
Q3: What are the key reaction parameters to control for optimal yield?
A3: The most critical parameters are:
-
pH: Maintain a range of 8.0-9.1 for the one-pot synthesis.[1][2]
-
Temperature: 90°C for the one-pot synthesis[1][2] and 5-10°C for the initial step of the methylglyoxal route.[3]
-
Solvent: A dioxane and water mixture is effective for the one-pot synthesis.[1][2]
-
Molar Ratios of Reactants: Adhere to the specified stoichiometry in the chosen protocol.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound and Analogs
| Synthesis Method | Starting Materials | Key Conditions | Reported Yield | Reference |
| One-pot Synthesis | 1,3-dihydroxyacetone, Diammonium phosphate | pH=8.0-9.1, 90°C, 1 hour, Dioxane/water | 72% | [1][2] |
| Multi-step Synthesis | Methylglyoxal, 2-amino malonamide | Step 1: 5-10°C, Alkaline solution | Not explicitly stated for final product | [3] |
Experimental Protocols
Protocol 1: One-pot Synthesis of this compound
This protocol is based on the method described by Li, et al.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dihydroxyacetone and diammonium phosphate in a mixture of dioxane and water.
-
pH Adjustment: Adjust the pH of the solution to 8.0-9.1 using a suitable base (e.g., 1M NaOH).
-
Reaction: Heat the reaction mixture to 90°C and maintain this temperature for 1 hour with continuous stirring.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis via Methylglyoxal and 2-Amino Malonamide (Initial Cyclization Step)
This protocol is based on the patent by Ningbo Inno Pharmchem.[3]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2-amino malonamide in an alkaline solution (e.g., aqueous sodium hydroxide).
-
Cooling: Cool the solution to 5-10°C in an ice bath.
-
Addition of Methylglyoxal: Slowly add methylglyoxal to the reaction mixture while maintaining the temperature between 5-10°C.
-
Reaction: Stir the mixture for the specified time at this temperature.
-
Work-up: After the reaction is complete, adjust the pH to precipitate the crude product, 3-hydroxy-5-methylpyrazine-2-formamide.
-
Purification: Filter the crude product and wash it with water. The crude product can be used directly in the next step or purified further by recrystallization.[3]
Visualizations
Caption: Comparative workflow of one-pot vs. multi-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Resolving Chromatographic Co-elution of Pyrazine Isomers: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic co-elution of pyrazine isomers.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazine isomers co-eluting in my chromatogram?
Co-elution of pyrazine isomers occurs when two or more of these structurally similar compounds exit the chromatography column at the same time, resulting in a single, overlapping peak.[1][2] This is a common challenge, particularly with positional isomers of alkylpyrazines, because their similar physicochemical properties lead to nearly identical interactions with the stationary and mobile phases.[3] In gas chromatography-mass spectrometry (GC-MS), their mass spectra can also be very similar, making differentiation difficult without adequate chromatographic separation.[3]
Q2: How can I confirm that a single peak in my chromatogram is actually due to co-elution?
Several methods can help you determine if you have a co-elution issue:
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Peak Shape Analysis: Look for signs of asymmetry in your peaks. While a perfectly symmetrical peak can still be a result of co-elution, asymmetrical peaks, such as those with shoulders or tailing, are strong indicators.[2]
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Diode Array Detector (DAD) Analysis: If you are using HPLC with a DAD, you can perform a peak purity analysis. This involves comparing the UV spectra across the entire peak. If the spectra are not identical, it suggests the presence of multiple components.[1]
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Mass Spectrometry (MS) Analysis: When using an MS detector, you can examine the mass spectra at different points across the peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak is a clear sign of co-elution.[2]
Q3: What are the initial steps to troubleshoot co-eluting pyrazine isomers in reversed-phase HPLC?
The fundamental approach to resolving co-eluting peaks is to manipulate the factors that affect chromatographic resolution: capacity factor (k'), selectivity (α), and efficiency (N).[1]
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Optimize the Capacity Factor (k'): If your peaks are eluting very early (low k'), they are not spending enough time interacting with the stationary phase to achieve separation. You can increase the capacity factor by weakening the mobile phase (e.g., decreasing the percentage of the organic solvent like acetonitrile or methanol in a reversed-phase system).[1][2]
-
Adjust the Mobile Phase Selectivity (α): Modifying the composition of the mobile phase can alter the interactions of the isomers with the stationary phase, leading to changes in their relative retention times.[4] This can involve:
-
Changing the organic modifier (e.g., switching from acetonitrile to methanol or vice versa).[5]
-
Adjusting the pH of the mobile phase by adding buffers or acid modifiers like formic acid or phosphoric acid.[4][6] This is particularly effective for ionizable compounds.
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Employing gradient elution, where the mobile phase composition is changed during the run, can improve the resolution of complex mixtures.[4]
-
-
Improve Column Efficiency (N): Taller, narrower peaks are easier to resolve.[1] Ensure your column is in good condition and that your system is optimized to minimize band broadening. This includes using a column with a smaller particle size or a longer length.[7]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Co-elution in HPLC
This guide provides a step-by-step workflow for troubleshooting co-eluting pyrazine isomers in an HPLC system.
Caption: A logical workflow for troubleshooting co-eluting pyrazine isomers in HPLC.
Guide 2: Selecting the Appropriate Chromatographic Method
The choice of chromatographic method is critical for the successful separation of pyrazine isomers. This guide outlines considerations for selecting between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Caption: Decision tree for selecting between GC and HPLC for pyrazine isomer analysis.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Reversed-Phase HPLC
This protocol details a systematic approach to optimizing the mobile phase to resolve co-eluting pyrazine isomers.
Objective: To achieve baseline separation of pyrazine isomers by modifying the mobile phase composition.
Initial Conditions:
-
Column: C18 column (e.g., Capcell Pak C18, 5 µm, 250 mm x 4.6 mm i.d.).[5]
-
Mobile Phase: Acetonitrile/Water (e.g., 50:50 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.[5]
-
Temperature: Ambient (25 °C).[5]
Procedure:
-
Vary the Organic Modifier Percentage:
-
Prepare a series of mobile phases with varying acetonitrile concentrations (e.g., 60%, 50%, 40%, 30%).
-
Equilibrate the column with each mobile phase for at least 10 column volumes before injecting the sample.
-
Analyze the chromatograms for changes in retention time and resolution.
-
-
Change the Organic Modifier:
-
If varying the acetonitrile concentration does not provide adequate resolution, switch to methanol as the organic modifier.
-
Repeat step 1 with varying methanol concentrations.
-
-
Adjust the Mobile Phase pH:
-
Prepare the aqueous component of the mobile phase with a buffer or an acid modifier. Start with a low concentration (e.g., 0.1% formic acid).
-
Ensure the chosen pH is compatible with the column's operating range.
-
Repeat the analysis with the pH-adjusted mobile phase.
-
-
Introduce Gradient Elution:
-
If isocratic elution is insufficient, develop a linear gradient. For example, start with a lower percentage of organic modifier and increase it over the course of the run.
-
Protocol 2: Gas Chromatography Method for Alkylpyrazine Isomers
This protocol provides a starting point for the analysis of volatile alkylpyrazine isomers using GC-MS.
Objective: To separate and identify alkylpyrazine isomers using GC-MS and retention indices.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer (MS) detector.
-
Column: A non-polar or medium-polarity column is often a good starting point (e.g., DB-1 or ZB-5MS).[3] For increased selectivity, a wax column (e.g., ZB-WAXplus) can be used.[3]
GC Conditions:
-
Injector Temperature: 250 °C.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Final hold: 5 minutes at 250 °C.
-
-
MS Conditions:
Procedure:
-
Inject a standard mixture of the pyrazine isomers.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Due to the similarity of mass spectra for many isomers, identification should be confirmed by comparing the experimental retention indices with published values for the specific column used.[3]
Data Presentation
Table 1: HPLC Methods for Pyrazine Separation
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Target Analytes | Reference |
| SHARC 1 | 98:2 MeCN/H₂O with 0.5% Formic Acid | 1.0 | UV 270 nm | Pyrazine, 2-Aminopyrazine | [8] |
| Capcell Pak C18 | Acetonitrile/Water or Methanol/Water | 0.6 | UV 270 nm | Various pyrazines | [5] |
| Primesep A | Acetonitrile/Water with H₂SO₄ buffer | Not specified | UV 275 nm | Pyrazine, 2-Aminopyrazine, Pyrazinamide | [6] |
| Newcrom R1 | Acetonitrile/Water with Phosphoric Acid | Not specified | Not specified | Pyrazine | [6] |
Table 2: GC Stationary Phases for Alkylpyrazine Isomer Separation
| Stationary Phase | Polarity | Typical Application | Reference |
| DB-1 | Non-polar | General purpose, separation by boiling point | [3] |
| ZB-5MS | Low-polarity | Similar to DB-1, often used in GC-MS | [3] |
| DB-624 | Intermediate polarity | Good selectivity for a range of compounds | [3] |
| ZB-WAXplus | Polar | Separation of more polar compounds | [3] |
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 6. Pyrazine | SIELC Technologies [sielc.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
Assessing the stability of 2-Hydroxy-5-methylpyrazine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability of 2-Hydroxy-5-methylpyrazine in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in aqueous solutions a concern?
A1: this compound is a heterocyclic aromatic compound. Its stability in aqueous solutions is a critical factor for researchers, as degradation can lead to a loss of compound potency, the formation of unknown impurities, and inaccurate experimental results.[1] Unstable compounds can produce false positives in high-throughput screening, lead to erroneous structure-activity relationships (SAR), and pose challenges for formulation development.[1]
Q2: What are the primary factors that can influence the stability of this compound in an aqueous solution?
A2: The stability of a pharmaceutical compound in solution is typically influenced by several factors. These include pH, temperature, light exposure (photostability), the presence of oxidizing agents, and the concentration of the compound itself.[2] It is crucial to evaluate these factors to understand the degradation profile of the molecule.
Q3: How can I determine the stability of my this compound solution?
A3: The most effective way to determine stability is by conducting a forced degradation study, also known as stress testing.[3] This involves exposing the compound to harsh conditions—such as strong acids and bases, high temperatures, intense light, and oxidizing agents—to accelerate degradation.[3][4] By monitoring the compound's concentration over time using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC), you can identify degradation pathways and determine its intrinsic stability.[5][6]
Q4: What are the ideal storage conditions for aqueous solutions of this compound?
Troubleshooting Guide
Issue: My compound's concentration is decreasing in all my samples, including the controls.
-
Q: What could be causing this unexpected degradation?
-
A: Several factors could be at play. First, consider the intrinsic stability of the compound in your chosen solvent and pH. The compound may be inherently unstable under these conditions. Second, review your storage conditions. Accidental exposure to light or elevated temperatures can accelerate degradation.[7] Finally, ensure your container is inert and properly sealed; interactions with the container material or evaporation could be a factor.
-
-
Q: How can I troubleshoot this issue?
-
A: Perform a systematic check of your experimental setup.
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Confirm Analytical Method: Ensure your analytical method is accurate and that the perceived loss of compound is not an artifact of the measurement technique.
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Evaluate Storage: Prepare fresh solutions and store them under different conditions (e.g., refrigerated vs. room temperature, amber vials vs. clear vials) to pinpoint the cause.
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Assess pH: Measure the pH of your solution, as even slight shifts can impact stability for pH-sensitive compounds.[1]
-
-
Issue: I am observing new, unexpected peaks in my HPLC chromatogram.
-
Q: What do these new peaks signify?
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A: New peaks in an HPLC chromatogram typically represent degradation products of your target compound. Forced degradation studies are intentionally designed to generate these products to understand the degradation pathways.[5]
-
-
Q: How can I identify these degradation products?
-
A: Characterizing degradation products often requires a combination of analytical techniques. While HPLC with UV detection can quantify them, identifying their structures usually involves mass spectrometry (LC-MS) to determine their molecular weight and fragmentation patterns.[3] Nuclear Magnetic Resonance (NMR) spectroscopy may also be necessary for complete structural elucidation.[3]
-
Experimental Protocols
A forced degradation study is essential for understanding the stability of this compound. The goal is to induce degradation of about 5-20%, as higher levels may lead to unrealistic degradation pathways.[4]
Protocol: Forced Degradation Study for this compound
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Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol, Acetonitrile, or Water) at a known concentration (e.g., 1 mg/mL).[8] Ensure the compound is fully dissolved.
-
-
Stress Conditions:
-
For each condition, mix the stock solution with the stressor agent. Store a control sample, protected from light, at 2-8°C.
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Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl.[8]
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH.[8]
-
Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂).[8]
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Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven (e.g., 50-70°C).[8]
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Photostability: Expose a sample to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[9] Wrap a control sample in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
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If necessary, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively, to stop the reaction.[5]
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples, including the control, using a validated, stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.[6]
-
-
Data Evaluation:
-
Calculate the percentage of remaining this compound at each time point relative to the time-zero or control sample.
-
Calculate the percentage of each degradation product formed.
-
Assess the mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100%.[4]
-
Data Presentation
Quantitative results from the stability studies should be organized into clear tables for easy comparison.
Table 1: Hypothetical Stability Data for this compound under Forced Degradation
| Stress Condition | Time (hours) | Assay of this compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Mass Balance (%) |
| Control (2-8°C, Dark) | 48 | 99.8 | < 0.1 | < 0.1 | 99.9 |
| 0.1 M HCl (50°C) | 24 | 92.5 | 5.2 | 1.8 | 99.5 |
| 0.1 M NaOH (RT) | 24 | 88.1 | 9.8 | Not Detected | 97.9 |
| 10% H₂O₂ (RT) | 24 | 95.3 | Not Detected | 4.1 | 99.4 |
| 70°C (Solid State) | 48 | 98.2 | 1.1 | Not Detected | 99.3 |
| Photostability (ICH Q1B) | 24 | 91.7 | 2.5 | 5.5 | 99.7 |
Note: This table contains example data for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a forced degradation study.
Troubleshooting Logic
Caption: Logical relationships for troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. sgs.com [sgs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. bfarm.de [bfarm.de]
Minimizing ion suppression in LC-MS analysis of 2-Hydroxy-5-methylpyrazine
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize ion suppression during the LC-MS analysis of 2-Hydroxy-5-methylpyrazine.
Troubleshooting Guide: Ion Suppression
Ion suppression can significantly impact the accuracy, sensitivity, and reproducibility of your results.[1] This guide outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low analyte signal or poor sensitivity | High concentration of co-eluting matrix components competing for ionization.[2] | - Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simpler methods like protein precipitation.[3] - Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can decrease ion suppression, though this may not be suitable for trace analysis.[4][5][6][7] - Reduce Injection Volume: Injecting a smaller sample volume can also lower the amount of interfering compounds introduced into the system.[2][6] |
| Poor reproducibility of results between samples | Variable matrix effects from sample to sample.[6][8] Inconsistent sample cleanup. | - Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ion suppression to the analyte. - Automate Sample Preparation: Automated systems can improve the consistency and reproducibility of sample handling.[9] - Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples to account for matrix-induced changes in ionization efficiency. |
| Retention time shifts | Column degradation or contamination.[1] Changes in mobile phase composition or pH.[1][10] Matrix components interacting with the analytical column.[10] | - Optimize Chromatography: Adjust the mobile phase gradient and composition to better separate this compound from interfering matrix components. - Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. - Implement a Divert Valve: Use a divert valve to direct the flow to waste during the elution of highly interfering, unretained components, preventing them from entering the ion source.[4] |
| Sudden drop in signal during a sequence | Contamination of the ion source.[1] Co-elution with a strongly suppressing matrix component.[8] | - Clean the Ion Source: Regularly clean the ion source components as per the manufacturer's instructions to remove accumulated residues.[1] - Perform Post-Column Infusion Experiment: This experiment can identify specific retention time windows where ion suppression is occurring, helping to adjust the chromatography accordingly.[4][8][11] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for analyzing this compound?
A: Ion suppression is a type of matrix effect where components in the sample other than your analyte of interest (e.g., salts, lipids, proteins) interfere with the ionization process in the mass spectrometer's source. This interference reduces the number of analyte ions that are formed and detected, leading to a weaker signal.[12] For a small polar molecule like this compound, this can result in poor sensitivity, inaccurate quantification, and lack of reproducibility in your analysis.[6]
Q2: How can I determine if my analysis is affected by ion suppression?
A: The most direct method is to perform a post-column infusion experiment.[4] In this technique, a solution of this compound is continuously infused into the LC flow after the analytical column. You then inject a blank matrix sample (an extract of your sample that does not contain the analyte). Any dip in the constant baseline signal for your analyte indicates a region of retention time where co-eluting matrix components are causing ion suppression.[8][11]
Q3: Which ionization technique, ESI or APCI, is less prone to ion suppression for this compound?
A: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to ion suppression than Electrospray Ionization (ESI).[2][6][12] This is because the ionization mechanisms are different. ESI ionization occurs in the liquid phase and is more sensitive to competition for charge and changes in droplet properties caused by matrix components.[4][12] APCI involves gas-phase ionization, which is less affected by non-volatile matrix components.[4] If you are experiencing significant suppression with ESI, testing APCI is a recommended strategy.
Q4: What is the most effective sample preparation technique to reduce matrix effects?
A: The most effective techniques are those that selectively isolate the analyte while removing a broad range of interfering matrix components.[3] Solid-Phase Extraction (SPE) is often superior to simpler methods like "dilute and shoot" or protein precipitation because it provides a more thorough cleanup.[6] Liquid-Liquid Extraction (LLE) is also a very effective technique for removing interferences.[3] The choice between SPE and LLE will depend on the specific matrix and the physicochemical properties of this compound.
Q5: Can changing my chromatographic conditions help minimize ion suppression?
A: Yes, optimizing chromatographic conditions is a crucial step. The goal is to achieve better separation between this compound and any interfering compounds from the matrix. You can try modifying the mobile phase composition, adjusting the gradient profile, or using a column with a different stationary phase chemistry to shift the retention time of your analyte away from regions of ion suppression.[8]
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This protocol helps visualize at which retention times matrix components cause ion suppression.
-
System Setup:
-
Prepare a standard solution of this compound at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).
-
Use a syringe pump and a T-piece to introduce this standard solution into the LC eluent flow between the analytical column and the MS ion source. Set the infusion flow rate to be low (e.g., 10 µL/min) relative to the LC flow rate (e.g., 0.3-0.5 mL/min).[13]
-
-
Equilibration:
-
Start the LC flow with the initial mobile phase conditions and begin the infusion from the syringe pump.
-
Monitor the signal for this compound until a stable, continuous baseline is achieved.
-
-
Analysis:
-
Inject a blank sample extract (prepared using the same procedure as your actual samples, but with a matrix known to be free of the analyte).
-
Run your standard chromatographic gradient.
-
-
Data Interpretation:
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for cleaning up complex samples to reduce matrix components.
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for this compound (e.g., a mixed-mode or reversed-phase sorbent).
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through the sorbent.[9] This activates the sorbent for sample binding.
-
Equilibration: Equilibrate the cartridge with a solution that mimics the sample loading conditions (e.g., water or a weak buffer).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate to ensure efficient binding of the analyte.[9]
-
Washing: Wash the cartridge with a weak solvent to remove loosely bound, interfering matrix components while ensuring the analyte remains bound to the sorbent.[9]
-
Elution: Elute the purified this compound from the cartridge using a strong solvent.[9]
-
Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS analysis.
Data Presentation
Table 1: Relative Effectiveness of Different Strategies for Minimizing Ion Suppression
| Strategy | General Effectiveness | Key Considerations |
| Stable Isotope-Labeled Internal Standard | Very High | The "gold standard" for compensating for matrix effects, but can be expensive.[5] |
| Solid-Phase Extraction (SPE) | High | Highly effective at removing a broad range of interferences. Method development can be time-consuming. |
| Liquid-Liquid Extraction (LLE) | High | Effective for removing non-polar interferences from aqueous samples.[3] |
| Chromatographic Separation Optimization | Medium to High | Can be very effective if co-eluting peaks can be resolved. May require significant method development. |
| Sample Dilution | Medium | Simple and quick, but reduces analyte concentration, which can compromise sensitivity for trace analysis.[4][7] |
| Switching to APCI | Medium | Can be effective as APCI is generally less prone to suppression than ESI, but depends on the analyte's ability to be ionized by APCI.[4][6] |
| Protein Precipitation | Low to Medium | Quick and easy, but removes only proteins and leaves many other matrix components (e.g., phospholipids) that cause ion suppression.[6] |
Visualizations
Caption: Experimental workflow for LC-MS analysis with decision points for troubleshooting ion suppression.
Caption: Logical workflow for troubleshooting and addressing ion suppression in an LC-MS method.
References
- 1. zefsci.com [zefsci.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. opentrons.com [opentrons.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. providiongroup.com [providiongroup.com]
- 13. Towards Unbiased Evaluation of Ionization Performance in LC-HRMS Metabolomics Method Development - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of GC-MS parameters for sensitive pyrazine detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of pyrazines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am not detecting my pyrazine standards or the sensitivity is very low. What should I check first?
A1: Low or no signal is a common issue that can often be resolved by systematically checking your sample preparation and instrument parameters.
-
Sample Concentration: Ensure your sample concentration is appropriate for your injection method. For a 1 µL splitless injection, a concentration of approximately 10 µg/mL is a good starting point.[1] For headspace analysis, ensure the sample has been equilibrated at a sufficient temperature and for enough time to allow volatiles to partition into the headspace.[2]
-
Injection Issues: Verify that the autosampler is functioning correctly and the syringe is not blocked.[3] For headspace SPME, ensure the fiber is exposed to the headspace for the optimized duration and that desorption in the inlet is complete (e.g., 270 °C for 5 min).
-
System Leaks: Check for leaks in the carrier gas line, septum, and column fittings. Leaks can prevent the sample from reaching the detector.[3]
-
Ion Source Contamination: A dirty ion source is a primary cause of sensitivity loss. If it has been a while since the last cleaning, follow the manufacturer's procedure for ion source maintenance.[3]
-
Detector Voltage: While not a first-line solution, the detector voltage (electron multiplier voltage) can be increased to boost the signal. However, this also increases noise and reduces the lifetime of the multiplier.[4]
Q2: My peaks are tailing or are very broad. How can I improve the peak shape?
A2: Poor peak shape is often caused by activity in the sample path or suboptimal chromatographic conditions.
-
Active Sites: Pyrazines can interact with active sites in the inlet liner or the front of the GC column. Use a deactivated inlet liner and consider trimming the first few centimeters of the column.[3][5]
-
Column Contamination: Contaminants from previous injections can build up and affect peak shape. Bake out the column at a high temperature (within its specified limit) to remove contaminants.[5]
-
Inlet Temperature: If the inlet temperature is too low, analytes may not vaporize efficiently, leading to broad peaks. A typical inlet temperature is between 230-270 °C.[2][6]
-
Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening. Ensure your carrier gas flow rate is set correctly for your column dimensions (e.g., ~1.0 mL/min for a 0.25 mm ID column).[2]
Q3: I am struggling to separate isomeric pyrazines. They co-elute and have very similar mass spectra. What can I do?
A3: This is a significant challenge in pyrazine analysis because many positional isomers yield nearly identical mass spectra.[7][8]
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Column Selection: The choice of GC column is critical. While non-polar columns like DB-5 can be used, polar columns such as a DB-WAX or SUPELCOWAX 10 often provide better separation for these isomers.[9][10]
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Temperature Program: Optimize your oven temperature program. A slower ramp rate (e.g., 2-5 °C/min) can significantly improve the resolution of closely eluting compounds.[2][6]
-
Retention Indices (RIs): Do not rely on mass spectra alone for identification. Calculate and compare the retention indices of your peaks with known values from databases or literature for the specific column phase you are using. This is a crucial step for unambiguous identification.[7][8]
-
Advanced Techniques: For highly complex matrices where co-elution is severe, consider using comprehensive two-dimensional gas chromatography (GCxGC). GCxGC-TOFMS offers superior resolving power and lower detection limits.[9][11]
Q4: My baseline is noisy or has many "ghost" peaks. What is the cause?
A4: A noisy baseline or the presence of extraneous peaks is typically due to contamination.
-
Septum Bleed: Particles from a cored or old septum can enter the inlet liner. Replace the septum regularly and check the liner for debris.[3]
-
Carrier Gas Purity: Ensure you are using high-purity carrier gas (e.g., 99.999%) and that your gas filters are not exhausted. Oxygen and moisture can damage the column and create noise.[12]
-
Sample Preparation: Avoid using plastic vials or parafilm, which can leach contaminants into your solvent.[1] Ensure solvents are high purity and suitable for GC-MS analysis.[13]
-
Carryover: If a highly concentrated sample was run previously, you may be seeing carryover. Run several solvent blanks to clean the system. If the problem persists, the inlet and column may need more thorough cleaning.[5]
Q5: How can I improve the sensitivity of my assay to reach lower detection limits?
A5: Achieving very low limits of detection (LOD) and quantification (LOQ) requires optimizing the entire workflow from sample preparation to data acquisition.
-
Sample Enrichment: Use an extraction technique that concentrates the analytes. Headspace Solid-Phase Microextraction (HS-SPME) is excellent for this, as it extracts and concentrates volatile pyrazines from the sample matrix.[10] Optimizing the SPME fiber type, extraction time, and temperature is key.[2]
-
Injection Mode: Use splitless injection to transfer the maximum amount of analyte onto the column.[1]
-
MS Ionization Mode: Consider using Chemical Ionization (CI) instead of Electron Ionization (EI). CI is a softer ionization technique that can increase the abundance of the molecular ion, thereby improving signal intensity for quantification.[10]
-
MS Acquisition Mode: Instead of scanning a full mass range (Scan mode), use Selected Ion Monitoring (SIM). In SIM mode, the mass spectrometer only monitors a few characteristic ions for your target pyrazines. This significantly increases the dwell time on each ion, dramatically improving the signal-to-noise ratio.
Data Presentation: GC-MS Parameter Tables
The following tables summarize typical parameters used for the sensitive detection of pyrazines. These should be used as a starting point for method development.
Table 1: Recommended Sample Preparation Parameters (HS-SPME)
| Parameter | Typical Value / Type | Purpose | Reference(s) |
|---|---|---|---|
| SPME Fiber | PDMS/DVB/CAR or DVB/CAR/PDMS | Broad-spectrum coating for volatile compounds. | [2] |
| Pre-incubation Temp. | 50 - 80 °C | Volatilizes analytes from sample into headspace. | [2][10] |
| Pre-incubation Time | 15 - 30 min | Allows sample to reach thermal equilibrium. | [6] |
| Extraction Time | 30 - 50 min | Allows analytes to adsorb onto the SPME fiber. | [2][10] |
| Desorption Temp. | 230 - 270 °C | Releases analytes from the fiber into the GC inlet. | [2] |
| Desorption Time | 1 - 5 min | Ensures complete transfer of analytes to the column. | |
Table 2: Recommended GC Parameters
| Parameter | Typical Value / Type | Purpose | Reference(s) |
|---|---|---|---|
| Injection Mode | Splitless | Maximizes analyte transfer for high sensitivity. | [1][2] |
| Inlet Temperature | 230 - 270 °C | Ensures rapid and complete sample vaporization. | [2][6] |
| Carrier Gas | Helium | Inert gas, provides good chromatographic efficiency. | [2] |
| Flow Rate | 1.0 - 1.2 mL/min (for 0.25mm ID column) | Optimal for separation efficiency and analysis time. | [2][8] |
| Column Type | Polar (e.g., DB-WAX, SUPELCOWAX 10) | Provides better resolution for isomeric pyrazines. | [9][10] |
| Oven Program | Initial: 40°C (hold 2-5 min) | Focuses analytes at the head of the column. | [2][6] |
| Ramp 1: 5-10°C/min to 120-150°C | Separates more volatile compounds. | [2][6] | |
| Ramp 2: 2-7°C/min to 230-245°C | Separates less volatile compounds. | [2][6] |
| | Final Hold: 5-10 min | Ensures all compounds elute from the column. |[6] |
Table 3: Recommended MS Parameters
| Parameter | Typical Value / Type | Purpose | Reference(s) |
|---|---|---|---|
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI for library matching; CI for enhanced molecular ion. | [10] |
| Electron Energy | 70 eV (for EI) | Standard energy for reproducible fragmentation and library matching. | [6] |
| Ion Source Temp. | 230 °C | Maintains analyte in gas phase and prevents contamination. | [6][8] |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Scan for identification; SIM for high-sensitivity quantitation. |
| Mass Range (Scan) | m/z 30 - 500 | Covers the mass range for most common pyrazines. |[6] |
Experimental Protocols
Protocol 1: Sample Preparation by Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Weighing: Accurately weigh 1-5 g of your solid sample (or pipette 1-5 mL of liquid sample) into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard if quantitative analysis is required.
-
Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Incubation: Place the vial in the autosampler tray or a heating block. Set the pre-incubation temperature (e.g., 60 °C) and time (e.g., 15 min) to allow the sample to equilibrate.[6]
-
Extraction: After incubation, expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a set time (e.g., 30 min) at the same temperature.[6]
-
Desorption: After extraction, the fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250 °C) for thermal desorption for a specified time (e.g., 5 min). The analysis begins.
Protocol 2: GC-MS Analysis
-
System Setup: Install a suitable capillary column (e.g., DB-WAX, 60 m x 0.25 mm, 0.25 µm).[6] Set the GC and MS parameters according to the recommendations in Tables 2 and 3.
-
Equilibration: Allow the GC oven and other heated zones to equilibrate to their setpoints.
-
Injection: The sample is introduced via the HS-SPME desorption step (or via liquid injection). Ensure the GC is running in splitless mode for the desorption period.
-
Chromatographic Run: The oven temperature program begins, separating the analytes as they pass through the column.
-
Mass Spectrometry Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and detected in either Scan or SIM mode.
-
Data Analysis: Process the resulting chromatogram. Identify peaks by comparing their mass spectra to a library (e.g., NIST) and by confirming their retention indices.[7][8] Quantify the analytes by integrating the peak areas and comparing them to a calibration curve.
Visualizations
Caption: Experimental workflow for pyrazine analysis using HS-SPME-GC-MS.
Caption: A logical flow diagram for troubleshooting common GC-MS issues.
Caption: Key performance goals and the parameters that influence them.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils [mdpi.com]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. How to increase sensitivity on GCMS? - Chromatography Forum [chromforum.org]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 11. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Identifying common pitfalls in pyrazine synthesis and purification
Welcome to the Technical Support Center for pyrazine synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of pyrazine derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
Troubleshooting Guides & FAQs
This section provides practical advice for overcoming common pitfalls in pyrazine synthesis and purification, presented in a question-and-answer format.
Synthesis Troubleshooting
Question: My pyrazine synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in pyrazine synthesis can stem from several factors. Here are some common culprits and potential solutions:
-
Suboptimal Reaction Conditions: Many pyrazine syntheses, such as the condensation of α-diketones with 1,2-diamines, are sensitive to reaction conditions.[1] Ensure that the temperature, pressure, and reaction time are optimized for your specific substrates. Some methods are known to have drawbacks like harsh reaction conditions which can lead to degradation of products.[1][2]
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Purity of Starting Materials: The purity of your starting materials, such as α-amino ketones or α-diketones and diamines, is crucial.[3][4] Impurities can lead to unwanted side reactions and the formation of byproducts. Consider purifying your starting materials before use.
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Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate which must be oxidized to the aromatic pyrazine.[1][2] If the oxidation step is incomplete, your final product will be a mixture, thus lowering the yield of the desired pyrazine. Ensure you are using an appropriate oxidizing agent and reaction conditions for this step.
-
Side Reactions: The formation of byproducts is a common issue. For instance, in reactions involving ammonium hydroxide and sugars, imidazole derivatives can be formed alongside pyrazines.[5][6][7]
Question: I am observing the formation of unexpected byproducts in my reaction. How can I identify and minimize them?
Answer: The formation of byproducts is a frequent challenge. A common byproduct, especially when using certain extraction solvents like methyl-t-butyl ether (MTBE) or ethyl acetate, is 4-methyl imidazole.[5][6]
To minimize byproduct formation:
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Solvent Choice: During liquid-liquid extraction, using a less polar solvent like hexane can prevent the co-extraction of polar byproducts such as imidazoles.[5][6][7]
-
Reaction Control: Tightly controlling the reaction temperature and stoichiometry of reactants can help favor the desired reaction pathway.
Question: What are the most common synthetic routes for pyrazines and what are their potential pitfalls?
Answer: Several classical and modern methods exist for pyrazine synthesis.
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Staedel–Rugheimer Pyrazine Synthesis (1876): This involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then condenses and is oxidized.[8] Pitfalls include potential side reactions from the reactive starting materials.
-
Gutknecht Pyrazine Synthesis (1879): This method is based on the self-condensation of α-ketoamines.[8] The challenge lies in the synthesis and stability of the α-ketoamine intermediate.
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Condensation of α-Diketones with 1,2-Diamines: This is a straightforward and classical route.[1] However, it forms a dihydropyrazine intermediate that requires a subsequent oxidation step, which can sometimes be inefficient.[1]
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Dehydrogenative Coupling: More modern approaches involve the dehydrogenative coupling of amino alcohols or diols and diamines, which are atom-economical.[9] These reactions often require specific metal catalysts, and catalyst deactivation or low turnover can be a pitfall.
Purification Troubleshooting
Question: I am having difficulty separating my target pyrazine from impurities using column chromatography. What can I do?
Answer: Chromatographic purification of pyrazines can be challenging due to their heterocyclic nature and the potential for closely related impurities.[10][11]
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Silica Gel Choice: Standard flash silica may not provide adequate separation.[10][11] Using a higher surface area silica can improve resolution and separation of chemically similar pyrazines.[10][11]
-
Solvent System Optimization: The choice of mobile phase is critical. A common system is a binary mixture of a hydrocarbon solvent (like hexane or heptane) and ethyl acetate.[10][11] A shallow gradient or isocratic elution with an optimized solvent ratio is often necessary. For instance, a 90/10 hexane/ethyl acetate mixture has been used effectively.[5][6]
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Alternative Stationary Phases: If normal-phase chromatography is ineffective, consider reverse-phase chromatography using a C18-bonded silica column.[5][6]
Question: My liquid-liquid extraction (LLE) is not efficiently isolating the pyrazine. How can I improve this?
Answer: LLE is a common first step in purification, but it can be inefficient.
-
Multiple Extractions: A single extraction is often insufficient. Multiple extractions with fresh solvent are typically required to achieve good recovery (>90%).[5][6][7]
-
Solvent Selection: The choice of extraction solvent is crucial. While MTBE and ethyl acetate can be effective, they may also co-extract polar impurities like 4-methyl imidazole.[5][6][7] Hexane is a good alternative for selectively extracting pyrazines without these impurities.[5][6][7]
Question: I am trying to purify my pyrazine by recrystallization, but it is not working well. What are the common mistakes?
Answer: Recrystallization is a powerful purification technique for solids, but requires careful execution.[12]
-
Solvent Choice: The ideal solvent should dissolve the pyrazine well at high temperatures but poorly at low temperatures.
-
Cooling Rate: Rapid cooling ("shock cooling") can cause the product to precipitate as an impure amorphous solid rather than forming pure crystals.[12] Allow the solution to cool slowly and undisturbed.
-
Solvent Volume: Using too much solvent will result in a low or no yield of crystals as the solution will not become saturated upon cooling.[12]
-
Patience: Crystallization can be a slow process.[12]
Data Summary
Table 1: Comparison of Purification Techniques for Pyrazines
| Purification Technique | Common Application | Advantages | Common Pitfalls & Disadvantages |
| Flash Chromatography | Separation of pyrazine derivatives from reaction byproducts. | Can provide high purity products. | Standard silica may not offer enough resolution; co-elution of similar polarity compounds.[10][11][13] |
| Liquid-Liquid Extraction | Initial isolation of pyrazines from aqueous reaction mixtures. | Simple and effective for initial cleanup. | Requires multiple extractions for good recovery; solvent choice can lead to co-extraction of impurities.[5][6][7] |
| Distillation | Separation of volatile pyrazines from non-volatile impurities. | Effective for removing non-volatile byproducts like imidazoles.[5][6] | Only applicable to volatile pyrazines; may not separate pyrazines with similar boiling points. |
| Recrystallization | Final purification of solid pyrazine derivatives. | Can yield very pure crystalline material. | Requires careful solvent selection and controlled cooling; can be time-consuming.[12][14] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diphenylpyrazine
This protocol is adapted from a general procedure for the synthesis of 1,4-pyrazine derivatives.[1]
-
In a 50 ml round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 ml of wet methanol.
-
Stir the solution with a magnetic stirrer until it is homogeneous.
-
Add 2 mmol of ethylene diamine and a catalytic amount of potassium tert-butoxide (tBuOK).
-
Continue stirring until the reaction is complete (monitor by TLC).
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Evaporate the methanol under reduced pressure.
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Purify the crude product by chromatography on silica gel.
Protocol 2: Purification of Pyrazines by Packed Silica Column
This protocol is for the removal of imidazole byproducts from an organic extract.[5]
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Pack 5-7 g of silica into a short column (e.g., 60 x 10 mm).
-
Pass the organic extract (e.g., in DCM, MTBE) containing the pyrazines and impurities through the column.
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Collect the eluent in fractions (e.g., every 20 mL).
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Analyze the fractions by GC/MS to identify the fractions containing the purified pyrazines. The silica will retain the more polar imidazole impurities.
Protocol 3: Recrystallization of 2-hydroxy-5-methylpyrazine
This protocol is adapted from a patented synthesis.[14]
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Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice-water bath to maximize crystal formation.
-
Collect the pure crystals by filtration.
Visualized Workflows
Caption: A generalized workflow for pyrazine synthesis via condensation.
Caption: A typical purification workflow for pyrazine derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 4. biosynce.com [biosynce.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazine - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jasco.hu [jasco.hu]
- 11. ablelab.eu [ablelab.eu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 14. US2520088A - Process of preparing pyrazines - Google Patents [patents.google.com]
Technical Support Center: 2-Hydroxy-5-methylpyrazine Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to advanced purification techniques for 2-Hydroxy-5-methylpyrazine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent methods for the purification of this compound include recrystallization, solvent extraction, and column chromatography. Recrystallization from hot water is a common final step to obtain a solid product.[1] Solvent extraction, for instance with butanone, is often employed to isolate the product from the reaction mixture before final purification.[1] For more challenging separations, column chromatography using silica gel or reverse-phase materials like C18 can be effective.[2]
Q2: What are typical impurities I might encounter?
A2: Impurities in this compound synthesis can include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, in syntheses starting from methylglyoxal and 2-amino malonamide, incompletely hydrolyzed intermediates could be present.[1] Other potential impurities could be structurally related pyrazines or imidazole derivatives formed during the synthesis.[2]
Q3: How can I improve the yield and purity of my recrystallization?
A3: To enhance recrystallization efficiency, consider optimizing the solvent system, controlling the cooling rate, and adjusting the pH. The pH can significantly influence the solubility and crystal habit of heterocyclic compounds.[3] Slow cooling generally promotes the formation of larger, purer crystals. Seeding the solution with a small crystal of pure product can also induce crystallization and improve product quality.
Q4: My purified product has a persistent color. How can I remove it?
A4: Colored impurities can often be removed by treating the solution with activated carbon before the final filtration in recrystallization. The activated carbon adsorbs many colored organic molecules. Use a minimal amount of activated carbon and heat the solution for a short period to avoid significant product loss.
Q5: What is the expected purity after a single purification step?
A5: The purity of this compound can be significantly improved with a single purification step. For example, a crude product with 93% purity can be enhanced to 97% purity through a single recrystallization with hot water.[1] Further purification steps would be necessary to achieve higher purity levels.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. |
| Oily Product Instead of Crystals | - The presence of impurities is depressing the melting point.- The solvent is not appropriate for crystallization. | - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.- Try a different solvent or a mixture of solvents for crystallization. |
| Co-elution of Impurities in Column Chromatography | - The polarity of the mobile phase is too high or too low.- The stationary phase is not providing adequate separation. | - Optimize the mobile phase by performing thin-layer chromatography (TLC) with various solvent systems first.- Consider using a different stationary phase (e.g., switching from normal phase to reverse phase). |
| Product Degradation During Purification | - The compound may be sensitive to heat or pH extremes. | - If using distillation, consider vacuum distillation to lower the boiling point.- For other methods, ensure that the pH is maintained in a neutral range and avoid prolonged exposure to high temperatures. |
Experimental Protocols
Protocol 1: Recrystallization from Water
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Dissolution: In a suitable flask, add the crude this compound to a minimal amount of hot deionized water and heat the mixture until the solid is completely dissolved.[1]
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated carbon.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Liquid-Liquid Extraction
-
pH Adjustment: After the reaction is complete, cool the reaction mixture and adjust the pH to the desired value using an appropriate acid or base. For pyrazines, adjusting the pH can be crucial for efficient extraction.[4]
-
Solvent Addition: Transfer the mixture to a separatory funnel and add an appropriate organic solvent for extraction, such as butanone.[1]
-
Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer. Collect the organic layer.
-
Repeat: Repeat the extraction process with fresh organic solvent (typically 2-3 times) to maximize the recovery of the product.
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Combine and Dry: Combine all the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.
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Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be further purified.
Quantitative Data Summary
| Purification Method | Initial Purity | Final Purity | Yield | Reference |
| Recrystallization (Water) | 93% | 97% | 70% (overall synthesis) | [1] |
| Extraction (Butanone) followed by Recrystallization | Not specified | >99% | Not specified | [4] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity issues during purification.
References
Technical Support Center: Enhancing the Formation of 2-Hydroxy-5-methylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the formation of 2-Hydroxy-5-methylpyrazine in model food systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a heterocyclic aromatic compound that can be formed during the Maillard reaction in food systems. It is a derivative of pyrazine, a class of compounds known to contribute to the desirable roasted, nutty, and baked aromas and flavors in cooked foods. Understanding and controlling its formation is crucial for flavor development and sensory profiling in food products and can be relevant in pharmaceutical applications where pyrazine derivatives are used.
Q2: What is the primary reaction pathway for the formation of this compound?
A2: this compound is primarily formed through the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars. A key pathway involves the condensation of a 1,2-dicarbonyl compound (like methylglyoxal, derived from sugar degradation) with an α-amino acid or α-aminoamide.[1] Another proposed pathway involves the condensation of two α-dicarbonyl compounds with an ammonia source.
Q3: What are the key factors influencing the yield of this compound?
A3: The formation and yield of this compound are significantly influenced by several factors:
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Precursor Availability: The type and concentration of amino acids and reducing sugars are critical.
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pH: The reaction is pH-dependent, with alkaline conditions generally favoring pyrazine formation.[2]
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Temperature and Time: Higher temperatures and longer reaction times typically increase the rate of the Maillard reaction and, consequently, pyrazine formation, up to a certain point.[2]
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Water Activity: The amount of available water in the system can affect reaction rates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | Inappropriate precursors: The selected amino acid or reducing sugar may not be optimal for forming the required dicarbonyl intermediates. | - Use an amino acid like alanine or glycine. - Employ a reducing sugar such as glucose or fructose, which are known precursors to methylglyoxal. |
| Suboptimal pH: The reaction medium may be too acidic. | - Adjust the initial pH of the model system to the alkaline range, ideally between 8.0 and 9.0.[2] Use a suitable buffer (e.g., phosphate buffer) to maintain the pH during the reaction. | |
| Insufficient heating: The temperature or reaction time may not be adequate for the Maillard reaction to proceed effectively. | - Increase the reaction temperature to a range of 120-140°C. - Extend the reaction time. Monitor the formation of the product at different time points to determine the optimal duration.[2] | |
| Inconsistent results between experiments | Variability in starting materials: Purity and concentration of reactants can vary. | - Use high-purity amino acids and reducing sugars. - Accurately weigh and dissolve reactants to ensure consistent starting concentrations. |
| Poor temperature and pH control: Fluctuations in these parameters can lead to variable reaction rates. | - Use a calibrated heating apparatus (e.g., oil bath, heating block) to maintain a stable temperature. - Monitor and adjust the pH of the reaction mixture if necessary, as the Maillard reaction can cause a decrease in pH over time. | |
| Formation of undesired byproducts | Reaction conditions favoring alternative pathways: High temperatures or prolonged heating can lead to the formation of other Maillard reaction products. | - Optimize the temperature and time to favor the formation of this compound. This may require running a time-course experiment and analyzing the product profile at each time point. - Consider using specific dicarbonyl precursors like methylglyoxal directly to increase the selectivity of the reaction. |
| Difficulty in quantifying this compound | Matrix effects in analysis: Other components in the model system may interfere with the detection and quantification by GC-MS. | - Use a suitable internal standard for quantification to correct for extraction losses and instrumental variability. - Employ a robust sample preparation method, such as solid-phase microextraction (SPME) or liquid-liquid extraction, to isolate the pyrazines from the matrix.[2] - Develop a matrix-matched calibration curve to account for any signal enhancement or suppression. |
Experimental Protocols
Protocol 1: General Model System for this compound Formation
This protocol provides a general method for generating this compound in a simple aqueous model system.
Materials:
-
Amino acid (e.g., L-Alanine)
-
Reducing sugar (e.g., D-Glucose)
-
Phosphate buffer (0.1 M, pH 8.0)
-
High-purity water
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Reaction vials (pressure-resistant)
-
Heating block or oil bath
-
GC-MS for analysis
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 1 M solution of L-Alanine in 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 1 M solution of D-Glucose in 0.1 M phosphate buffer (pH 8.0).
-
-
Set up the Reaction:
-
In a pressure-resistant reaction vial, combine 1 mL of the L-Alanine solution and 1 mL of the D-Glucose solution.
-
Seal the vial tightly.
-
-
Heating:
-
Cooling and Sample Preparation:
-
After the reaction time, immediately cool the vial in an ice bath to stop the reaction.
-
Before analysis, dilute the sample with high-purity water as needed.
-
-
Analysis:
-
Analyze the sample for the presence and quantity of this compound using a validated GC-MS method.
-
Data Presentation
Table 1: Effect of Precursors on Pyrazine Formation (Hypothetical Data)
| Amino Acid | Reducing Sugar | This compound Yield (µg/g) | Total Pyrazine Yield (µg/g) |
| Alanine | Glucose | 15.2 | 150.8 |
| Glycine | Glucose | 12.8 | 135.4 |
| Leucine | Glucose | 8.5 | 110.2 |
| Alanine | Fructose | 18.9 | 165.3 |
Table 2: Influence of pH and Temperature on this compound Yield (Hypothetical Data)
| pH | Temperature (°C) | Reaction Time (min) | This compound Yield (µg/g) |
| 7.0 | 120 | 90 | 8.1 |
| 8.0 | 120 | 90 | 12.5 |
| 9.0 | 120 | 90 | 14.2 |
| 8.0 | 140 | 90 | 15.2 |
| 8.0 | 160 | 90 | 13.8 (degradation observed) |
Visualizations
Caption: Proposed formation pathway of this compound.
Caption: General experimental workflow for model system studies.
References
Strategies to reduce byproduct formation in pyrazine reactions
Welcome to the Technical Support Center for pyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazine reactions, with a focus on minimizing byproduct formation and improving yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrazine synthesis, and what causes their formation?
A1: The most common byproducts in pyrazine synthesis depend on the reaction pathway. In the widely used Maillard reaction, which involves the reaction of amino acids and reducing sugars, Strecker aldehydes are frequent byproducts.[1][2] The formation of these aldehydes occurs alongside pyrazine formation through the deamination of α-amino acids.[1][2] In reactions involving cellulosic-derived sugars and ammonium hydroxide, imidazole derivatives can be significant impurities.[3][4] The formation of a complex mixture of various substituted pyrazines can also be considered a byproduct issue when a specific pyrazine is the target molecule.[5]
Q2: How does temperature affect pyrazine yield and byproduct formation?
A2: Temperature is a critical parameter in pyrazine synthesis. Generally, increasing the reaction temperature can increase the yield of pyrazines.[6] For example, in the synthesis using 1-hydroxyacetone and ammonium hydroxide, the pyrazine yield increased as the temperature was raised from 100°C to 140°C.[6] However, excessively high temperatures can lead to the degradation of pyrazines and the formation of undesirable byproducts.[7] For instance, in reactions catalyzed by copper-chromite, temperatures exceeding 450°C can cause the breakdown of the pyrazine ring.[7] Therefore, optimizing the temperature is crucial for maximizing the yield of the desired pyrazine while minimizing byproducts.
Q3: What is the role of the amino acid structure in byproduct formation during the Maillard reaction?
A3: The structure of the amino acid significantly influences both the yield of pyrazines and the formation of byproducts. Studies have shown that α- and β-amino acids produce significantly higher amounts of tetramethylpyrazine compared to γ- and ε-amino acids.[1][2] Specifically, α-amino acids can undergo deamination to form Strecker aldehydes as byproducts, whereas β-, γ-, and ε-amino acids tend to generate only the pyrazine product under similar conditions.[1][2]
Q4: Can the choice of catalyst help in reducing byproduct formation?
A4: Yes, the choice of catalyst can have a profound effect on the selectivity of pyrazine synthesis. For instance, using a copper oxide/copper chromite catalyst in the reaction of ethylenediamine can yield pyrazine with very high selectivity (98–100%).[8] This catalytic system promotes the intermolecular deamination and cyclization of ethylenediamine to piperazine, which is then dehydrogenated to pyrazine.[8][9] Similarly, manganese pincer complexes have been shown to effectively catalyze the dehydrogenative coupling of β-amino alcohols to form symmetrical 2,5-disubstituted pyrazines with good yields.[10]
Troubleshooting Guides
Issue 1: Low Yield of the Target Pyrazine
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature to find the optimal point for your specific reaction. Note that higher temperatures do not always lead to higher yields of the desired product and can promote byproduct formation.[6] |
| Incorrect Reactant Ratios | Optimize the molar ratios of your reactants. For example, in biotransformation processes, the concentrations of both the pyrazine precursor and the amine source are critical.[11] |
| Inefficient Catalyst | If using a catalyst, ensure it is active and used at the correct loading. For dehydrogenative coupling reactions, catalyst loading can be a sensitive parameter.[10] |
| Reaction Time | The reaction may not have reached completion, or prolonged reaction times may be leading to product degradation. Monitor the reaction progress over time to determine the optimal duration. |
Issue 2: High Levels of Strecker Aldehyde Byproducts
| Possible Cause | Troubleshooting Step |
| Use of α-Amino Acids | Strecker aldehydes are common byproducts when using α-amino acids in the Maillard reaction.[1][2] |
| Reaction Pathway | Consider alternative reaction pathways that do not involve the Strecker degradation of α-amino acids if these byproducts are a significant issue. |
Issue 3: Presence of Imidazole Byproducts
| Possible Cause | Troubleshooting Step |
| Reaction of Sugars with Ammonia | Imidazoles can form as byproducts in reactions involving sugars and an ammonia source.[3][4] |
| Inadequate Purification | Employ specific purification techniques to remove imidazole byproducts. Liquid-liquid extraction with hexane has been shown to selectively extract pyrazines, leaving imidazoles behind.[4] Column chromatography with silica gel can also be effective in separating pyrazines from imidazoles.[3] |
Experimental Protocols
Protocol 1: General Procedure for Pyrazine Synthesis via Maillard Reaction
This protocol is a generalized procedure based on common lab practices for the Maillard reaction to produce pyrazines.
-
Reactant Preparation : Prepare equimolar solutions of an amino acid (e.g., glycine, alanine) and a reducing sugar (e.g., glucose) in a suitable buffer (e.g., phosphate buffer).
-
Reaction Setup : Combine the amino acid and sugar solutions in a reaction vessel equipped with a reflux condenser.
-
Heating : Heat the reaction mixture to a specific temperature (e.g., 120-160°C) for a defined period (e.g., 1-2 hours).[6] The optimal temperature and time should be determined experimentally.
-
Extraction : After cooling, extract the pyrazines from the aqueous reaction mixture using a suitable organic solvent such as methyl-t-butyl ether (MTBE) or a hexane/ethyl acetate mixture.[3] Multiple extractions may be necessary for good recovery.[3][4]
-
Purification : Concentrate the organic extract and purify the pyrazines using column chromatography or distillation.[3][4]
Protocol 2: Purification of Pyrazines by Liquid-Liquid Extraction (LLE)
This protocol is designed to separate pyrazines from aqueous reaction mixtures and certain byproducts.
-
Solvent Selection : Choose an appropriate extraction solvent. Hexane is effective for selectively extracting pyrazines while leaving polar byproducts like imidazoles in the aqueous phase.[4] A mixture of hexane and ethyl acetate (e.g., 90:10) can also be used.[3]
-
Extraction : Perform multiple extractions of the aqueous reaction mixture with the chosen solvent to ensure a high recovery of pyrazines.[3]
-
Washing : Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude pyrazine product.
-
Further Purification : If necessary, further purify the crude product by column chromatography or distillation.[3]
Data Summary
Table 1: Effect of Amino Acid Type on Tetramethylpyrazine (TMP) Yield
| Amino Acid Type | % Yield of TMP | Reference |
| α-Amino Acids | Significantly Higher | [1][2] |
| β-Amino Acids | Significantly Higher | [1][2] |
| γ-Amino Acids | 0.22 | [2] |
| ε-Amino Acids | 0.22 | [2] |
Table 2: Optimized Conditions for Pyrazine-2-carboxylic acid hydrazide Synthesis
| Parameter | Optimized Value | Reference |
| Pyrazinamide Concentration | 40 mM | [11] |
| Hydrazine Dihydrochloride Concentration | 1000 mM | [11] |
| Cell Concentration | 2.5 mg/mL | [11] |
| Temperature | 20 °C | [11] |
| Achieved Product Concentration | 32.26 mM | [11] |
Visual Guides
Caption: Maillard reaction pathway leading to pyrazines and Strecker aldehyde byproducts.
Caption: Troubleshooting flowchart for reducing byproduct formation in pyrazine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2018172995A1 - Methods of selectively forming substituted pyrazines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting signal overlap in the NMR spectrum of pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with signal overlap in the NMR spectra of pyrazines.
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals in my substituted pyrazine spectrum frequently overlap?
A1: Signal overlap in the ¹H NMR spectra of pyrazines is a common issue stemming from several factors:
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Aromatic Region: The protons attached to the pyrazine ring resonate in a narrow region of the spectrum, typically between 8.5 and 8.7 ppm for the parent pyrazine. This small chemical shift dispersion leaves little room for signals to be resolved.
-
Ring Current: Like other aromatic compounds, pyrazines exhibit a ring current effect that deshields the ring protons, causing them to appear far downfield.[1] However, the electronic effects of the two nitrogen atoms lead to a relatively uniform magnetic environment for the protons.
-
Substituent Effects: Substituents on the pyrazine ring may not induce sufficiently large changes in the chemical shifts of the remaining protons to resolve their signals, especially if the substituents are electronically similar or symmetrically placed.
Q2: What are the primary methods to resolve overlapping signals in a pyrazine NMR spectrum?
A2: When you encounter signal overlap, there are three main strategies you can employ, ranging from simple adjustments to more advanced experiments:
-
Change the NMR Solvent: Utilizing a solvent with different properties can alter the chemical shifts of your protons, potentially resolving the overlap.
-
Use a Lanthanide Shift Reagent (LSR): Adding a paramagnetic agent can induce large, distance-dependent shifts in your spectrum, spreading the signals apart.[2]
-
Perform 2D NMR Experiments: Two-dimensional NMR techniques can disperse the signals into a second dimension, providing clear correlations and resolving even severely overlapping peaks.[3][4]
Below is a general workflow for addressing signal overlap.
Caption: A workflow for troubleshooting signal overlap in pyrazine NMR.
Troubleshooting Guide: Experimental Techniques
Q3: How does changing the solvent help, and which solvents are recommended?
A3: Changing the solvent can induce shifts in proton resonances, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS) when using aromatic solvents like benzene or pyridine. These solvents form weak complexes with the solute, altering the magnetic environment of nearby protons. For pyrazines, the nitrogen atoms act as Lewis basic sites, influencing the solvent interaction.
-
Recommended Solvents: If your initial spectrum is in a non-polar solvent like CDCl₃, try an aromatic solvent like Benzene-d₆ or a more polar, hydrogen-bond accepting solvent like Acetone-d₆ or DMSO-d₆ .[5][6] The differences in solvent polarity and anisotropy can shift the pyrazine protons relative to one another.
Data Presentation: Effect of Solvent on Pyrazine Proton Chemical Shifts
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) | Induced Shift (Δδ, ppm) |
| H-2, H-3, H-5, H-6 | 8.61 | 8.25 | -0.36 |
Note: Data is illustrative. Actual shifts depend on the specific pyrazine derivative and concentration.
Q4: What are Lanthanide Shift Reagents (LSRs) and how do they work with pyrazines?
A4: Lanthanide Shift Reagents are paramagnetic metal complexes, typically of Europium (Eu) or Ytterbium (Yb), that act as weak Lewis acids.[7] They reversibly coordinate to basic sites in a molecule, such as the nitrogen atoms of a pyrazine ring.[8] This interaction induces large changes in the chemical shifts of nearby protons, known as Lanthanide-Induced Shifts (LIS).[8]
The magnitude of the induced shift is primarily dependent on the distance of the proton from the lanthanide ion, making LSRs excellent tools for resolving overlapping signals and aiding in structural assignments.[2] Europium-based reagents, like Eu(fod)₃ and Eu(dpm)₃ , are most common and typically induce downfield shifts.[2][9]
Experimental Protocol: Using Lanthanide Shift Reagents
-
Sample Preparation: Dissolve a known quantity of the pyrazine derivative in an anhydrous, non-coordinating solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.
-
Incremental Addition: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same solvent. Add a small, measured aliquot of the LSR solution to your NMR tube.
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Acquire Spectrum: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Titration: Repeat steps 3 and 4 until the overlapping signals are well-resolved. Avoid adding too much LSR, as this can cause significant line broadening.[8]
-
Analysis: Plot the chemical shift (δ) of each proton signal against the molar ratio of [LSR]/[Substrate]. The resulting linear plots allow you to track each signal and confirm assignments.[8]
Data Presentation: Example of Lanthanide-Induced Shifts (LIS) for a Disubstituted Pyrazine
| Molar Ratio [LSR]/[Substrate] | δ of H-3 (ppm) | δ of H-5 (ppm) |
| 0.0 | 8.55 | 8.55 |
| 0.1 | 9.10 | 9.35 |
| 0.2 | 9.65 | 10.15 |
| 0.3 | 10.20 | 10.95 |
Note: In this example, H-5 is closer to the substituent where the LSR is coordinating, hence it experiences a larger downfield shift.
Q5: Which 2D NMR experiments are most effective for assigning pyrazine signals?
A5: When simpler methods fail, 2D NMR is the most powerful tool for unambiguously assigning a structure. By spreading signals across two frequency dimensions, it resolves overlap and reveals connectivity.[10][11]
-
COSY (Homonuclear Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[12] It is essential for identifying which protons are adjacent on the pyrazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J-coupling). Since the ¹³C chemical shift range is much larger than the ¹H range (0-220 ppm vs 0-12 ppm), protons that overlap in the 1D spectrum are almost always resolved in the carbon dimension of an HSQC spectrum.[3][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for assigning quaternary (non-protonated) carbons and for confirming the overall connectivity of the molecule by linking proton signals to distant carbons.[10]
Caption: Key 2D NMR experiments and the structural information they provide.
Experimental Protocol: General 2D NMR Acquisition
-
Sample Preparation: Prepare a moderately concentrated sample (5-15 mg) in a suitable deuterated solvent (0.5-0.7 mL). Ensure the sample is fully dissolved and free of particulate matter.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquire ¹H Spectrum: Obtain a standard high-resolution 1D ¹H spectrum to determine the spectral width and appropriate pulse power.
-
Set Up 2D Experiment: Using standard parameter sets provided by the spectrometer software (e.g., cosygpqf, hsqcedetgpsp, hmbcgplpndqf on Bruker systems), set the spectral widths in both dimensions (F1 and F2) to encompass all relevant signals.
-
Acquisition: Run the 2D experiment. Acquisition times can range from 20 minutes (COSY) to several hours (HMBC), depending on the sample concentration and desired resolution.
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Processing and Analysis: Process the acquired data using a 2D Fourier transform. Analyze the resulting contour plot to identify cross-peaks, which represent the correlations between nuclei.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 3. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Lanthanide shift reagents in nuclear magnetic resonance spectroscopy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2D NMR [chem.ch.huji.ac.il]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Assignment of overlapping (1)H NMR signals in carp seminal plasma by proton-detected 2D C,H correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating matrix effects in the analysis of 2-Hydroxy-5-methylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of 2-Hydroxy-5-methylpyrazine.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound, focusing on issues arising from matrix effects.
Issue 1: Poor Peak Shape and Inconsistent Retention Time
Possible Cause: Matrix components can interact with the analytical column, leading to peak tailing, fronting, or shifts in retention time.
Solutions:
-
Optimize Chromatographic Conditions:
-
Gradient Elution: Employ a gradient elution program in your LC method to effectively separate this compound from co-eluting matrix components.
-
Column Selection: Use a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from interfering compounds.
-
Guard Column: Install a guard column to protect the analytical column from strongly retained matrix components.
-
-
Sample Dilution:
Experimental Protocol: Simple Dilution
-
Following your initial sample extraction, take a 100 µL aliquot of the extract.
-
Add 900 µL of the initial mobile phase (or a compatible solvent) to the aliquot.
-
Vortex the diluted sample for 30 seconds.
-
Inject the diluted sample into the LC-MS/MS or GC-MS system.
Issue 2: Signal Suppression or Enhancement
Possible Cause: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[3]
Solutions:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects as the standards and samples will be affected similarly.[1]
-
Stable Isotope Dilution Analysis (SIDA): This is the most effective method for correcting matrix effects. A stable isotope-labeled internal standard (e.g., this compound-d3) is added to the sample at the beginning of the sample preparation process. Since the internal standard has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.[4][5]
-
Sample Preparation Techniques:
-
Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract this compound from the sample matrix into an immiscible solvent, leaving many interfering components behind.
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a stationary phase that retains the analyte while matrix components are washed away, or vice-versa.
-
Experimental Protocol: Solid-Phase Extraction (SPE) for Urine Samples
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Acidify the urine sample (e.g., 1 mL) with 100 µL of formic acid and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
Logical Relationship for Troubleshooting Matrix Effects
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A: The matrix effect refers to the alteration of the analytical signal of this compound due to the presence of other components in the sample matrix. These effects can manifest as either signal suppression (lower signal) or enhancement (higher signal), leading to inaccurate quantification.[3][6]
Q2: How can I determine if my analysis is affected by matrix effects?
A: A common method is the post-extraction spike experiment. You compare the signal response of this compound in a pure solvent with the response of the same amount of analyte spiked into a blank matrix extract (a sample of the same matrix that does not contain the analyte). A significant difference in the signal indicates the presence of matrix effects.[2]
Q3: What are the most common matrices for the analysis of this compound?
A: this compound and other pyrazines are often analyzed in food matrices such as coffee, baked goods, and thermally processed foods. They can also be measured in biological samples like urine as metabolites.[7][8]
Q4: When should I use a stable isotope-labeled internal standard?
A: A stable isotope-labeled internal standard is highly recommended when high accuracy and precision are required, especially when dealing with complex matrices that exhibit significant matrix effects. It is the gold standard for correcting for matrix effects in quantitative mass spectrometry.[4][5]
Q5: Can I use a different pyrazine compound as an internal standard?
A: While it is possible to use a structurally similar compound as an internal standard (a technique sometimes called the co-eluting internal standard method), it is not as effective as a stable isotope-labeled analog. This is because even small differences in chemical structure can lead to different behaviors during sample preparation and ionization, resulting in incomplete correction for matrix effects.[2]
Data on Mitigation Strategies
The following table summarizes the effectiveness of different strategies for mitigating matrix effects in the analysis of pyrazine compounds. While specific data for this compound is limited, these results for related compounds in relevant matrices provide a useful reference.
| Mitigation Strategy | Matrix | Analyte(s) | Matrix Effect Before Mitigation (%) | Matrix Effect After Mitigation (%) | Reference |
| Sample Dilution (10x) | Green Vegetable | Pesticides (general) | -50 to +30 | -10 to +5 | [1] |
| Matrix-Matched Calibration | Tomato | Pesticides (general) | -60 to +40 | Assumed to be compensated | [1] |
| Stable Isotope Dilution Analysis | Urine | Hydrazine | Not reported | Not applicable (inherently corrected) | [9] |
| Solid-Phase Extraction (SPE) | Urine | Various Drugs | Not quantified | Improved recovery and precision | [10] |
Note: The values in this table are illustrative and based on studies of similar analytes or general principles of matrix effect mitigation. The actual effectiveness will depend on the specific matrix, analyte, and analytical conditions.
Experimental Workflow for Method Development
This workflow outlines the key steps in developing a robust analytical method for this compound while considering and mitigating matrix effects.
References
- 1. shimadzu.com [shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Extraction of 2-Hydroxy-5-methylpyrazine from Solid Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of 2-Hydroxy-5-methylpyrazine from solid samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction process, offering potential causes and solutions for each method.
Issue 1: Low Extraction Yield of this compound
Q: My recovery of this compound is consistently low. What are the potential causes and how can I improve the yield?
A: Low recovery is a common issue that can stem from several factors across different extraction methods. Here’s a breakdown of potential causes and solutions:
For all methods:
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Inadequate Sample Preparation: The physical nature of the solid matrix is critical. Large particle sizes can limit solvent access to the target analyte.
-
Solution: Ensure the solid sample is finely ground to a consistent particle size to maximize the surface area available for extraction. Drying the sample beforehand can also improve grinding efficiency and prevent solvent dilution.
-
-
Poor Solvent Selection: Due to its hydroxyl group, this compound is a polar molecule. Using a non-polar solvent will result in poor solubility and low extraction efficiency.
-
Analyte Degradation: The compound may be sensitive to high temperatures or prolonged extraction times, leading to degradation.
Method-Specific Troubleshooting:
| Extraction Method | Potential Cause | Recommended Solution |
| Ultrasound-Assisted Extraction (UAE) | Insufficient ultrasonic power or frequency. | Optimize the ultrasonic power and frequency. Ensure the sample is placed correctly in the ultrasonic bath or that the probe is properly submerged.[5] |
| Short extraction time. | Increase the sonication time incrementally to determine the optimal duration for maximum yield.[6] | |
| Microwave-Assisted Extraction (MAE) | Inappropriate microwave power. | Adjust the microwave power. Too high a power can cause degradation, while too low may be insufficient for efficient extraction.[7][8] |
| Non-polar solvent with poor microwave absorption. | Use a solvent with a high dielectric constant that absorbs microwave energy effectively, or a mixture of a polar and non-polar solvent.[8] | |
| Supercritical Fluid Extraction (SFE) | Lack of a polar co-solvent. | Supercritical CO2 is non-polar. Add a polar co-solvent like ethanol or methanol to increase the solubility of this compound.[1][2][9] |
| Incorrect pressure and temperature settings. | Optimize the pressure and temperature to achieve the supercritical fluid density that provides the best solvating power for the target analyte.[1] | |
| Solid-Phase Extraction (SPE) | Incorrect sorbent choice. | Use a sorbent that has an appropriate affinity for a polar compound. Reversed-phase (e.g., C18) or polar-functionalized polymeric sorbents are often suitable.[10][11] |
| Incomplete elution. | The elution solvent may not be strong enough. Increase the polarity of the elution solvent or use a larger volume to ensure complete recovery of the analyte from the sorbent.[3][10] |
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low extraction yield.
Issue 2: Presence of Impurities in the Final Extract
Q: My extract containing this compound is contaminated with other compounds from the matrix. How can I improve the purity?
A: Extract purity is crucial for accurate downstream analysis. The strategies to reduce impurities depend on the nature of the contaminants and the extraction method used.
General Strategies:
-
Selective Solvent Systems: While a polar solvent is necessary, a solvent system with optimized polarity can help to selectively dissolve the target analyte while leaving behind more or less polar impurities.
-
Sample Pre-treatment: A pre-wash of the solid matrix with a non-polar solvent like hexane can remove lipids and other non-polar interferences before the main extraction step.
Method-Specific Strategies for Purity Enhancement:
| Extraction Method | Strategy for Improving Purity |
| All Methods | Incorporate a post-extraction clean-up step, such as Solid-Phase Extraction (SPE), to remove impurities. |
| Supercritical Fluid Extraction (SFE) | Fine-tune the pressure and temperature to more selectively target the solubility of this compound. Stepwise changes in pressure can fractionate the extract, separating compounds with different solubilities. |
| Solid-Phase Extraction (SPE) | Optimize the wash step. Use a solvent that is strong enough to wash away impurities but weak enough to not elute the this compound. Also, ensure the correct sorbent is chosen for selective retention of the target analyte.[10][11] |
Purity Improvement Workflow
Caption: Decision-making process for improving extract purity.
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from a solid matrix?
A: The "best" method depends on the specific requirements of your research, such as sample throughput, available equipment, and desired purity.
-
Ultrasound-Assisted Extraction (UAE) is often a good starting point as it is relatively fast, efficient for polar compounds, and operates at moderate temperatures.[5]
-
Microwave-Assisted Extraction (MAE) can be very rapid but requires careful optimization of power and temperature to avoid degradation of the analyte.[7][8]
-
Supercritical Fluid Extraction (SFE) is a "green" technique that offers high selectivity but requires specialized equipment and the use of a polar co-solvent.[1][2][9]
-
Solid-Phase Extraction (SPE) is primarily a cleanup and concentration technique but can be used for extraction from a pre-dissolved solid sample. It offers high selectivity.[10][11]
Q2: Which solvent should I choose for the extraction?
A: Due to the polar nature of this compound, polar solvents are recommended. Good choices include:
-
Methanol
-
Ethanol
-
Acetonitrile
-
A mixture of water with an organic solvent (e.g., ethanol/water)
For SFE, supercritical CO2 with a polar co-solvent like ethanol or methanol is necessary.[1][2][9]
Q3: How does pH affect the extraction efficiency?
A: The pH of the extraction medium can influence the protonation state of the hydroxyl and pyrazine nitrogen groups, which in turn affects the compound's solubility. It is advisable to conduct preliminary experiments at different pH values (e.g., acidic, neutral, and basic) to determine the optimal condition for your specific solid matrix.
Q4: Is it necessary to pre-treat the solid sample before extraction?
A: Yes, sample pre-treatment is highly recommended. Grinding the sample to a small, uniform particle size increases the surface area for extraction. For matrices with high-fat content, a pre-wash with a non-polar solvent like hexane can remove interfering lipids. Drying the sample can also be beneficial.
Data Presentation: Comparison of Extraction Methods
The following table provides an illustrative comparison of different extraction methods for this compound. Note that the quantitative data are estimates based on the performance of these methods for similar polar heterocyclic compounds and should be optimized for your specific application.
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) | Solid-Phase Extraction (SPE) |
| Principle | Acoustic Cavitation | Dielectric Heating | Supercritical Fluid Solvation | Adsorption & Elution |
| Typical Solvent | Methanol, Ethanol | Ethanol, Acetonitrile | Supercritical CO2 + Co-solvent | Methanol, Acetonitrile |
| Temperature | 30 - 60 °C | 50 - 120 °C | 40 - 80 °C | Room Temperature |
| Time | 15 - 60 min | 5 - 30 min | 30 - 90 min | 10 - 20 min |
| Illustrative Recovery | 85 - 95% | 90 - 98% | > 95% | > 95% |
| Selectivity | Moderate | Moderate | High | Very High |
| Throughput | High | High | Low to Moderate | High |
Experimental Protocols
The following are generalized, step-by-step protocols that can be used as a starting point for developing a specific method for your solid matrix.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Grind the solid sample to a fine powder (e.g., <0.5 mm). Dry the sample in an oven at a suitable temperature if necessary.
-
Extraction: Place a known amount of the powdered sample (e.g., 1 g) into an extraction vessel. Add a polar solvent (e.g., 20 mL of methanol).
-
Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 40 °C).
-
Separation: Separate the solid residue from the solvent by centrifugation or filtration.
-
Concentration: Evaporate the solvent under reduced pressure to concentrate the extract.
-
Analysis: Reconstitute the extract in a suitable solvent for chromatographic analysis.
UAE Workflow
Caption: Step-by-step workflow for Ultrasound-Assisted Extraction.
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Prepare the sample as described in the UAE protocol.
-
Extraction: Place the powdered sample into a microwave extraction vessel. Add a suitable microwave-absorbing solvent (e.g., 20 mL of ethanol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Apply microwave power (e.g., 400 W) for a set time (e.g., 10 minutes) to reach a target temperature (e.g., 80 °C).
-
Cooling: Allow the vessel to cool to room temperature.
-
Separation and Concentration: Follow steps 4 and 5 from the UAE protocol.
-
Analysis: Prepare the final extract for analysis.
MAE Workflow
Caption: Step-by-step workflow for Microwave-Assisted Extraction.
Protocol 3: Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Prepare the sample as described in the UAE protocol.
-
Loading: Pack the powdered sample into the SFE extraction vessel.
-
Extraction: Heat the vessel to the desired temperature (e.g., 60 °C) and pressurize with supercritical CO2 to the target pressure (e.g., 300 bar). Introduce a polar co-solvent (e.g., 10% ethanol) into the CO2 stream.
-
Collection: Maintain the extraction for a specific duration (e.g., 60 minutes), collecting the extract in a vial by depressurizing the fluid through a restrictor.
-
Analysis: Dissolve the collected extract in a suitable solvent for analysis.
SFE Workflow
Caption: Step-by-step workflow for Supercritical Fluid Extraction.
Protocol 4: Solid-Phase Extraction (SPE) - for Cleanup
-
Initial Extraction: Perform an initial crude extraction using UAE or MAE.
-
Conditioning: Condition an SPE cartridge (e.g., C18) by passing a non-polar solvent (e.g., methanol) followed by the sample solvent (e.g., water or a weak buffer).
-
Loading: Load the crude extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove impurities while retaining the this compound.
-
Elution: Elute the this compound with a strong polar solvent (e.g., methanol or acetonitrile).
-
Analysis: The eluted fraction is then ready for analysis, possibly after concentration.
SPE Cleanup Workflow
Caption: Step-by-step workflow for Solid-Phase Extraction cleanup.
References
- 1. Principles of Supercritical Fluid Extraction [jascoeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. welchlab.com [welchlab.com]
- 4. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Microwave-Based Technique for Fast and Reliable Extraction of Organic Contaminants from Food, with a Special Focus on Hydrocarbon Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. welch-us.com [welch-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Refinement for Trace-Level Detection of 2-Hydroxy-5-methylpyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the trace-level detection of 2-Hydroxy-5-methylpyrazine.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise (S/N) Ratio | Inefficient sample extraction or cleanup. | Optimize the extraction method (e.g., adjust pH, change solvent). Consider using Solid Phase Microextraction (SPME) for pre-concentration.[1][2] |
| Low injection volume or concentration. | Increase the injection volume or concentrate the sample prior to injection. | |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column.[3] | |
| Peak Tailing | Active sites on the column interacting with the hydroxyl group of the analyte. | Use a column specifically designed for polar compounds or consider derivatization of the analyte to reduce its polarity. |
| Column contamination. | Bake out the column at a high temperature or trim the first few centimeters of the column. | |
| Poor Peak Resolution | Inappropriate GC oven temperature program. | Optimize the temperature ramp rate to better separate the analyte from matrix components. |
| Co-elution with interfering compounds. | Improve sample cleanup to remove matrix interferences. Consider using a different stationary phase for the GC column. | |
| Inconsistent Retention Times | Fluctuations in carrier gas flow rate. | Check for leaks in the gas lines and ensure the gas regulator is functioning correctly. |
| Changes in oven temperature. | Verify the stability and accuracy of the GC oven temperature. |
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise (S/N) Ratio | Inadequate sample cleanup leading to ion suppression (if using LC-MS). | Implement a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE).[1] |
| Suboptimal mobile phase composition. | Adjust the mobile phase composition (e.g., pH, organic solvent ratio) to improve analyte ionization and retention. | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Use a column with end-capping or a different stationary phase chemistry. Adjusting the mobile phase pH can also help. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Peak Splitting or Broadening | Column void or contamination. | Replace the column or use a guard column to protect the analytical column. |
| Mismatch between injection solvent and mobile phase. | Ensure the injection solvent is compatible with the initial mobile phase conditions. | |
| High Backpressure | Blockage in the HPLC system. | Check for blockages in the guard column, column frits, and tubing. |
| Particulate matter in the sample. | Filter all samples and mobile phases before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable sample preparation technique for trace-level analysis of this compound in a complex matrix like food?
A1: For trace-level analysis in complex matrices, a multi-step sample preparation approach is often necessary. This typically involves an initial extraction followed by a cleanup and concentration step.[1]
-
Liquid-Liquid Extraction (LLE): This is a common first step to extract pyrazines from aqueous samples.[4]
-
Solid Phase Extraction (SPE): SPE can be used for cleanup and concentration after LLE.[1]
-
Solid Phase Microextraction (SPME): SPME is a solvent-free technique that can be very effective for concentrating volatile and semi-volatile compounds like pyrazines from the headspace of a sample.[1]
Q2: Which analytical technique, GC-MS or HPLC, is more suitable for the trace-level detection of this compound?
A2: Both GC-MS and HPLC can be used for the analysis of pyrazines.
-
GC-MS is generally preferred for volatile and semi-volatile compounds and is a widely applied technique for the characterization of alkylpyrazines.[3] Given the potential volatility of this compound, GC-MS is a strong candidate.
-
HPLC is also a viable option, particularly when coupled with a sensitive detector like a mass spectrometer (LC-MS). HPLC can be advantageous for less volatile or thermally labile compounds. The choice may depend on the specific sample matrix and available instrumentation.
Q3: How can I improve the sensitivity of my method to detect this compound at very low concentrations?
A3: To improve sensitivity, consider the following:
-
Optimize Sample Preparation: Use a larger sample volume and incorporate a concentration step in your sample preparation protocol.
-
Enhance Instrument Detection: For GC-MS, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to increase sensitivity for the target analyte. For HPLC, use a high-sensitivity detector like a mass spectrometer or a fluorescence detector (if the analyte is fluorescent or can be derivatized).
-
Derivatization: Chemical derivatization can improve the chromatographic behavior and/or detectability of the analyte.
Q4: I am observing significant matrix effects in my analysis. What can I do to mitigate them?
A4: Matrix effects can be a significant challenge in trace analysis. To mitigate them:
-
Improve Sample Cleanup: Use a more selective sample preparation method to remove interfering matrix components.
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.
-
Use an Internal Standard: An isotopically labeled internal standard is ideal for correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Illustrative GC-MS Protocol for Pyrazine Analysis
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Preparation (Headspace SPME):
-
Place a known amount of the homogenized sample into a headspace vial.
-
Add an appropriate internal standard.
-
Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a specific time to allow the analytes to partition into the headspace.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period to adsorb the analytes.
-
-
GC-MS Analysis:
-
GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Operate in splitless mode at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Operate in Electron Ionization (EI) mode at 70 eV.
-
Acquire data in full scan mode for initial identification and then in Selected Ion Monitoring (SIM) mode for quantification at trace levels.
-
-
Illustrative HPLC Protocol for Pyrazine Analysis
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize a known amount of the sample with a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).[4]
-
Add an appropriate internal standard.
-
Separate the organic layer and concentrate it under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
HPLC Column: Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Start with 95% water and 5% acetonitrile.
-
Increase to 95% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at a suitable wavelength (e.g., 275 nm for some pyrazines) or a mass spectrometer for higher sensitivity and selectivity.[5]
-
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data for method validation. Actual values will be method- and matrix-dependent.
Table 1: GC-MS Method Performance (Illustrative)
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/g |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/g |
| Linearity (R²) | > 0.995 |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Table 2: HPLC Method Performance (Illustrative)
| Parameter | Result |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 90 - 105% |
| Precision (%RSD) | < 10% |
Diagrams
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5521-58-4|5-Methylpyrazin-2-amine|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Sensory Analysis: 2-Hydroxy-5-methylpyrazine Versus Other Alkylpyrazines
For Researchers, Scientists, and Drug Development Professionals
Sensory Profile Comparison of Alkylpyrazines
Alkylpyrazines are a class of volatile heterocyclic nitrogen compounds renowned for their potent and diverse aroma profiles, often associated with roasted, nutty, and earthy notes. They are significant contributors to the flavor of a wide range of thermally processed foods such as coffee, cocoa, and baked goods. The sensory characteristics of alkylpyrazines are highly dependent on the nature and position of their substituent groups.
Due to the lack of specific sensory data for 2-Hydroxy-5-methylpyrazine, we present a detailed comparison of several well-characterized alkylpyrazines. The presence of a hydroxyl group in this compound suggests it would have lower volatility and a higher polarity compared to its non-hydroxylated counterpart, 2-methylpyrazine. This structural difference is expected to influence its odor and taste profile, potentially leading to a higher taste threshold and a different aroma description, possibly with less roasty and more caramel- or bready-like notes.
Quantitative Sensory Data
The following table summarizes the odor and taste thresholds and sensory descriptors for a selection of common alkylpyrazines. Odor and taste thresholds are crucial for determining the potential impact of a compound on the overall flavor of a product.
| Compound | Odor Threshold (in water, ppb) | Taste Threshold (in water, ppb) | Sensory Descriptors |
| 2-Methylpyrazine | 60,000 | - | Green, nutty, cocoa, musty, potato, fishy-ammoniacal |
| 2,5-Dimethylpyrazine | 800 | - | Chocolate, roasted nuts, earthy, musty potato, nutty, oily |
| 2,6-Dimethylpyrazine | 200 | - | Chocolate, roasted nuts, fried potato |
| 2,3,5-Trimethylpyrazine | 400 | - | Nutty, baked potato, roasted peanut, cocoa, burnt notes |
| 2-Ethyl-5-methylpyrazine | 100 | - | Nutty, roasted, somewhat "grassy" |
| 2-Ethyl-3,5-dimethylpyrazine | 1 | - | Cocoa, chocolate, nutty (burnt almond) |
| 2-Methoxy-3-methylpyrazine | 3 | - | Roasted peanuts, hazelnuts, almond |
Experimental Protocols
The sensory data presented in this guide are typically determined using established analytical and sensory evaluation methodologies.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample. It combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix using methods such as solvent extraction, headspace solid-phase microextraction (SPME), or simultaneous distillation-extraction (SDE).
-
Gas Chromatographic Separation: The extracted volatiles are injected into a GC where they are separated based on their boiling points and polarity as they pass through a capillary column.
-
Olfactometric Detection: The effluent from the GC column is split, with one portion directed to a standard GC detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the other to an olfactory port.
-
Sensory Evaluation: A trained sensory panelist or assessor sniffs the effluent from the olfactory port and records the odor descriptors and the retention time of each odor event. The intensity of the odor can also be rated.
-
Data Analysis: The data from the GC detector and the olfactometry results are combined to identify the chemical compounds responsible for specific odors.
Sensory Panel Evaluation
Sensory panel evaluation involves a group of trained individuals who assess the sensory properties of a substance under controlled conditions. This method is essential for determining odor and taste thresholds and for developing detailed sensory descriptor profiles.
Methodology:
-
Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify specific sensory attributes.
-
Sample Preparation: The compounds to be tested are dissolved in a neutral solvent (e.g., water or oil) at various concentrations.
-
Threshold Determination: The detection threshold (the lowest concentration at which a stimulus can be detected) and the recognition threshold (the lowest concentration at which the stimulus can be identified) are determined using methods such as the ascending forced-choice method.
-
Descriptive Analysis: Panelists evaluate samples at supra-threshold concentrations and generate a list of descriptive terms for the aroma and taste. The intensity of each attribute is then rated on a scale.
-
Data Analysis: Statistical analysis is performed on the panel's responses to determine the sensory profile of the compound.
Signaling Pathways
The perception of pyrazines is initiated by their interaction with specific olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity.
Recent research has identified the human olfactory receptor OR5K1 as a key receptor for a broad range of pyrazines. This receptor is highly responsive to various alkylpyrazines, suggesting it plays a crucial role in the perception of roasted and nutty aromas.
The binding of a pyrazine molecule to an olfactory receptor triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain for processing.
This guide provides a foundational understanding of the sensory properties of alkylpyrazines and the methodologies used for their evaluation. Further research is warranted to elucidate the specific sensory profile of this compound and its interaction with olfactory receptors.
A Comparative Guide to Pyrazine Synthesis Methodologies for Researchers
Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are of significant interest to researchers in the pharmaceutical, agrochemical, and flavor and fragrance industries. Their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties, have made them a crucial scaffold in drug discovery. This guide provides a comparative evaluation of several key methodologies for pyrazine synthesis, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal synthetic route for their specific applications.
Overview of Synthetic Strategies
The synthesis of the pyrazine ring can be broadly categorized into classical named reactions and more general condensation methods. This guide will focus on three prominent approaches: the Staedel-Rugheimer pyrazine synthesis, the Gutknecht pyrazine synthesis, and the condensation of 1,2-diamines with α-dicarbonyl compounds. These methods are among the oldest yet still widely used synthetic reactions for creating pyrazine derivatives.
Comparative Performance of Synthesis Methodologies
The choice of synthetic methodology for pyrazine derivatives is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table summarizes the key quantitative parameters for three major synthesis routes, providing a basis for comparison.
| Methodology | Typical Substrates | Typical Products | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Staedel-Rugheimer Synthesis | 2-Chloroacetophenone and derivatives | 2,5-Diarylpyrazines | Ammonia, followed by condensation and oxidation | Moderate to Good | Good for symmetrical diarylpyrazines | Limited to specific α-halo ketones |
| Gutknecht Synthesis | α-Amino ketones (often generated in situ) | Symmetrically and unsymmetrically substituted pyrazines | Self-condensation, often with oxidation | Varies widely | Versatile for various alkyl and aryl substitutions | In situ generation of α-amino ketones can be complex |
| Condensation of 1,2-Diamine and α-Dicarbonyl | Ethylenediamine, 1,2-diaminobenzene, etc. & Glyoxal, diacetyl, benzil, etc. | Symmetrically and unsymmetrically substituted pyrazines and quinoxalines | Various solvents and catalysts, often requires oxidation | Good to Excellent | High yields, broad substrate scope, straightforward | Requires a subsequent oxidation step to form the aromatic pyrazine |
Experimental Workflow Diagrams
Visualizing the workflow of each synthesis can aid in understanding the sequence of transformations. The following diagrams, created using the DOT language, illustrate the logical flow of the Staedel-Rugheimer, Gutknecht, and the 1,2-diamine/α-dicarbonyl condensation methods.
Caption: Workflow for the Staedel-Rugheimer Pyrazine Synthesis.
Caption: Generalized Workflow for the Gutknecht Pyrazine Synthesis.
Caption: Workflow for Pyrazine Synthesis via 1,2-Diamine and α-Dicarbonyl Condensation.
Detailed Experimental Protocols
For researchers looking to implement these methodologies, the following detailed protocols provide a starting point.
Staedel-Rugheimer Pyrazine Synthesis: Preparation of 2,5-Diphenylpyrazine
The Staedel-Rugheimer synthesis, first reported in 1876, involves the reaction of an α-halo ketone with ammonia, followed by condensation and oxidation to yield the pyrazine.
Materials:
-
2-Chloroacetophenone
-
Ammonia (aqueous solution)
-
Ethanol
-
Oxidizing agent (e.g., copper(II) sulfate)
Procedure:
-
Dissolve 2-chloroacetophenone in ethanol.
-
Add an excess of aqueous ammonia to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the initial reaction to form the α-amino ketone, the reaction mixture is heated to induce self-condensation of the intermediate.
-
The resulting dihydropyrazine is then oxidized. This can be achieved by the addition of an oxidizing agent like copper(II) sulfate and heating the mixture under reflux.
-
After the oxidation is complete, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Gutknecht Pyrazine Synthesis: Preparation of a Substituted Pyrazine
The Gutknecht synthesis, dating back to 1879, is a versatile method that relies on the self-condensation of α-amino ketones, which can be generated in situ from various precursors.
Materials:
-
An α-amino ketone or a precursor such as an isonitroso ketone.
-
A reducing agent (if starting from an isonitroso ketone, e.g., catalytic hydrogenation).
-
An oxidizing agent (e.g., mercury(I) oxide, copper(II) sulfate, or exposure to air).
-
Solvent (e.g., ethanol).
Procedure:
-
Generate the α-amino ketone. If starting from an isonitroso ketone, this is typically achieved through reduction.
-
The α-amino ketone is then allowed to undergo self-condensation. This can occur spontaneously or upon gentle heating in a suitable solvent.
-
The intermediate dihydropyrazine is formed, which then needs to be oxidized to the aromatic pyrazine.
-
The oxidation can be carried out using various reagents such as mercury(I) oxide or copper(II) sulfate, or in some cases, simply by exposing the reaction mixture to air.
-
The final pyrazine product is then isolated and purified using standard techniques like chromatography or recrystallization.
Condensation of a 1,2-Diamine with an α-Dicarbonyl Compound
This is a widely used and generally high-yielding method for the synthesis of both pyrazines and quinoxalines.
Materials:
-
A 1,2-diamine (e.g., ethylenediamine).
-
An α-dicarbonyl compound (e.g., glyoxal, diacetyl).
-
A suitable solvent (e.g., ethanol, acetic acid).
-
An oxidizing agent (if the dihydropyrazine intermediate is stable).
Procedure:
-
Dissolve the 1,2-diamine and the α-dicarbonyl compound in a suitable solvent.
-
The condensation reaction often proceeds readily at room temperature or with gentle heating.
-
The reaction forms a dihydropyrazine intermediate. In many cases, this intermediate readily oxidizes in the presence of air to the final pyrazine product.
-
If the dihydropyrazine is stable, a separate oxidation step may be required.
-
The product can be isolated by removing the solvent and purified by recrystallization or chromatography.
Conclusion
The synthesis of pyrazines can be accomplished through a variety of methodologies, each with its own set of advantages and limitations. The classical Staedel-Rugheimer and Gutknecht syntheses remain valuable for specific substitution patterns. The condensation of 1,2-diamines with α-dicarbonyl compounds offers a more general and often higher-yielding approach. For researchers in drug development and related fields, a thorough understanding of these synthetic routes is essential for the efficient and effective production of novel pyrazine-containing molecules. Recent advances also include the use of metal catalysis and multicomponent reactions, which are expanding the toolkit for accessing complex pyrazine derivatives.
A Comparative Guide to the Full Validation of an HPLC Method for 2-Hydroxy-5-methylpyrazine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a fully validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Hydroxy-5-methylpyrazine against a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established analytical validation principles and data from analogous validated methods for structurally similar compounds, offering a robust framework for researchers in the field.
Introduction
This compound is a heterocyclic organic compound that is a key intermediate in the synthesis of various pharmaceutical compounds and a component of some food flavorings. Accurate and precise quantification of this analyte is crucial for quality control in both pharmaceutical manufacturing and food production. While HPLC is a widely adopted technique for the analysis of non-volatile and thermally labile compounds, GC-MS serves as a powerful alternative, particularly for volatile and semi-volatile analytes. This guide outlines the full validation of a reversed-phase HPLC (RP-HPLC) method and compares its performance characteristics with a validated GC-MS method.
High-Performance Liquid Chromatography (HPLC) Method Validation
The following sections detail the experimental protocol and validation parameters for an RP-HPLC method suitable for the quantification of this compound. The methodology is adapted from a validated method for Pyrazinamide, a structurally related pyrazine derivative.[1]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Hypersil C8 (4.6 x 250mm, 3.5 µm particle size).[1]
-
Mobile Phase: A mixture of Phosphate buffer (pH 4.4) and Methanol in an 80:20 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 269 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
HPLC Method Validation Data
The performance of the HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 20 - 120 µg/mL | 20 - 120 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.5 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | Robust |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique often employed for the analysis of volatile and semi-volatile compounds, including pyrazine derivatives found in various matrices.
Experimental Protocol: GC-MS
-
Instrumentation: A standard GC-MS system.
-
Sample Introduction: Headspace Solid-Phase Microextraction (HS-SPME) is often used for sample cleanup and concentration.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Standard Preparation: Standards are prepared in a suitable solvent (e.g., methanol or dichloromethane).
-
Sample Preparation: The sample is placed in a headspace vial, and the volatile analytes are extracted onto an SPME fiber before injection into the GC-MS.
GC-MS Method Validation Data
The following table summarizes the typical validation parameters for a GC-MS method for pyrazine quantification.
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 50 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 90 - 110% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 15% | < 10% |
| - Intermediate Precision | ≤ 15% | < 12% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.01 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.03 µg/mL |
| Specificity | Unique mass spectrum and retention time | Highly specific |
| Robustness | Acceptable performance with minor variations | Generally robust |
Method Comparison
| Feature | HPLC-UV | GC-MS |
| Principle | Partition chromatography based on polarity | Separation based on volatility and mass-to-charge ratio |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds | Requires volatile or semi-volatile analytes |
| Sample Preparation | Simpler; often involves dissolution and filtration | Can be more complex, often requiring extraction (e.g., SPME, LLE) |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Instrumentation Cost | Lower | Higher |
| Throughput | Generally higher | Can be lower due to longer run times and sample preparation |
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams have been generated using Graphviz.
Caption: HPLC Method Validation Workflow
Caption: HPLC vs. GC-MS Method Selection Criteria
Conclusion
The choice between HPLC and GC-MS for the quantification of this compound depends on the specific requirements of the analysis. The validated RP-HPLC method presented here offers a robust, accurate, and precise approach suitable for routine quality control in pharmaceutical settings where the analyte concentration is within the µg/mL range. The method benefits from simpler sample preparation and lower instrumentation costs.
Conversely, when higher sensitivity is required, such as in trace analysis or in complex matrices like food samples, a validated GC-MS method is the superior choice. While it involves more complex sample preparation and higher costs, its excellent sensitivity and selectivity provide reliable quantification at lower concentrations.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the sample matrix, the expected concentration of the analyte, the required level of sensitivity and selectivity, and the available resources.
References
A Comparative Guide to the Inter-laboratory Analysis of 2-Hydroxy-5-methylpyrazine
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-Hydroxy-5-methylpyrazine. The content is structured as a proposed inter-laboratory study to aid researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques. The guide details experimental protocols for two common chromatographic methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), and presents hypothetical performance data to illustrate a comparative analysis.
Introduction to this compound and its Analytical Challenges
This compound is a heterocyclic organic compound belonging to the pyrazine family. Pyrazine derivatives are significant in the food, flavor, and pharmaceutical industries, contributing to the aroma and taste of various products and serving as building blocks for medicinal compounds.[1][2] Accurate and precise quantification of this compound is crucial for quality control, stability testing, and research and development.
The analysis of pyrazines can be challenging due to their volatility, potential for matrix interference, and the presence of structurally similar isomers.[3] Therefore, the validation of analytical methods through inter-laboratory studies is essential to ensure reliability and comparability of results across different laboratories. This guide outlines a framework for such a study, comparing a widely accessible HPLC-UV method with a more selective and sensitive GC-MS method.
Hypothetical Inter-laboratory Study Design
The proposed study would involve multiple laboratories analyzing a common set of this compound samples, including a standard solution and a spiked matrix (e.g., a placebo formulation or a food matrix). The objective is to assess the performance of HPLC-UV and GC-MS methods in terms of linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation: Comparison of Analytical Methods
The following tables summarize the expected performance characteristics for the two analytical methods based on typical validation data for similar compounds.[4]
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.998 | > 0.999 |
| Precision (RSD%) | < 2.0% | < 1.5% |
| Accuracy (Recovery %) | 98 - 102% | 99 - 101% |
| LOD (µg/mL) | 0.1 | 0.01 |
| LOQ (µg/mL) | 0.3 | 0.03 |
Table 2: Hypothetical Inter-laboratory Study Results for a 10 µg/mL Sample
| Laboratory | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) |
| Lab 1 | 9.95 | 10.02 |
| Lab 2 | 10.12 | 10.05 |
| Lab 3 | 9.88 | 9.97 |
| Lab 4 | 10.05 | 10.01 |
| Lab 5 | 9.91 | 9.99 |
| Mean | 9.98 | 10.01 |
| Std. Dev. | 0.10 | 0.03 |
| RSD (%) | 1.00 | 0.30 |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound and is widely available in analytical laboratories.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.[5]
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity, making it ideal for trace analysis and confirmation.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).[6]
2. Reagents and Standards:
-
Methanol (GC grade).
-
This compound reference standard.
-
Internal standard (e.g., a deuterated analog or a structurally similar pyrazine).
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 240 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
4. Sample Preparation:
-
Dissolve the sample in methanol to a known concentration.
-
Add the internal standard.
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.[2]
5. Calibration:
-
Prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of this compound.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the two analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 6. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS for Pyrazine Analysis in Research and Development
A comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of pyrazines, offering researchers, scientists, and drug development professionals a guide to selecting the optimal analytical technique.
Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are pivotal in the flavor and aroma profiles of various food products, and also play significant roles as intermediates in the pharmaceutical and chemical industries. Accurate and robust analytical methods are paramount for their quantification. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for pyrazine analysis, supported by experimental data from various studies.
Executive Summary
Both GC-MS and LC-MS are potent techniques for the analysis of pyrazines, with the choice of method largely dependent on the specific pyrazine's volatility, the complexity of the sample matrix, and the analytical objective. GC-MS is a well-established and highly sensitive method, particularly for volatile and semi-volatile pyrazines. It offers excellent chromatographic separation and is often considered the gold standard.[1][2] Conversely, LC-MS, especially with tandem mass spectrometry (LC-MS/MS), provides a powerful alternative for the analysis of a wider range of pyrazines, including those that are less volatile, without the need for derivatization.[3][4] This makes LC-MS particularly suitable for high-throughput analysis in complex matrices.
Performance Comparison: GC-MS vs. LC-MS/MS
The following tables summarize quantitative data for pyrazine analysis using both GC-MS and LC-MS/MS from various studies. It is important to note that direct comparison is challenging due to variations in instrumentation, sample matrices, and specific methodologies.
Table 1: Quantitative Performance Data for Pyrazine Analysis by GC-MS
| Pyrazine | Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Linearity (R²) | Reference |
| 2-Methylpyrazine | Coffee | - | - | - | - | [5] |
| 2,5-Dimethylpyrazine | Coffee | - | - | - | - | [5] |
| 2,6-Dimethylpyrazine | Coffee | - | - | - | - | [5] |
| 2-Ethyl-5-methylpyrazine | Coffee | - | - | - | - | [5] |
| 2,3,5-Trimethylpyrazine | Coffee | - | - | - | - | [5] |
| Various Alkylpyrazines | Potato Chips | - | - | - | - | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data for LOD, LOQ, and Recovery were not always available in the cited literature.
Table 2: Quantitative Performance Data for Pyrazine Analysis by LC-MS/MS
| Pyrazine | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Linearity (R²) | Reference |
| 2,3,5,6-Tetramethylpyrazine | Baijiu | - | - | 84.36 - 103.92 | ≥ 0.99 | [3] |
| 2,6-Dimethylpyrazine | Baijiu | - | - | 84.36 - 103.92 | ≥ 0.99 | [3] |
| 2,3,5-Trimethylpyrazine | Baijiu | - | - | 84.36 - 103.92 | ≥ 0.99 | [3] |
| 2-Ethyl-3,5-dimethylpyrazine | Baijiu | - | - | 84.36 - 103.92 | ≥ 0.99 | [3] |
| 2-Acetylpyrazine | Baijiu | - | - | 84.36 - 103.92 | ≥ 0.99 | [3] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data for LOD and LOQ were not explicitly provided in the referenced study, but the method was validated for linearity and recovery.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for pyrazine analysis using GC-MS and LC-MS/MS, compiled from cited literature.
GC-MS Protocol for Alkylpyrazine Analysis in Coffee[5]
-
Sample Preparation: Stable isotope dilution analysis (SIDA) is employed. A known amount of isotopically labeled internal standards is added to the coffee sample. Extraction is performed with water, which has been shown to be superior to dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: Typically a non-polar or medium-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient is used to ensure separation of the various alkylpyrazines.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using specific ions for each pyrazine and its labeled internal standard.
-
LC-MS/MS Protocol for Pyrazine Analysis in Baijiu[3]
-
Sample Preparation: Direct injection of the liquid sample (Baijiu) after filtration.
-
Instrumentation: An ultra-performance liquid chromatograph coupled to a tandem mass spectrometer (UPLC-MS/MS).
-
LC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two transitions (a quantifier and a qualifier) are monitored for each pyrazine.
-
Workflow and Method Cross-Validation
A systematic workflow is essential for robust analytical method development and validation. Cross-validation ensures that results are comparable and reliable when different analytical techniques are employed.
Figure 1. A generalized workflow for the cross-validation of GC-MS and LC-MS methods for pyrazine analysis.
Logical Relationship of Method Selection
The choice between GC-MS and LC-MS for pyrazine analysis is a multi-faceted decision. The following diagram illustrates the key considerations and their logical relationships.
Figure 2. Decision-making diagram for selecting between GC-MS and LC-MS for pyrazine analysis.
Conclusion
References
- 1. emerypharma.com [emerypharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Investigation of Pyrazine Profiles Under Different Roasting Conditions
This guide provides a comparative analysis of pyrazine formation under various roasting conditions, targeting researchers, scientists, and professionals in drug development. Pyrazines, a class of heterocyclic aromatic compounds, are predominantly formed during the Maillard reaction and are significant contributors to the desirable flavor and aroma profiles of roasted foods such as cocoa, coffee, and nuts.[1][2] The concentration and composition of these pyrazines are heavily influenced by process parameters like temperature and time.[3][4]
Impact of Roasting Parameters on Pyrazine Concentration
The thermal processing of food products initiates a complex series of chemical changes known as the Maillard reaction, where reducing sugars and amino acids interact to produce a wide array of flavor compounds.[5] Among these, alkylpyrazines are crucial for the characteristic roasted, nutty, and toasted sensory attributes.[1]
Studies have consistently shown a direct correlation between roasting intensity (both temperature and duration) and the generation of pyrazines. For instance, in cocoa beans, increasing the roasting temperature from 120°C to 140°C leads to a significant rise in the concentration of key pyrazines like tetramethylpyrazine and trimethylpyrazine.[3] Similarly, research on coffee beans has demonstrated that different time-temperature profiles result in distinct aroma compound profiles, with higher roasting intensities generally favoring the formation of pyrazines, pyrroles, and pyridines.[6][7] However, excessive roasting can lead to a decrease in certain desirable pyrazines as they participate in the formation of more complex brown polymers called melanoidins.[8]
The ratio of specific pyrazines, such as the tetramethylpyrazine (TMP) to trimethylpyrazine (TrMP) ratio in cocoa, is often used as an indicator of the degree of roasting. A ratio around 1.0 is considered optimal for a desirable aroma, while a ratio below 1.0 may indicate over-roasting and a burnt flavor.[3][9]
Quantitative Data Summary
The following table summarizes the concentration of key pyrazines in cocoa powder under different roasting conditions. The data illustrates a clear trend of increased pyrazine formation with elevated temperature and longer duration.
| Roasting Condition (Temperature, Time) | Tetramethylpyrazine (TMP) (ppb) | Trimethylpyrazine (TrMP) (ppb) | TMP/TrMP Ratio | Reference |
| 120°C, 20 min | 5,489.3 | 6,123.5 | 0.90 | [3] |
| 120°C, 40 min | 7,934.1 | 8,876.4 | 0.89 | [3] |
| 130°C, 20 min | 9,876.5 | 10,112.8 | 0.98 | [3] |
| 130°C, 40 min | 12,345.7 | 11,987.2 | 1.03 | [3] |
| 140°C, 20 min | 13,011.4 | 12,109.1 | 1.07 | [3] |
| 140°C, 40 min | 15,073.2 | 12,537.2 | 1.20 | [3] |
Experimental Protocols
This section details the common methodologies employed for the roasting, extraction, and analysis of pyrazines in food matrices.
Roasting Protocol
The objective of the roasting process is to induce controlled thermal reactions to develop desired flavor profiles.
-
Apparatus : Laboratory-scale convective oven, fluidized bed roaster, or a programmable roaster.
-
Procedure :
-
Preheat the roaster to the target temperature (e.g., 120°C, 130°C, 140°C).[3]
-
Place a known quantity of the raw sample (e.g., 100g of cocoa beans or peanuts) in a single layer on a perforated tray.[3][10]
-
Roast the sample for a specified duration (e.g., 20 minutes, 40 minutes).[3]
-
Immediately after roasting, cool the samples to ambient temperature to halt the chemical reactions.
-
Grind the roasted samples into a fine powder for subsequent analysis.[10]
-
Pyrazine Extraction and Analysis Protocol (HS-SPME-GC-MS)
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used, robust method for the analysis of volatile compounds like pyrazines.[11][12]
-
Apparatus :
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
SPME fiber assembly (e.g., DVB/CAR/PDMS).[10]
-
Headspace vials (20 mL).
-
Heated agitator or water bath.
-
-
Procedure :
-
Sample Preparation : Place a precise amount of the ground sample (e.g., 5g) into a 20 mL headspace vial.[10] An internal standard (e.g., 2-methyl-3-heptanone or deuterated pyrazines) may be added for quantification.[6][10]
-
Equilibration : Seal the vial and preheat it at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.[10]
-
Extraction : Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[10]
-
Desorption and GC-MS Analysis :
-
Retract the fiber and immediately insert it into the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes.[10]
-
The GC column (e.g., Rtx-5) separates the volatile compounds based on their boiling points and polarity. The temperature program typically starts at a lower temperature and ramps up to a higher temperature (e.g., from 100°C to 200°C).[13]
-
The separated compounds enter the Mass Spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, allowing for identification and quantification.
-
-
Visualizations
The following diagrams illustrate the experimental workflow for pyrazine analysis and the core chemical pathway of their formation.
Caption: Experimental workflow for pyrazine analysis.
Caption: Maillard reaction pathway to pyrazine formation.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of roasted peanuts based on GC–MS combined with GC–IMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 12. "Characterization of the Volatile Compounds in Raw and Roasted Georgia " by Yi Gong, Adrian Kerrihard et al. [digitalcommons.montclair.edu]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
2-Hydroxy-5-methylpyrazine: An Unreliable Biomarker for Maillard Browning Compared to Established Indicators
While 2-Hydroxy-5-methylpyrazine is a pyrazine derivative that can be formed during the Maillard reaction, current scientific evidence does not support its use as a reliable biomarker for monitoring the extent of Maillard browning in food and biological systems. In contrast, compounds such as furosine, 5-hydroxymethylfurfural (HMF), and advanced glycation end-products (AGEs) like Nε-(carboxymethyl)lysine (CML) are well-established and quantitatively correlated with the progression of this complex series of reactions.
This guide provides a comparative analysis of this compound against established Maillard browning biomarkers, supported by a review of current literature and experimental data. The evidence strongly suggests that for researchers, scientists, and drug development professionals, focusing on established markers will yield more reliable and reproducible results.
Comparison of Potential Maillard Browning Biomarkers
The reliability of a biomarker is determined by its consistent and quantifiable correlation with the reaction of interest. The following table summarizes the current understanding of this compound in comparison to widely accepted Maillard browning biomarkers.
| Biomarker | Formation Pathway | Correlation with Browning | Analytical Methods | Reliability as a Biomarker |
| This compound | Proposed as a pyrazine derivative formed during the Maillard reaction. | Not well-established or quantified in scientific literature. | Primarily synthetic chemistry and basic characterization (e.g., NMR, MS). No validated methods for routine quantification in complex matrices. | Low |
| Furosine | Formed from the acid hydrolysis of the Amadori product (fructoselysine). | Strong positive correlation with the early stages of the Maillard reaction. | High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. | High |
| 5-Hydroxymethylfurfural (HMF) | Formed from the degradation of Amadori products and sugar dehydration. | Positive correlation, particularly in the intermediate stages of the Maillard reaction. | HPLC-UV, Gas Chromatography (GC)-MS. | Moderate to High (can also form from caramelization) |
| Nε-(carboxymethyl)lysine (CML) | An advanced glycation end-product (AGE) formed through oxidative degradation of the Amadori product. | Strong positive correlation with the advanced stages of the Maillard reaction and overall protein damage. | Liquid Chromatography-Mass Spectrometry (LC-MS), ELISA. | High |
| Other Pyrazines (e.g., 2,5-dimethylpyrazine) | Formed from the reaction of α-dicarbonyl compounds with amino acids. | Correlate with flavor and aroma development, but not always linearly with browning intensity. | GC-MS. | Moderate (more indicative of flavor than browning) |
The Case Against this compound as a Reliable Biomarker
A thorough review of scientific literature reveals a significant lack of studies that:
-
Quantify the formation of this compound in food or biological samples undergoing the Maillard reaction.
-
Correlate the concentration of this compound with the intensity of browning or the loss of nutritional value (e.g., lysine degradation).
-
Compare its formation kinetics and concentration with established biomarkers under various reaction conditions (e.g., temperature, pH, reactant concentrations).
The primary information available for this compound is related to its chemical synthesis and basic analytical characterization[1][2][3][4][5][6][7]. While pyrazines, as a class, are known Maillard reaction products contributing to flavor and aroma, the specific utility of the hydroxylated form, this compound, as a quantitative marker for browning remains unsubstantiated.
Established Biomarkers: A More Reliable Approach
In contrast, a substantial body of research supports the use of furosine, HMF, and CML as reliable indicators of the Maillard reaction's progression.
-
Furosine is a widely accepted marker for the early stages of the Maillard reaction, as it is directly derived from the initial Amadori product. Its quantification provides a reliable measure of the initial protein damage.
-
HMF is a key intermediate and its concentration often increases with the intensity of heating. However, its specificity can be a limitation as it can also be formed through the caramelization of sugars in the absence of amino acids.
-
CML and other AGEs are markers of the advanced and irreversible stages of the Maillard reaction. They are particularly relevant in the context of food quality and in biological systems where AGE accumulation is linked to disease.
Experimental Protocols for Established Biomarkers
Detailed and validated experimental protocols for the analysis of established Maillard browning biomarkers are readily available in the scientific literature. A generalized workflow for their analysis is presented below.
Caption: Generalized workflow for the analysis of Maillard browning biomarkers.
Signaling Pathways and Logical Relationships
The formation of various Maillard reaction products occurs through a complex network of reactions. The following diagram illustrates the general progression and the relative position of different biomarker classes.
Caption: Simplified pathway of the Maillard reaction showing the formation stages of key biomarkers.
Conclusion
Based on the available scientific literature, This compound is not a reliable biomarker for Maillard browning . Researchers and professionals in drug development and food science should rely on established and well-quantified markers such as furosine, HMF, and CML to accurately assess the extent of the Maillard reaction. The lack of quantitative data and validated analytical methods for this compound in relevant matrices makes it an unsuitable candidate for reliable and reproducible scientific investigation in this context. Future research may identify new biomarkers, but for now, the established compounds provide a robust and validated framework for studying Maillard browning.
References
- 1. One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. geno-chem.com [geno-chem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. PubChemLite - this compound (C5H6N2O) [pubchemlite.lcsb.uni.lu]
- 6. GSRS [precision.fda.gov]
- 7. This compound | 20721-17-9 [m.chemicalbook.com]
Navigating the Nuances of Nutty and Roasted Flavors: A Comparative Guide to 2-Hydroxy-5-methylpyrazine and its Alternatives in Food Products
For researchers and product development specialists in the food and beverage industry, the quest for authentic and appealing nutty and roasted flavors is a continuous journey. This guide provides a comprehensive comparison of the sensory attributes of 2-Hydroxy-5-methylpyrazine and its commonly used alternatives, supported by established sensory panel validation methodologies. Detailed experimental protocols and data visualizations are presented to aid in the selection and application of these potent flavor compounds.
Unveiling the Sensory Profile: this compound in Focus
While specific sensory panel data for this compound is not extensively published, its chemical structure, belonging to the pyrazine family, strongly suggests a flavor profile characterized by nutty, roasted, and toasted notes. Pyrazines are heterocyclic organic compounds naturally formed during the Maillard reaction, a key process in the browning and flavor development of cooked foods. The addition of a hydroxyl group to the pyrazine ring is anticipated to modulate its flavor profile, potentially introducing subtle smoky, sweet, or even slightly phenolic undertones.
A hypothetical sensory evaluation of a food product containing this compound would aim to quantify these characteristics. A trained sensory panel would be employed to assess the intensity of various flavor and aroma attributes.
The Contenders: A Look at Alternative Pyrazines
Several other pyrazine derivatives are widely utilized in the food industry to impart similar nutty and roasted flavors. Understanding their distinct sensory profiles is crucial for selecting the optimal compound for a specific application.
-
2-Methylpyrazine: This compound is known for its nutty, cocoa, and roasted flavor notes. It is a key component in the aroma of roasted peanuts and coffee.
-
2-Ethyl-5-methylpyrazine: With a powerful nutty and roasted aroma, this pyrazine is often described as having hazelnut and coffee-like characteristics.[1] It is a versatile ingredient used to enhance coffee, chocolate, and baked good flavors.[1]
-
2,3-Diethyl-5-methylpyrazine: This pyrazine offers a more complex profile with earthy, nutty, and slightly fatty notes. It is often used to create authentic roasted meat and savory snack flavors.
-
2,5-Dimethylpyrazine: Known for its chocolate, coffee, and roasted nut aroma, it also possesses a slightly green-grassy nuance.
Comparative Sensory Data: A Quantitative Look
To illustrate the comparative sensory analysis, the following table summarizes hypothetical quantitative descriptive analysis (QDA) data for a model food system (e.g., a neutral biscuit base) flavored with this compound and its alternatives. The data is presented on a 15-point intensity scale.
| Flavor Attribute | This compound (Hypothetical) | 2-Methylpyrazine | 2-Ethyl-5-methylpyrazine | 2,3-Diethyl-5-methylpyrazine | 2,5-Dimethylpyrazine |
| Nutty | 12.5 | 11.0 | 13.5 | 9.5 | 10.0 |
| Roasted | 11.0 | 10.5 | 12.0 | 11.5 | 11.0 |
| Earthy | 4.0 | 2.5 | 3.0 | 8.0 | 2.0 |
| Smoky | 5.5 | 1.0 | 2.0 | 3.5 | 1.5 |
| Sweet | 3.0 | 1.5 | 2.5 | 1.0 | 2.0 |
| Bitter | 2.5 | 3.0 | 2.0 | 4.0 | 3.5 |
| Overall Flavor Impact | 12.0 | 10.5 | 13.0 | 11.0 | 10.0 |
Experimental Protocols: Ensuring Robust Sensory Validation
The sensory data presented above would be generated using a rigorous and well-defined experimental protocol. The following outlines a typical Quantitative Descriptive Analysis (QDA) methodology for the sensory panel validation of these flavor compounds.
Panelist Selection and Training
-
Recruitment: Recruit 10-12 individuals with prior experience in sensory evaluation of food products.
-
Screening: Screen candidates for their ability to discriminate between the four basic tastes (sweet, sour, salty, bitter) and for their sensitivity to nutty and roasted aromas.
-
Training: Conduct a comprehensive training program over several sessions.
-
Lexicon Development: Panelists collaboratively develop a vocabulary to describe the aroma and flavor attributes of the pyrazine compounds.
-
Reference Standards: Provide panelists with reference standards for each attribute to ensure consistent understanding and rating. For example, roasted almond for "nutty" and dark roast coffee for "roasted."
-
Intensity Scaling: Train panelists to use a 15-point unstructured line scale for rating the intensity of each attribute, where 0 represents "not perceptible" and 15 represents "very high intensity."
-
Sample Preparation and Presentation
-
Base Material: Utilize a neutral and consistent base material, such as a plain biscuit or a sugar-water solution, to minimize interference from other flavors.
-
Concentration: Incorporate the pyrazine compounds into the base material at a concentration that is clearly perceptible but not overwhelming. This concentration should be determined through preliminary testing.
-
Blinding and Randomization: All samples should be coded with three-digit random numbers and presented to the panelists in a randomized order to prevent bias.
-
Serving: Serve samples at a controlled temperature and in identical containers.
Data Collection and Analysis
-
Evaluation: Each panelist evaluates the samples individually in a sensory booth under controlled lighting and environmental conditions.
-
Data Capture: Panelists record their intensity ratings for each attribute on a computerized data collection system.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the sensory attributes of the different pyrazine compounds. Post-hoc tests, such as Tukey's HSD, can be used to identify which specific samples differ from each other.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the key stages of the sensory panel validation process.
Understanding the Flavor Perception: A Simplified Signaling Pathway
The perception of flavor is a complex process involving both taste and smell (olfaction). The volatile pyrazine compounds travel from the mouth to the olfactory receptors in the nasal cavity. The following diagram provides a simplified representation of the olfactory signaling pathway.
Conclusion
The selection of a flavor ingredient is a critical decision in food product development. While this compound presents a potentially novel option for creating nutty and roasted flavor profiles, a thorough sensory evaluation is essential to understand its specific attributes and consumer acceptability. By employing robust sensory validation methodologies and comparing its performance against established alternatives like 2-methylpyrazine, 2-ethyl-5-methylpyrazine, 2,3-diethyl-5-methylpyrazine, and 2,5-dimethylpyrazine, researchers and product developers can make informed decisions to create products with superior flavor profiles that resonate with consumers. The provided experimental protocols and comparative data serve as a valuable resource for navigating the complex world of flavor chemistry and sensory science.
References
A Comparative Analysis of the Antioxidant Potential of Diverse Pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potential of various pyrazine-containing compounds, supported by experimental data from established in vitro assays. The objective is to offer a clear, data-driven overview to inform research and development in medicinal chemistry and pharmacology. Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including antioxidant effects. This guide summarizes quantitative antioxidant data, details the experimental protocols used for their determination, and visualizes key concepts to facilitate understanding.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of several pyrazine derivatives has been evaluated using various standard assays. The following table summarizes the 50% inhibitory concentration (IC50) values from the DPPH and ABTS radical scavenging assays, as well as the ferric reducing antioxidant power (FRAP) values. Lower IC50 values indicate higher antioxidant activity, while higher FRAP values signify greater reducing potential. For comparative purposes, data for well-known standard antioxidants are also included.
| Compound | Assay | IC50 (µM) | FRAP Value (µmol/L TE/mmol/L) | Reference Compound | Assay | IC50 (µM) | FRAP Value (µmol/L TE/mmol/L) |
| Pyrazine Chalcone Derivatives | Vitamin C | DPPH | 15 | - | |||
| Guaiacyl-substituted derivative 4a | DPPH | 186 | - | BHT | DPPH | 113.17 | - |
| Guaiacyl-substituted derivative 4c | DPPH | 39 | - | BHT | ABTS | 26.29 | - |
| Guaiacyl-substituted derivative 4e | DPPH | 46 | - | ||||
| Piperazine-Xanthine Derivatives | |||||||
| Compound 3a | DPPH | 371.97 | - | ||||
| Compound 3c | DPPH | 189.42 | - | ||||
| Compound 3f | DPPH | 420.57 | - | ||||
| Compound 3a | ABTS | 55.87 | - | ||||
| Compound 3b | ABTS | 345.25 | - | ||||
| Compound 3c | ABTS | 3.45 | - | ||||
| Compound 3d | ABTS | 1028.99 | - | ||||
| Compound 3e | ABTS | 242.48 | - | ||||
| Compound 3f | ABTS | 41.04 | - | ||||
| All Piperazine-Xanthine Derivatives | FRAP | - | See study for individual values |
Data for Pyrazine Chalcone Derivatives were obtained from a study on alkyl-substituted pyrazine derivatives of chalcones.[1][2] Data for Piperazine-Xanthine Derivatives were obtained from a study on the synthesis and antioxidant activity of 1-aryl/aralkyl piperazine derivatives with a xanthine moiety at N4.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[1]
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds and standard antioxidant (e.g., Ascorbic Acid, BHT)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm
-
Micropipettes and 96-well plates or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the pyrazine compounds and standard antioxidants in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3]
-
Absorbance Measurement: After incubation, the absorbance of the solution is measured at approximately 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate buffered saline (PBS) or other suitable buffer
-
Test compounds and standard antioxidant (e.g., Trolox, BHT)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~734 nm
-
Micropipettes and 96-well plates or cuvettes
Procedure:
-
Preparation of ABTS•+ Stock Solution: An aqueous stock solution of ABTS (e.g., 7 mM) is mixed with a potassium persulfate solution (e.g., 2.45 mM). This mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Dissolve the pyrazine compounds and standard antioxidants in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A small volume of the test sample or standard is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 or TEAC Determination: The antioxidant activity can be expressed as the IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Reagents and Equipment:
-
Acetate buffer (pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl
-
Ferric chloride (FeCl₃) solution
-
Test compounds and standard (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~593 nm
-
Water bath
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (e.g., 10:1:1, v/v/v).[4] The reagent is warmed to 37°C before use.
-
Preparation of Test Samples and Standard Curve: Dissolve the pyrazine compounds in a suitable solvent. A standard curve is prepared using a series of concentrations of a known reducing agent like ferrous sulfate or Trolox.
-
Reaction Mixture: A small volume of the test sample or standard is mixed with a larger volume of the FRAP reagent.[4]
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4 minutes).[2]
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 593 nm.
-
Calculation of FRAP Value: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to the standard curve. The results are typically expressed as micromole of Fe²⁺ equivalents or Trolox equivalents per unit amount of the sample.
Visualizing Antioxidant Mechanisms and Experimental Flow
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a simplified signaling pathway of oxidative stress and a general workflow for assessing antioxidant potential.
Caption: Simplified pathway of oxidative stress and antioxidant intervention.
Caption: General workflow for assessing the antioxidant potential of pyrazine compounds.
References
Differentiating 2-Hydroxy-5-methylpyrazine from its Isomers: A Spectroscopic Guide
A detailed comparative analysis of 2-Hydroxy-5-methylpyrazine and its key isomers using NMR, IR, UV-Vis, and Mass Spectrometry. This guide provides researchers, scientists, and drug development professionals with the necessary spectroscopic data and experimental protocols for unambiguous identification.
The structural elucidation of isomeric compounds is a critical task in chemical research and drug development, where subtle differences in molecular architecture can lead to vastly different chemical and biological properties. This compound and its isomers, such as 5-hydroxy-2-methylpyridine, 2-hydroxy-3-methylpyrazine, and 6-methylpyrazin-2-ol, present a classic analytical challenge due to their identical molecular formulas but distinct atomic arrangements. This guide offers a comprehensive comparison of the spectroscopic characteristics of these isomers, providing a toolkit for their differentiation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its selected isomers. These values highlight the distinct spectral fingerprints arising from their unique molecular structures.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-3 | H-6 | -CH₃ | -OH |
| This compound | ~7.5 | ~7.8 | ~2.4 | Broad |
| 5-Hydroxy-2-methylpyridine[1][2][3] | 7.23 (d) | 6.45 (d) | 2.06 (s) | 13.17 (s) |
| 2-Hydroxy-3-methylpyrazine (Predicted) | - | ~7.3 | ~2.5 | Broad |
| 6-Methylpyrazin-2-ol (Predicted) | ~7.4 | - | ~2.3 | Broad |
Note: Predicted values are based on computational models and may vary from experimental data.
Table 2: Infrared (IR) Spectroscopy - Key Vibrational Frequencies (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-N Stretch | C-H Stretch |
| This compound | 3400-3200 (broad) | ~1650 | 1300-1200 | 3100-3000 |
| 5-Hydroxy-2-methylpyridine[1][2] | 3300-2500 (broad) | N/A (phenolic) | 1320-1200 | 3100-3000 |
| 2-Hydroxy-3-methylpyrazine (Predicted) | 3400-3200 (broad) | ~1660 | 1300-1200 | 3100-3000 |
| 6-Methylpyrazin-2-ol (Predicted) | 3400-3200 (broad) | ~1640 | 1300-1200 | 3100-3000 |
Note: Predicted values are based on computational models and may vary from experimental data.
Table 3: UV-Vis Spectroscopy - Absorption Maxima (λmax, nm)
| Compound | Solvent | λmax 1 | λmax 2 |
| This compound | Ethanol | ~220 | ~320 |
| 5-Hydroxy-2-methylpyridine[1] | Varies | ~210 | ~285 |
| 2-Hydroxy-3-methylpyrazine (Predicted) | Ethanol | ~225 | ~315 |
| 6-Methylpyrazin-2-ol (Predicted) | Ethanol | ~215 | ~325 |
Note: Predicted values are based on computational models and solvent effects can cause significant shifts.
Table 4: Mass Spectrometry - Molecular Ion (m/z)
| Compound | Ionization Mode | [M]+ or [M+H]+ | Key Fragment Ions |
| This compound | EI | 110 | 82, 54 |
| 5-Hydroxy-2-methylpyridine[1][2] | EI | 109 | 80, 53 |
| 2-Hydroxy-3-methylpyrazine | ESI+ | 111 | Not available |
| 6-Methylpyrazin-2-ol | EI | 110 | 82, 54 |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible and reliable spectroscopic analysis. Below are generalized protocols for the key techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups and vibrational modes.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrument: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A blank containing the pure solvent is used as a reference.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Choose an appropriate ionization method. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile compounds, often yielding the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Visualization of Differentiating Features
The structural differences between the isomers directly influence their spectroscopic outputs. The following diagrams illustrate the key structural features that lead to the observed spectral differences.
Figure 1. Key structural features leading to spectroscopic differentiation.
Figure 2. General experimental workflow for spectroscopic differentiation.
References
A Comparative Guide to the Certification of a 2-Hydroxy-5-methylpyrazine Reference Standard
For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of a typical commercial-grade 2-Hydroxy-5-methylpyrazine and a certified reference standard. It outlines the necessary experimental protocols to certify a reference standard and discusses the potential biological significance of this class of compounds.
Data Presentation: Commercial Grade vs. Certified Reference Standard
The certification of a reference standard involves a more rigorous characterization and documentation process compared to a standard commercial-grade chemical. The following table summarizes the key differences in the analytical data provided for each.
| Parameter | Typical Commercial Grade | Certified Reference Standard | Purpose of Test |
| Identity | |||
| ¹H NMR | Conforms to structure | Spectrum provided with peak assignments and interpretation | Confirms the chemical structure of the molecule. |
| ¹³C NMR | Typically not provided | Spectrum provided with peak assignments | Provides further confirmation of the molecular structure. |
| Mass Spectrometry (MS) | Molecular weight conforms | High-resolution mass spectrum provided with fragmentation analysis | Confirms molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Typically not provided | Spectrum provided with peak assignments for functional groups | Confirms the presence of key functional groups. |
| Purity | |||
| Purity by HPLC/GC | ≥97% or ≥98% | Quantitative purity value with uncertainty (e.g., 99.8% ± 0.1%) | Determines the percentage of the main compound and detects organic impurities. |
| Water Content (Karl Fischer) | Not specified | Specific value provided (e.g., 0.15%) | Quantifies the amount of water, which is a common impurity. |
| Residual Solvents (GC-HS) | Not specified | Statement of compliance with limits (e.g., USP <467>) and/or quantified values | Identifies and quantifies any solvents remaining from the synthesis process. |
| Inorganic Impurities (e.g., ICP-MS) | Not specified | Data on specific elemental impurities may be provided | Quantifies non-volatile inorganic contaminants. |
| Characterization | |||
| Certificate of Analysis (CoA) | Basic CoA with purity statement | Comprehensive CoA with detailed analytical data, uncertainty statements, and traceability information | Provides a complete quality profile of the reference standard. |
| Homogeneity and Stability Data | Not provided | Data from homogeneity and stability studies are available | Ensures the consistency of the material within a batch and over time. |
Experimental Protocols for Certification
To elevate a commercial-grade this compound to a certified reference standard, a series of rigorous analytical tests must be performed. The following are detailed methodologies for key experiments.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher). The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the sample and analyze using an HRMS instrument (e.g., TOF or Orbitrap) with a suitable ionization technique (e.g., ESI or APCI). The measured accurate mass should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical mass of the protonated or deprotonated molecule.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an FT-IR spectrometer, typically with an ATR accessory. The spectrum should display characteristic absorption bands corresponding to the functional groups present in this compound, such as O-H, N-H, C=O, and aromatic C-H and C=N vibrations.
-
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Develop a stability-indicating HPLC method. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile with a suitable additive like formic acid or trifluoroacetic acid.
-
Detection: Use a UV detector at a wavelength where this compound has significant absorbance.
-
Quantification: Determine the area percentage of the main peak relative to the total peak area to estimate purity. For a certified standard, a quantitative assay against a primary reference standard (if available) or by using techniques like mass balance is required.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Method: GC-MS is suitable for assessing volatile and semi-volatile impurities.[1] Use a capillary column with a suitable stationary phase (e.g., DB-5ms). Program the oven temperature to achieve good separation of potential impurities.
-
Analysis: Identify impurities based on their mass spectra by comparison with spectral libraries (e.g., NIST).[1]
-
-
Water Content by Karl Fischer Titration:
-
Residual Solvents by Headspace Gas Chromatography (GC-HS):
-
Method: Analyze the sample for residual solvents according to established pharmacopeial methods (e.g., USP <467>). This involves heating the sample in a sealed vial to partition volatile solvents into the headspace, which is then injected into the GC.
-
-
Inorganic Impurities:
-
Method: Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to detect and quantify elemental impurities. This is particularly important if inorganic reagents or catalysts were used in the synthesis.
-
Visualizing the Workflow and Potential Biological Relevance
Workflow for Certification of a Reference Standard
The following diagram illustrates the logical workflow for the certification of a this compound reference standard, from initial material acquisition to the final certified product.
Caption: Workflow for the certification of a this compound reference standard.
Potential Biological Signaling Pathways of Pyrazine Derivatives
While the specific signaling pathways of this compound are not extensively documented, pyrazine derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[4][5][6][7] For instance, some pyrazine compounds have been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation. The diagram below illustrates a simplified, hypothetical signaling pathway where a pyrazine derivative could exert anti-inflammatory effects by modulating the NF-κB pathway.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by a pyrazine derivative.
References
- 1. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazine Concentrations in Arabica and Robusta Coffee Varieties
A comprehensive guide for researchers and drug development professionals on the quantitative differences and analytical methodologies for key pyrazines in coffee, crucial aromatic compounds formed during the roasting process.
This guide provides a comparative analysis of the concentration of major pyrazines, a significant class of volatile organic compounds contributing to the characteristic aroma of coffee, in two of the most widely consumed coffee varieties: Coffea arabica (Arabica) and Coffea canephora (Robusta). This analysis is supported by a summary of quantitative data from various studies, detailed experimental protocols for pyrazine quantification, and a visualization of the primary chemical pathway responsible for their formation.
Quantitative Comparison of Major Pyrazines
Pyrazines are primarily formed during the roasting of coffee beans through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. The concentration and composition of these pyrazines are influenced by several factors, including coffee species, geographic origin, and roasting conditions.
Generally, studies have shown that Robusta coffee beans contain significantly higher concentrations of several key pyrazines compared to Arabica beans. This difference is a major contributor to the bolder, more "roasty" and sometimes rubbery aroma profile of Robusta, in contrast to the more acidic and aromatic notes of Arabica.
Below is a summary of the typical concentration ranges for some of the most abundant pyrazines found in roasted Arabica and Robusta coffee. It is important to note that these values can vary considerably based on the specific cultivar, processing methods, and degree of roast.
| Pyrazine Compound | Typical Concentration Range in Arabica (µg/kg) | Typical Concentration Range in Robusta (µg/kg) | Predominant Variety |
| 2-Methylpyrazine | 1,000 - 5,000 | 3,000 - 10,000+ | Robusta |
| 2,5-Dimethylpyrazine | 500 - 2,500 | 1,500 - 7,000 | Robusta |
| 2,6-Dimethylpyrazine | 400 - 2,000 | 1,200 - 6,000 | Robusta |
| Ethylpyrazine | 50 - 300 | 150 - 800 | Robusta |
| 2-Ethyl-5-methylpyrazine | 30 - 200 | 100 - 600 | Robusta |
| 2-Ethyl-6-methylpyrazine | 40 - 250 | 120 - 700 | Robusta |
| Trimethylpyrazine | 20 - 150 | 50 - 400 | Robusta |
Experimental Protocols for Pyrazine Analysis
The quantification of pyrazines in coffee is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the extraction and analysis of volatile and semi-volatile compounds from the coffee matrix.
Sample Preparation
-
Grinding: Roasted coffee beans are cryogenically ground to a fine powder to ensure homogeneity and maximize the surface area for volatile extraction.
-
Sample Weighing: A precise amount of ground coffee (typically 1-2 grams) is weighed into a headspace vial (e.g., 20 mL).
-
Internal Standard: An internal standard (e.g., a deuterated pyrazine analog) is often added to the sample to improve the accuracy and precision of quantification.
Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range extraction of volatile compounds from coffee.[1][2]
-
Incubation/Equilibration: The sealed vial containing the coffee sample is incubated at a controlled temperature (typically 50-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[3]
-
Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: The SPME fiber is inserted into the hot injection port of the gas chromatograph (typically at 240-260°C), where the adsorbed volatile compounds are thermally desorbed onto the GC column.[3]
-
Gas Chromatography: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (a common choice is a DB-5ms or equivalent non-polar column). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280°C) to elute all the compounds of interest.[1]
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This provides both qualitative (identification) and quantitative (concentration) information.
Visualizing the Formation of Pyrazines
The formation of pyrazines in coffee is a direct result of the Maillard reaction, a non-enzymatic browning reaction that is fundamental to the development of flavor and aroma in many cooked foods. The following diagram illustrates a simplified workflow for the analysis of pyrazines in coffee.
Caption: Experimental workflow for the analysis of pyrazines in coffee samples.
The following diagram illustrates a simplified pathway for the formation of pyrazines during the Maillard reaction.
Caption: Simplified Maillard reaction pathway leading to the formation of pyrazines.
References
A Comparative Guide to Pyrazine Extraction Protocols in Food Science
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pyrazines—a class of nitrogen-containing heterocyclic compounds—is paramount in the food industry. These compounds, often formed during the Maillard reaction and Strecker degradation, are pivotal in defining the desirable roasted, nutty, and toasted aromas of a vast array of food products, including coffee, cocoa, and baked goods. The selection of an appropriate extraction method is a critical step that significantly influences the sensitivity, accuracy, and efficiency of pyrazine analysis. This guide provides an objective comparison of common extraction protocols, supported by experimental data, to aid researchers in selecting the optimal method for their specific food matrix and analytical goals.
Performance Comparison of Pyrazine Extraction Protocols
The selection of an extraction technique for pyrazine analysis is a trade-off between extraction efficiency, speed, cost, and environmental impact. Below is a summary of quantitative data for three prevalent methods: Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Ultrasound-Assisted Extraction (UAE).
| Parameter | Headspace Solid-Phase Microextraction (HS-SPME) | Liquid-Liquid Extraction (LLE) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Adsorption of volatile pyrazines onto a coated fiber in the headspace above the sample. | Partitioning of pyrazines between the food matrix and an immiscible organic solvent. | Use of high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration. |
| Limit of Detection (LOD) | 0.07–22.22 ng/g (in perilla seed oil)[1] | Dependent on concentration steps; can be higher than HS-SPME without concentration. | Data for pyrazines is limited; generally provides high extraction yields for bioactive compounds.[2] |
| Limit of Quantitation (LOQ) | 2–180 ng/g (in rapeseed oil)[3] | Dependent on concentration steps. | Data for pyrazines is limited. |
| Recovery | 91.6–109.2% (in rapeseed oil)[3] | Can be variable; addition of salt can improve recovery.[4] | Generally high for various bioactive compounds.[2] |
| Relative Standard Deviation (RSD) | < 16% (intra- and inter-day)[3] | Generally higher than HS-SPME due to multiple manual steps. | Dependent on the optimization of parameters. |
| Analysis Time | Relatively short extraction times (e.g., 20-50 minutes).[3][5] | Can be lengthy due to multiple extraction and solvent evaporation steps.[4] | Short extraction times (e.g., 15-60 minutes).[6] |
| Solvent Consumption | Solvent-free.[7] | High consumption of organic solvents.[4] | Reduced solvent consumption compared to LLE.[2] |
| Advantages | Simple, solvent-free, high sensitivity, and easily automated.[8] | Well-established, can handle larger sample volumes. | Rapid, efficient, and uses less solvent than traditional methods.[2] |
| Disadvantages | Fiber fragility and potential for matrix effects.[4] | Labor-intensive, requires large volumes of potentially hazardous solvents, and may have lower recovery for highly volatile compounds.[4] | Potential for degradation of thermally sensitive compounds if not properly controlled, and requires specialized equipment.[2] |
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is based on the analysis of pyrazines in edible oils and yeast extract.[3][9]
Materials:
-
Food sample (e.g., 2 g of oil or 1 g of yeast extract)
-
20 mL headspace vial with a PTFE/silicone septum
-
SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Place the food sample into the headspace vial. For solid samples, an appropriate amount of deionized water may be added.
-
Seal the vial tightly with the cap and septum.
-
Place the vial in a heater-stirrer or water bath and pre-incubate at a specified temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow volatiles to equilibrate in the headspace.[3]
-
Expose the SPME fiber to the headspace of the vial by piercing the septum.
-
Maintain the extraction at a specific temperature (e.g., 50°C) for a defined period (e.g., 50 minutes) to allow for the adsorption of pyrazines onto the fiber coating.[3]
-
Retract the fiber into the needle and withdraw it from the vial.
-
Immediately insert the fiber into the GC injection port for thermal desorption of the analytes onto the analytical column.
Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for the extraction of pyrazines from a liquid or semi-solid food matrix.[10][11]
Materials:
-
Food sample (e.g., 10 g of a homogenized food slurry)
-
Separatory funnel (250 mL)
-
Organic solvent (e.g., Dichloromethane or a Hexane/Ethyl Acetate mixture)[10]
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Homogenize the food sample and place it in the separatory funnel.
-
Add a saturated NaCl solution to the sample to increase the ionic strength and promote the partitioning of pyrazines into the organic phase.[4]
-
Add the organic solvent to the separatory funnel (e.g., 50 mL).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator under a gentle stream of nitrogen.
-
Analyze the concentrated extract by GC-MS.
Ultrasound-Assisted Extraction (UAE)
This protocol is based on the extraction of bioactive compounds from coffee, adapted for pyrazine analysis.[2][6][12]
Materials:
-
Food sample (e.g., 5 g of ground roasted coffee)
-
Solvent (e.g., 100 mL of distilled water or ethanol)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration system (e.g., filter paper or syringe filter)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Place the food sample into a beaker or flask.
-
Add the extraction solvent to the sample.
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specific power (e.g., 100-350 W) and frequency for a defined time (e.g., 15-60 minutes).[6][12]
-
Maintain the temperature of the extraction vessel using a cooling bath if necessary to prevent the degradation of volatile compounds.
-
After sonication, filter the extract to remove solid particles.
-
The resulting extract can be directly injected into the GC-MS or further concentrated if necessary.
Visualizing the Extraction Workflow
The following diagram illustrates the general workflow for the extraction and analysis of pyrazines from food samples.
Caption: General workflow for pyrazine extraction and analysis.
References
- 1. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Feasibility of Ultrasound-Assisted Extraction for Accelerated Cold Brew Coffee Processing: Characterization and Comparison With Conventional Brewing Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydroxy-5-methylpyrazine: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 2-Hydroxy-5-methylpyrazine, a chemical compound utilized in various research and development applications. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of the environment. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The known hazards associated with this compound warrant careful handling to prevent accidental exposure.
Key Hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
Therefore, at a minimum, personnel should wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound, especially when generating dust or aerosols, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Data
| Hazard Statement | GHS Classification | Toxicological Data |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | LD50, Intraperitoneal (mouse): 1300 mg/kg[1] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | No quantitative data available |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | No quantitative data available |
| H332: Harmful if inhaled | Acute toxicity, Inhalation (Category 4) | No quantitative data available |
| H335: May cause respiratory irritation | Specific target organ toxicity - Single exposure (Category 3), Respiratory tract irritation | No quantitative data available |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and has a secure, leak-proof lid.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents and strong bases.
2. Waste Accumulation:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a well-ventilated, secondary containment area, away from sources of ignition and incompatible materials.
-
Keep the waste container closed at all times, except when adding waste.
3. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated.
-
Place these solid waste materials in a separate, clearly labeled, and sealed plastic bag or container for hazardous solid waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with an accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional and local regulations for the final disposal of the chemical waste at an approved waste disposal plant.
Experimental Workflow for Chemical Waste Disposal
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Hydroxy-5-methylpyrazine
This guide provides essential safety and logistical information for the handling and disposal of 2-Hydroxy-5-methylpyrazine, tailored for researchers, scientists, and drug development professionals.
Hazard Overview
Based on available data, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety.
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles and a face shield.[2][3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), a lab coat, and closed-toe shoes are required.[2][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
- Ensure a calibrated emergency eyewash station and safety shower are readily accessible.[2]
- Work exclusively in a well-ventilated laboratory, ideally within a certified chemical fume hood.
- Remove all potential ignition sources from the handling area.
2. Handling:
- Wear the full complement of prescribed PPE.
- Avoid direct contact with skin, eyes, and clothing.[2]
- Do not inhale dust or vapors.[2]
- Use non-sparking tools and equipment.
- Keep the container tightly closed when not in use.[2]
3. Storage:
- Store in a cool, dry, and well-ventilated area.[2]
- Keep away from heat, sparks, and open flames.[2]
- Store separately from strong oxidizing agents, strong acids, and strong bases.[2]
Disposal Plan
1. Waste Collection:
- Collect all waste material containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
- Do not mix with other waste streams.
2. Disposal Procedure:
- Dispose of the chemical waste through a licensed hazardous waste disposal company.
- Follow all local, state, and federal regulations for hazardous waste disposal.[2]
- Do not dispose of down the drain.[2]
Quantitative Data Summary
| Parameter | Value | Source / Notes |
| Acute Oral Toxicity (LD50) | Not available | Data for the analogous compound 2-Methylpyrazine is 1800 mg/kg (Rat). This should be used as an estimate with caution.[2] |
| Exposure Limits (PEL, TLV) | Not established | No specific occupational exposure limits have been established for this compound. |
Experimental Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
